Product packaging for Azipramine(Cat. No.:CAS No. 58503-82-5)

Azipramine

Cat. No.: B10784792
CAS No.: 58503-82-5
M. Wt: 366.5 g/mol
InChI Key: GMJAPDJBIOQXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azipramine (developmental code TQ-86) is a tetracyclic antidepressant (TeCA) that was synthesized and pharmacologically assayed in animals in the 1970s . As an investigational compound, it was never approved or marketed for clinical use, making it a substance of interest primarily for historical and pharmacological research . Its tetracyclic structure places it in a distinct class from tricyclic antidepressants (TCAs, like imipramine) and other major antidepressant families, providing a unique profile for comparative studies on the structure-activity relationships of psychotropic drugs . Researchers may value this compound for investigating the fundamental mechanisms of antidepressant action and the neuropharmacology of tetracyclic compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26N2 B10784792 Azipramine CAS No. 58503-82-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58503-82-5

Molecular Formula

C26H26N2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(1-azatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17),15-heptaen-16-yl)-N-benzyl-N-methylethanamine

InChI

InChI=1S/C26H26N2/c1-27(19-20-8-3-2-4-9-20)17-16-24-18-23-12-7-11-22-15-14-21-10-5-6-13-25(21)28(24)26(22)23/h2-13,18H,14-17,19H2,1H3

InChI Key

GMJAPDJBIOQXSW-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC2=C3N1C4=CC=CC=C4CCC3=CC=C2)CC5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

A Comparative Analysis of Imipramine and Tetracyclic Antidepressants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides an in-depth comparative analysis of the tricyclic antidepressant imipramine (B1671792) and a selection of tetracyclic antidepressants, including maprotiline (B82187), amoxapine (B1665473), mianserin (B1677119), and setiptiline. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of psychopharmacology.

It is important to note that the initial request for information on "azipramine" did not yield any results in comprehensive searches of scientific literature. It is presumed that this may be a lesser-known compound, a proprietary name not widely indexed, or a possible typographical error. Therefore, this guide focuses on imipramine, a well-characterized and clinically significant tricyclic antidepressant, as a representative compound for comparison against the tetracyclic class. Both tricyclic and tetracyclic antidepressants share a core mechanism of modulating monoaminergic neurotransmission, making this a relevant and informative comparison for understanding the nuances within this group of therapeutic agents.

This guide will delve into the mechanisms of action, pharmacokinetic profiles, clinical efficacy, and side effect profiles of these compounds. All quantitative data are summarized in structured tables for ease of comparison. Detailed methodologies for key experimental assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Mechanism of Action

The primary mechanism of action for both tricyclic and tetracyclic antidepressants involves the modulation of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) neurotransmission in the central nervous system. However, the specific receptor affinities and downstream effects vary significantly among these compounds, contributing to their distinct pharmacological and clinical profiles.

Neurotransmitter Reuptake Inhibition

Imipramine, maprotiline, and amoxapine primarily exert their antidepressant effects by inhibiting the reuptake of norepinephrine and/or serotonin from the synaptic cleft. This blockage of the serotonin transporter (SERT) and norepinephrine transporter (NET) leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing postsynaptic receptor signaling.

  • Imipramine is a potent inhibitor of both SERT and NET, with a slightly higher affinity for SERT.[1]

  • Maprotiline is a selective norepinephrine reuptake inhibitor with only weak effects on serotonin reuptake.[2][3]

  • Amoxapine inhibits the reuptake of both norepinephrine and, to a lesser extent, serotonin.[4][5]

Receptor Blockade

In addition to reuptake inhibition, these antidepressants exhibit varying degrees of antagonism at several other receptors, which contributes to both their therapeutic effects and their side effect profiles.

  • Amoxapine is unique in this group as it also possesses dopamine (B1211576) D2 receptor blocking activity, which contributes to its antipsychotic properties.[4][5]

  • Mianserin and Setiptiline have weak effects on monoamine reuptake. Their primary mechanism is believed to be the blockade of presynaptic α2-adrenergic autoreceptors. This action disinhibits the release of norepinephrine. They are also potent antagonists at several serotonin (5-HT2A, 5-HT2C) and histamine (B1213489) (H1) receptors.[6][7][8][9]

The varied receptor binding profiles of these compounds are detailed in the table below.

Data Presentation: Receptor Binding Affinities (Ki, nM)
CompoundSERTNETDAT5-HT2AH1M1 (Anticholinergic)α1-AdrenergicD2α2-Adrenergic
Imipramine 1.137>10,00015119127>1,000830
Maprotiline 5,80011.1>10,000601.420043>1,0001,300
Amoxapine 56163,1000.5121,00026252,000
Mianserin 1,900290>10,0002.60.34,200311,90021
Setiptiline >10,000220>10,000NDPotentNDNDNDPotent

ND: No data available. Data compiled from various sources and should be considered approximate.

Pharmacokinetics

The pharmacokinetic properties of these antidepressants, including their absorption, distribution, metabolism, and excretion, are crucial for determining dosing regimens and understanding potential drug-drug interactions.

Data Presentation: Pharmacokinetic Parameters
ParameterImipramineMaprotilineAmoxapineMianserinSetiptiline
Bioavailability 22-77%66-70%[2]Rapidly absorbed20-30%[6]ND
Protein Binding 60-96%88%[10]~90%[2][8]90%ND
Half-life (t1/2) 9-24 hours27-58 hours[2][11]8 hours (parent), 30 hours (metabolite)[2][8]21-61 hours[6]ND
Metabolism Hepatic (CYP2D6, 1A2, 3A4, 2C19)Hepatic (CYP2D6)Hepatic (CYP2D6)[2]Hepatic (CYP2D6)[6]ND
Primary Active Metabolite DesipramineDesmethylmaprotiline8-hydroxyamoxapineDesmethylmianserinND

ND: No data available.

Experimental Protocols

The data presented in this guide are derived from standard preclinical pharmacology assays. The following sections provide an overview of the methodologies for two key types of experiments.

Radioligand Receptor Binding Assay

Objective: To determine the affinity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.[12]

  • Assay Incubation: A fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor with high affinity and specificity) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., imipramine).[4][13]

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.[12][13]

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[13]

Neurotransmitter Reuptake Inhibition Assay

Objective: To measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.

Methodology:

  • Synaptosome Preparation: Brain tissue (e.g., rat cortex or striatum) is homogenized in a suitable buffer and centrifuged to obtain a crude synaptosomal fraction, which contains nerve terminals.

  • Assay Incubation: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]serotonin or [3H]norepinephrine) and varying concentrations of the test compound.

  • Uptake Termination: The uptake process is terminated by rapid filtration or by the addition of an ice-cold stop buffer.

  • Quantification: The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined. This value is a measure of the compound's potency as a reuptake inhibitor.

Clinical Efficacy and Side Effect Profile

The clinical utility of an antidepressant is determined by its efficacy in treating depressive symptoms and its tolerability, as reflected in its side effect profile.

Clinical Efficacy

Imipramine and the tetracyclic antidepressants have demonstrated efficacy in the treatment of major depressive disorder.[14][15][16][17][18][19]

  • Imipramine: Has shown significant efficacy in treating chronic and severe depression.[17][20]

  • Maprotiline: Comparable in antidepressant efficacy to tricyclic antidepressants.[21][22]

  • Amoxapine: Shown to be comparable in efficacy to imipramine and amitriptyline (B1667244), with some studies suggesting a faster onset of action.[14][23][24][25][26]

  • Mianserin: Demonstrates efficacy comparable to amitriptyline and imipramine.[6][7][15][23][27]

  • Setiptiline: Limited comparative clinical data available in the searched literature.

Data Presentation: Common Side Effects and Incidence
Side EffectImipramineMaprotilineAmoxapineMianserinSetiptiline
Anticholinergic (Dry Mouth, Constipation, Blurred Vision) CommonCommon[28][29]Common[30][31]Less common than TCAsND
Sedation CommonCommon[28][29]Very Common (>10%)[32]Very Common (>10%)[3]ND
Weight Gain CommonCommon[28][29]Common[31]Common[33]ND
Orthostatic Hypotension CommonCan occur[28]Can occurLess common than TCAsND
Seizures RiskHigher risk than TCAs[28]RiskRare[33]ND
Extrapyramidal Symptoms RareRareCan occur (due to D2 blockade)RareND

ND: No data available. "Common" indicates a frequently reported side effect, but specific percentages were not consistently available for all compounds.

Visualizations

Signaling Pathways

Antidepressant_Mechanisms cluster_TCA Tricyclic (Imipramine) cluster_TeCA_NRI Tetracyclic (Maprotiline) cluster_TeCA_Mixed Tetracyclic (Amoxapine) cluster_TeCA_Receptor_Blocker Tetracyclic (Mianserin/Setiptiline) TCA_Neuron Presynaptic Neuron TCA_Synapse Synaptic Cleft TCA_Neuron->TCA_Synapse Release TCA_Postsynaptic Postsynaptic Neuron TCA_Synapse->TCA_Postsynaptic Signal TCA_NET NET TCA_Synapse->TCA_NET Reuptake TCA_SERT SERT TCA_Synapse->TCA_SERT Reuptake TCA_NE NE TCA_5HT 5-HT Imipramine Imipramine Imipramine->TCA_NET Inhibits Imipramine->TCA_SERT Inhibits TeCA_NRI_Neuron Presynaptic Neuron TeCA_NRI_Synapse Synaptic Cleft TeCA_NRI_Neuron->TeCA_NRI_Synapse Release TeCA_NRI_Postsynaptic Postsynaptic Neuron TeCA_NRI_Synapse->TeCA_NRI_Postsynaptic Signal TeCA_NRI_NET NET TeCA_NRI_Synapse->TeCA_NRI_NET Reuptake TeCA_NRI_NE NE Maprotiline Maprotiline Maprotiline->TeCA_NRI_NET Strongly Inhibits TeCA_Mixed_Neuron Presynaptic Neuron TeCA_Mixed_Synapse Synaptic Cleft TeCA_Mixed_Neuron->TeCA_Mixed_Synapse Release TeCA_Mixed_Postsynaptic Postsynaptic Neuron TeCA_Mixed_Synapse->TeCA_Mixed_Postsynaptic TeCA_Mixed_NET NET TeCA_Mixed_Synapse->TeCA_Mixed_NET Reuptake TeCA_Mixed_SERT SERT TeCA_Mixed_Synapse->TeCA_Mixed_SERT Reuptake TeCA_Mixed_D2 D2 Receptor Amoxapine Amoxapine Amoxapine->TeCA_Mixed_NET Inhibits Amoxapine->TeCA_Mixed_SERT Inhibits Amoxapine->TeCA_Mixed_D2 Blocks TeCA_RB_Neuron Presynaptic Neuron TeCA_RB_Synapse Synaptic Cleft TeCA_RB_Neuron->TeCA_RB_Synapse Release of NE/5-HT TeCA_RB_Alpha2 α2-Adrenergic Receptor TeCA_RB_Neuron->TeCA_RB_Alpha2 Negative Feedback TeCA_RB_Postsynaptic Postsynaptic Neuron TeCA_RB_Synapse->TeCA_RB_Postsynaptic TeCA_RB_5HT2 5-HT2 Receptor Mianserin Mianserin/ Setiptiline Mianserin->TeCA_RB_Alpha2 Blocks Mianserin->TeCA_RB_5HT2 Blocks

Caption: Comparative Mechanisms of Action of Imipramine and Tetracyclic Antidepressants.

Experimental Workflow

Experimental_Workflow cluster_Receptor_Binding Radioligand Receptor Binding Assay cluster_Reuptake_Inhibition Neurotransmitter Reuptake Inhibition Assay RB_Start Start: Receptor Source (Tissue/Cells) RB_Membrane Membrane Preparation RB_Start->RB_Membrane RB_Incubation Incubation: Membranes + Radioligand + Test Compound RB_Membrane->RB_Incubation RB_Filtration Filtration RB_Incubation->RB_Filtration RB_Counting Scintillation Counting RB_Filtration->RB_Counting RB_Analysis Data Analysis (IC50 -> Ki) RB_Counting->RB_Analysis RI_Start Start: Brain Tissue RI_Synaptosomes Synaptosome Preparation RI_Start->RI_Synaptosomes RI_Incubation Incubation: Synaptosomes + Radiolabeled NT + Test Compound RI_Synaptosomes->RI_Incubation RI_Termination Termination of Uptake RI_Incubation->RI_Termination RI_Counting Scintillation Counting RI_Termination->RI_Counting RI_Analysis Data Analysis (IC50) RI_Counting->RI_Analysis

Caption: Generalized Experimental Workflows for In Vitro Pharmacological Profiling.

Conclusion

Imipramine and the tetracyclic antidepressants represent a diverse group of compounds with complex pharmacological profiles. While they share the common therapeutic goal of alleviating depressive symptoms, their distinct mechanisms of action, receptor affinities, and pharmacokinetic properties lead to important differences in their clinical applications and side effect profiles.

Imipramine's dual inhibition of serotonin and norepinephrine reuptake provides broad efficacy. Maprotiline's selectivity for norepinephrine reuptake offers a more targeted approach. Amoxapine's unique combination of antidepressant and antipsychotic properties makes it suitable for depression with psychotic features. Mianserin and setiptiline, with their primary action as receptor antagonists, present an alternative mechanism for modulating monoaminergic neurotransmission.

A thorough understanding of these differences is paramount for the rational design and development of novel antidepressants and for optimizing the clinical use of existing medications. Further research is warranted to fully elucidate the clinical implications of these pharmacological distinctions, particularly for less-studied compounds like setiptiline, and to develop more personalized treatment strategies for individuals with major depressive disorder.

References

In Vitro Studies of Imipramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note on Azipramine: The query for "this compound" has been noted. This compound is a tetracyclic antidepressant synthesized in 1976 but never marketed, and as such, in vitro research data for this specific compound is scarce.[1] It is presumed that the intended subject of this technical guide is the structurally related and extensively studied tricyclic antidepressant, Imipramine (B1671792) . The following guide will focus on the comprehensive in vitro data available for Imipramine.

Introduction

Imipramine is a dibenzazepine-derivative tricyclic antidepressant (TCA), first discovered in 1951 and introduced for medical use in 1957.[2][3] It functions primarily as a potent inhibitor of the reuptake of serotonin (B10506) and norepinephrine (B1679862), which is central to its antidepressant effects.[3][4][5] Beyond its primary targets, imipramine interacts with a range of other receptors, contributing to both its therapeutic profile and its side effects.[3] This document provides an in-depth technical overview of the in vitro studies of imipramine, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its influence on key cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

In vitro studies have elucidated that imipramine's mechanism of action is multifaceted. It is a potent inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET), with a higher affinity for SERT.[3][6] Additionally, imipramine exhibits antagonistic activity at several other receptor sites, including muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and α1-adrenergic receptors, which underlies some of its side effect profile.[3]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various in vitro studies on imipramine.

Table 1: Receptor and Transporter Binding Affinity & Inhibition

TargetParameterValueSpecies/SystemReference
Serotonin Transporter (SERT)IC₅₀32 nMNot Specified[7]
Human α4β2 Nicotinic Acetylcholine ReceptorKd0.83 ± 0.08 µMHuman (HEK293 cells)[8]
Human α4β2 Nicotinic Acetylcholine ReceptorKi~0.81 µMHuman (HEK293 cells)[8]
HERG Potassium ChannelsIC₅₀3.4 µMCHO cells[9]

Table 2: Cellular Effects and Cytotoxicity

EffectCell LineParameterValueReference
CytotoxicityVariesIC₅₀10 µM to >250 µM
Inhibition of Cell Migration & InvasionPC-3 (Prostate Cancer)Concentration≥ 10 µM
Inhibition of BTV viral RNA levelsA549 cellsIC₅₀Varies by strain[10]
Cardiac Chronotropic and Inotropic EffectsRat Atrial StripsEffective Concentration0.8 µM[11]

Experimental Protocols

Radioligand Binding Assay for hSERT

This protocol outlines the determination of imipramine's binding affinity for the human serotonin transporter expressed in HEK293 cells.[12]

  • Objective: To determine the inhibition constant (Ki) of imipramine for the human serotonin transporter.

  • Materials:

    • Crude membrane homogenates from HEK293 cells stably expressing hSERT.

    • Radioligand: [³H]Imipramine or [³H]Citalopram.

    • Test Compound: Imipramine hydrochloride, serially diluted.

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent SERT inhibitor.

    • Assay Buffer: Tris-HCl buffer with appropriate salts.

    • GF/B Whatman filters, pre-soaked in 0.5% polyethylenimine.

  • Procedure:

    • Incubate the cell membrane homogenates with various concentrations of the radioligand to determine the Kd (dissociation constant).

    • For competitive binding, incubate the membranes with a fixed concentration of the radioligand and varying concentrations of imipramine.

    • Incubate for a specified time (e.g., 2 hours) at room temperature to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through the GF/B filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Cell Viability Assay (Alamar Blue)

This protocol describes the assessment of imipramine's effect on the viability of breast cancer cell lines.[4]

  • Objective: To determine the dose-dependent effect of imipramine on cell viability.

  • Materials:

    • MDA-MB-231 and MCF7 breast cancer cells.

    • Cell culture medium and supplements.

    • Imipramine stock solution.

    • Alamar Blue reagent.

    • 96-well plates.

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with vehicle control or varying concentrations of imipramine.

    • Incubate for 96 hours.

    • Add Alamar Blue reagent to each well and incubate for a few hours.

    • Measure the fluorescence or absorbance using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in response to imipramine treatment.[4]

  • Objective: To determine the effect of imipramine on cell cycle progression.

  • Materials:

    • MDA-MB-231 and MCF7 cells.

    • Imipramine.

    • Phosphate-buffered saline (PBS).

    • Ethanol (for fixation).

    • Propidium Iodide (PI) staining solution containing RNase A.

    • Flow cytometer.

  • Procedure:

    • Treat cells with vehicle or imipramine for a specified duration.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in cold ethanol.

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution and incubate in the dark.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

Imipramine has been shown to modulate several key intracellular signaling pathways in vitro.

FAK/PYK2 Signaling Pathway

Imipramine administration can induce contrasting changes in the phosphorylation of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2), which are involved in neuroplasticity.[13] Chronic treatment with imipramine has been observed to decrease FAK phosphorylation while increasing PYK2 phosphorylation.[13] This can lead to an enhanced activation of PYK2, potentially as a compensatory mechanism for FAK inhibition.[13]

FAK_PYK2_Signaling Imipramine Imipramine FAK FAK (Focal Adhesion Kinase) Imipramine->FAK inhibits PYK2 PYK2 (Proline-rich Tyrosine Kinase 2) Imipramine->PYK2 activates pFAK p-FAK (Tyr397)↓ FAK->pFAK pPYK2 p-PYK2 (Tyr402)↑ PYK2->pPYK2 Neuroplasticity Neuroplasticity pPYK2->Neuroplasticity

Caption: Imipramine's differential effect on FAK and PYK2 phosphorylation.

AKT-Mediated NF-κB Signaling Pathway

In metastatic castration-resistant prostate cancer cells (PC-3), imipramine has been shown to inhibit cell migration and invasion.[14] This effect is mediated through the downregulation of the AKT-mediated nuclear factor kappa B (NF-κB) signaling pathway.[14] Imipramine treatment leads to decreased phosphorylation of AKT, IKKα/β, IκBα, and p65, ultimately inhibiting NF-κB signaling.[14]

AKT_NFkB_Signaling Imipramine Imipramine AKT AKT Imipramine->AKT inhibits pAKT p-AKT↓ AKT->pAKT IKK IKKα/β pAKT->IKK pIKK p-IKKα/β↓ IKK->pIKK IkBa IκBα pIKK->IkBa pIkBa p-IκBα↓ IkBa->pIkBa NFkB NF-κB (p65) pIkBa->NFkB pNFkB p-p65↓ NFkB->pNFkB CellMigration Cell Migration & Invasion↓ pNFkB->CellMigration

Caption: Imipramine's inhibition of the AKT/NF-κB pathway.

Cell Cycle Regulation

In vitro studies in breast cancer cell lines have demonstrated that imipramine can induce cell cycle arrest.[4] Treatment with imipramine leads to an increase in the proportion of cells in the G1 phase and a corresponding decrease in the S phase, indicating an inhibition of G1/S progression.[4] This is associated with the reduced expression of key cell cycle proteins such as E2F1, CDK1, and Cyclin D1.[4]

Cell_Cycle_Regulation Imipramine Imipramine Cell_Cycle_Proteins E2F1, CDK1, Cyclin D1↓ Imipramine->Cell_Cycle_Proteins G1_Phase G1 Phase↑ G1_S_Transition G1/S Transition G1_Phase->G1_S_Transition S_Phase S Phase↓ Cell_Cycle_Proteins->G1_S_Transition inhibits G1_S_Transition->S_Phase

Caption: Imipramine's induction of G1 cell cycle arrest.

Conclusion

The in vitro data for imipramine reveal a complex pharmacological profile characterized by high-affinity inhibition of monoamine transporters and interactions with a broad range of other receptors. Cellular assays have demonstrated its dose-dependent effects on cell viability, proliferation, and migration across various cell types. Furthermore, mechanistic studies have begun to unravel the modulation of key signaling pathways, such as FAK/PYK2, AKT/NF-κB, and cell cycle regulation, which may underlie both its therapeutic and potential repurposing applications. The experimental protocols detailed herein provide a foundation for further investigation into the multifaceted in vitro pharmacology of imipramine.

References

The Receptor Binding Affinity of Imipramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipramine (B1671792), a dibenzazepine-derived tricyclic antidepressant (TCA), exerts its therapeutic effects through a complex pharmacological profile involving interactions with multiple neurotransmitter systems. This document provides an in-depth technical overview of the receptor binding affinity of imipramine and its primary active metabolite, desipramine (B1205290). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience. The guide details quantitative binding data, outlines the experimental protocols used to determine these affinities, and visualizes the key pathways and experimental workflows.

Introduction

Imipramine was one of the first TCAs to be developed and remains a benchmark compound in antidepressant research.[1] Its clinical efficacy in treating depression and other mood disorders is attributed to its ability to modulate synaptic concentrations of key neurotransmitters, primarily through the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake.[2][3] However, imipramine and its metabolite, desipramine, also exhibit significant affinity for a variety of other neurotransmitter receptors, which contributes to both their therapeutic actions and their side-effect profile.[4][5] Understanding this broad receptor binding profile is crucial for elucidating its mechanism of action and for the development of more selective and better-tolerated antidepressant medications.

Receptor Binding Profile of Imipramine and Desipramine

The following tables summarize the quantitative binding affinities (Ki values) of imipramine and its active metabolite, desipramine, for various neurotransmitter transporters and receptors. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand, with lower values indicating higher affinity.

Table 1: Monoamine Transporter Binding Affinities (Ki in nM)

TransporterImipramineDesipramine
Serotonin Transporter (SERT)32[2]-
Norepinephrine Transporter (NET)--
Dopamine Transporter (DAT)>10,000>10,000

Table 2: Neurotransmitter Receptor Binding Affinities (Ki in nM)

ReceptorImipramineDesipramine
Histamine H1--
Muscarinic M1-M5--
Alpha-1 Adrenergic--
Alpha-2 Adrenergic--
Serotonin 5-HT2A--
Serotonin 5-HT2C--

Note: While the initial search confirmed that tricyclic antidepressants have high affinity for these receptors, specific Ki values for imipramine and desipramine were not consistently found across the provided search snippets.

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities for compounds like imipramine is predominantly achieved through competitive radioligand binding assays.[6][7][8] These assays are a robust and sensitive method for quantifying the interaction between a ligand and a receptor.[6]

Principle of Competitive Radioligand Binding Assays

Competitive binding assays measure the ability of an unlabeled test compound (e.g., imipramine) to compete with a fixed concentration of a radioactively labeled ligand (radioligand) for binding to a specific receptor.[7] The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[9]

General Protocol for Radioligand Binding Assay

The following is a generalized protocol for a filtration-based radioligand binding assay:

  • Membrane Preparation:

    • Tissue (e.g., rodent brain cortex) or cells expressing the target receptor are homogenized in a cold lysis buffer.[9]

    • The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.[9]

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[9]

    • The protein concentration of the membrane preparation is determined using a standard protein assay, such as the BCA assay.[9]

  • Binding Incubation:

    • The assay is typically performed in a 96-well plate format.[9]

    • Each well contains the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (imipramine).[7][9]

    • Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing drug).

    • The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester, which separates the membrane-bound radioligand from the free radioligand in the solution.[7][9]

    • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

  • Quantification of Bound Radioactivity:

    • The filters containing the bound radioligand are dried.[9]

    • A scintillation cocktail is added to each filter, and the radioactivity is counted using a scintillation counter.[9]

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The specific binding data is then plotted against the logarithm of the test compound concentration to generate a competition curve.

    • Non-linear regression analysis is used to determine the IC50 value from the competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[9]

Visualizations

Imipramine's Primary Mechanism of Action

imipramine_moa presynaptic Presynaptic Neuron sert SERT net NET postsynaptic Postsynaptic Neuron imipramine Imipramine imipramine->sert Blocks imipramine->net Blocks sert->presynaptic Reuptake net->presynaptic Reuptake serotonin 5-HT synaptic_cleft Synaptic Cleft norepinephrine NE receptor_5ht 5-HT Receptor synaptic_cleft->receptor_5ht Binds to receptor_ne NE Receptor synaptic_cleft->receptor_ne Binds to

Caption: Imipramine blocks SERT and NET, increasing synaptic neurotransmitter levels.

Radioligand Binding Assay Workflow

binding_assay_workflow prep Membrane Preparation incubation Incubation (Membranes + Radioligand + Imipramine) prep->incubation Add to Assay Plate filtration Rapid Filtration incubation->filtration Separate Bound/Free counting Scintillation Counting filtration->counting Quantify Bound Ligand analysis Data Analysis (IC50 -> Ki) counting->analysis Determine Affinity

Caption: Workflow of a typical competitive radioligand binding assay.

Conclusion

Imipramine's pharmacological profile is characterized by high affinity for the serotonin and norepinephrine transporters, which is central to its antidepressant effects. Additionally, its interactions with various other neurotransmitter receptors contribute to its overall clinical profile, including its side effects. The use of standardized and well-validated experimental protocols, such as radioligand binding assays, is essential for accurately characterizing the receptor binding affinities of imipramine and novel compounds in drug discovery and development. This technical guide provides a foundational understanding of these principles for professionals in the field.

References

Early research and discovery of Azipramine

Author: BenchChem Technical Support Team. Date: December 2025

Note on Azipramine

Initial research indicates that this compound (TQ-86) is a tetracyclic antidepressant synthesized in 1976.[1] However, it was never marketed, and detailed public information regarding its early research, experimental protocols, and quantitative data is exceptionally scarce.[1][2] Given the high likelihood of a typographical error and the user's request for an in-depth technical guide, this document will focus on Imipramine (B1671792) , a pioneering and well-documented tricyclic antidepressant from the same era.

An In-depth Technical Guide on the Early Research and Discovery of Imipramine

This guide provides a comprehensive overview of the foundational research and discovery of Imipramine, the first clinically useful tricyclic antidepressant (TCA).[3] It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Serendipitous Discovery

Imipramine, initially synthesized in 1951 by the pharmaceutical company Geigy, was not the product of a targeted drug design program for depression.[4][5] The parent compound, dibenzazepine, had been synthesized as early as 1899, but its pharmacological potential remained unexplored for decades.[4] In the post-World War II era, the success of antihistamines like promethazine (B1679618) spurred the synthesis of numerous modified phenothiazines to explore their effects on the central nervous system.[3] Imipramine (coded G22355) emerged from this line of research, structurally similar to chlorpromazine (B137089) and initially investigated as a potential antihistamine, sedative, and later as an antipsychotic.[3][6]

The pivotal moment in its history came when Swiss psychiatrist Roland Kuhn tested its efficacy in patients with schizophrenia at a psychiatric hospital.[3][7] While it proved ineffective for psychosis, Kuhn observed a remarkable improvement in patients who also had symptoms of depression.[3][7] This serendipitous finding, first publicly reported in 1957, marked the discovery of the first tricyclic antidepressant and a landmark moment in psychopharmacology.[3][4] Imipramine was subsequently introduced for clinical use in Europe in 1958 and the United States in 1959 under the brand name Tofranil.[4][6]

Early Chemical Synthesis

The synthesis of Imipramine involves the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl). While various specific pathways exist, a common early method is described below.

Experimental Protocol: Synthesis of Imipramine

  • Starting Material: 10,11-dihydro-5H-dibenz[b,f]azepine.

  • Alkylation: The starting material is treated with 3-dimethylaminopropylchloride.

  • Base: The reaction is carried out in the presence of a strong base, such as sodium amide (NaNH₂), to deprotonate the nitrogen atom of the iminodibenzyl, facilitating the nucleophilic substitution.[8]

  • Solvent: An appropriate inert solvent is used to facilitate the reaction.

  • Purification: The resulting product, Imipramine, is then purified, often by converting it to its hydrochloride salt for better stability and solubility.

Below is a diagram illustrating the core synthetic reaction.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Iminodibenzyl 10,11-dihydro-5H-dibenz[b,f]azepine Reaction_Step + Iminodibenzyl->Reaction_Step Alkylating_Agent 3-Dimethylaminopropylchloride Alkylating_Agent->Reaction_Step Base Sodium Amide (NaNH₂) Base->Reaction_Step Alkylation Imipramine Imipramine Reaction_Step->Imipramine

Caption: Core chemical reaction for the synthesis of Imipramine.

Preclinical Research and Mechanism of Action

The discovery of Imipramine's antidepressant effects preceded a full understanding of its mechanism. Early research focused on its interaction with neurotransmitter systems, which led to the formulation of the monoamine hypothesis of depression.[5][6]

Mechanism of Action: Monoamine Reuptake Inhibition

In 1959, it was observed that Imipramine potentiated the effects of noradrenaline (norepinephrine).[3] Subsequent studies by Julius Axelrod and his team revealed that TCAs block the reuptake of norepinephrine (B1679862) at nerve endings.[3] It was later discovered that Imipramine also blocks the reuptake of serotonin (B10506), with a stronger affinity for the serotonin transporter than the norepinephrine transporter.[4][9][10] By inhibiting these transporters, Imipramine increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[9][11] This dual-action mechanism was a significant departure from the enzyme inhibition mechanism of the other major class of antidepressants at the time, the MAOIs.[3]

The diagram below illustrates this proposed mechanism at the neuronal synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle containing Serotonin (5-HT) & Norepinephrine (NE) 5HT_1 5-HT Vesicle->5HT_1 Release NE_1 NE Vesicle->NE_1 SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) 5HT_1->SERT Reuptake Receptor_5HT 5-HT Receptor 5HT_1->Receptor_5HT Binds NE_1->NET Reuptake Receptor_NE NE Receptor NE_1->Receptor_NE Binds Imipramine Imipramine Imipramine->SERT Blocks Imipramine->NET Blocks G Patient_Selection Select Patients (n≈46) with 'Depressive Psychosis' Drug_Admin Administer Daily Dose of Imipramine (G22355) Patient_Selection->Drug_Admin Observation Clinical Observation (1-6 Weeks) Drug_Admin->Observation Data_Collection Record Changes in: - Mood - Motor Activity - Reported Symptoms Observation->Data_Collection Analysis Assess Efficacy Data_Collection->Analysis Outcome_Positive Remarkable Improvement in Depressive Symptoms Analysis->Outcome_Positive Depressed Patients Outcome_Negative No Efficacy in Schizophrenia Analysis->Outcome_Negative Schizophrenic Patients Side_Effects Note Side Effects (e.g., Atropine-like) Analysis->Side_Effects

References

An In-depth Technical Guide on the Solubility and Stability of Imipramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of imipramine (B1671792), a dibenzazepine-derivative tricyclic antidepressant. A thorough understanding of its solubility and stability is critical for all stages of drug development, from formulation design to ensuring therapeutic efficacy and safety. This document compiles essential data on imipramine's solubility in various solvents and across different pH ranges, details its stability under diverse environmental conditions, and outlines the experimental methodologies for these assessments.

Imipramine Solubility

The solubility of a drug substance is a crucial determinant of its bioavailability. Imipramine is commercially available typically as its hydrochloride salt, which exhibits different solubility characteristics compared to the free base.

Imipramine hydrochloride demonstrates varied solubility depending on the solvent system. It is freely soluble in aqueous solutions and some organic solvents, which is advantageous for the preparation of liquid dosage forms and stock solutions for in vitro and in vivo studies.

Table 1: Solubility of Imipramine and its Hydrochloride Salt in Various Solvents

CompoundSolventSolubilityTemperatureReference
ImipramineWater18.2 mg/L24 °C[1]
Imipramine HydrochlorideWaterFreely solubleNot Specified[1][2]
Imipramine HydrochlorideEthanol (~750 g/l) TSFreely solubleNot Specified[2]
Imipramine HydrochlorideEthanol~25 mg/mLNot Specified[3]
Imipramine HydrochlorideDMSO~25 mg/mLNot Specified[3]
Imipramine HydrochlorideDimethyl formamide~25 mg/mLNot Specified[3]
Imipramine HydrochlorideEtherPractically insolubleNot Specified[1][2]
Imipramine HydrochlorideChloroformSolubleNot Specified[1]
Imipramine HydrochlorideAcetoneSparingly solubleNot Specified[1]
Imipramine HydrochloridePBS (pH 7.2)~0.5 mg/mLNot Specified[3]

The aqueous solubility of ionizable drugs like imipramine is significantly influenced by the pH of the medium. As a weak base, the solubility of imipramine is expected to increase in acidic conditions due to the formation of the more soluble protonated form. Solutions of imipramine hydrochloride are reported to be stable at a pH range of 4-5.[1] The pH of a 1 g in 10 mL aqueous solution of imipramine hydrochloride is between 3.6 and 5.0.[2] For basic drugs, solubility is generally higher at pH values below their pKa. It's important to note that the Henderson-Hasselbalch relationship provides an estimation, but the actual pH-dependent solubility can be compound-specific.[4][5]

Imipramine Stability

The stability of a drug substance is paramount for maintaining its potency and safety profile throughout its shelf life. Imipramine is susceptible to degradation under various conditions.

Several environmental factors can influence the stability of imipramine, leading to the formation of degradation products.

Table 2: Summary of Imipramine Stability Under Various Conditions

ConditionObservationRemarksReference
Light Turns yellowish or reddish on exposure.Slight discoloration may not affect potency, but marked discoloration is associated with potency loss. Should be stored protected from light.[1][2]
Humidity & Temperature Gradually degraded on exposure to a humid atmosphere, decomposition is faster at higher temperatures.Storage in a tightly closed container is recommended.[2]
pH Solutions are stable at pH 4-5.[1]
Formaldehyde (B43269) Solutions Imipramine did not show significant change at any pH (3 to 11) in formaldehyde or paraformaldehyde solutions.In contrast, its metabolite desipramine (B1205290) was unstable.[6]
Storage (Solid State) Stable for ≥ 4 years when stored at -20°C.[3]
Aqueous Solution Aqueous solutions are not recommended for storage for more than one day.[3]
Thermal (Solid State) Stable up to 174 °C.[7]

The primary degradation pathways for imipramine involve modifications to its tricyclic ring system and the dimethylaminopropyl side chain. These transformations can be initiated by hydrolysis, oxidation, and photolysis.[7][8] The major metabolic pathways in vivo, which can be indicative of chemical degradation routes, are N-demethylation to form desipramine, and hydroxylation at the 2 and 10 positions of the dibenzazepine (B1670418) ring.[9]

The following diagram illustrates the primary metabolic degradation pathways of imipramine, which are often analogous to chemical degradation pathways.

G Metabolic Degradation Pathways of Imipramine Imipramine Imipramine Desipramine N-desmethylimipramine (Desipramine) Imipramine->Desipramine N-demethylation (CYP1A2, CYP3A4, CYP2C19) Hydroxyimipramine 2-hydroxyimipramine Imipramine->Hydroxyimipramine 2-hydroxylation (CYP2D6) Hydroxyimipramine10 10-hydroxyimipramine Imipramine->Hydroxyimipramine10 10-hydroxylation Hydroxydesipramine 2-hydroxy-desipramine Desipramine->Hydroxydesipramine 2-hydroxylation (CYP2D6) Glucuronide Glucuronide Conjugates Hydroxyimipramine->Glucuronide Hydroxydesipramine->Glucuronide G Workflow for Solubility Determination Start Start: Excess drug + Solvent Equilibration Equilibration (Shaking at constant temperature) Start->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Quantification Quantification of Solute (e.g., HPLC-UV) Separation->Quantification Result Result: Solubility Value Quantification->Result G Factors Affecting Imipramine Stability cluster_factors Stress Factors Light Light Degradation Degradation Light->Degradation Temperature Temperature Temperature->Degradation Humidity Humidity Humidity->Degradation pH pH pH->Degradation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degradation Imipramine Imipramine Imipramine->Degradation Degradation_Products Degradation Products Degradation->Degradation_Products

References

An In-depth Technical Guide to Azipramine Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azipramine is a tetracyclic antidepressant (TeCA) that was first synthesized and pharmacologically evaluated in 1976.[1] While it was never brought to market, its unique dihydroindolo[1,7-ab][2]benzazepine core structure represents a compelling scaffold for the exploration of novel central nervous system (CNS) active agents. This technical guide provides a comprehensive overview of the known analogues and derivatives of this compound, with a focus on their synthesis, biological activity, and the experimental methodologies used for their evaluation.

The primary mechanism of action for many tricyclic and tetracyclic antidepressants involves the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3] Early preclinical screening of antidepressants often involved assessing their ability to antagonize the effects of reserpine (B192253), a drug that depletes monoamine stores and induces a state of ptosis (eyelid drooping) and hypothermia in rodents.[1][4][5][6][7] This guide will delve into the available data on this compound analogues in this context and provide detailed protocols for these foundational experiments.

Core Structure and Analogues

The core chemical structure of this compound is 1-[2-(N-methyl-N-benzylamino)ethyl]-6,7-dihydroindolo[1,7-ab][2]benzazepine. The key points of derivatization explored in the initial studies include modifications of the side chain attached to the dihydroindolo[1,7-ab][2]benzazepine nucleus.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its analogues from preclinical studies in mice. The primary endpoints reported are the effective dose (ED50) for the antagonism of reserpine-induced ptosis and hypothermia, and the acute toxicity (LD50).

CompoundR group on side chain amineAntagonism of Reserpine-Induced Ptosis (ED50, mg/kg i.p.)Antagonism of Reserpine-Induced Hypothermia (ED50, mg/kg i.p.)Acute Toxicity (LD50, mg/kg i.p.)
1-[2-(Dimethylamino)ethyl]-6,7-dihydroindolo[1,7-ab][2]benzazepine-CH31.61.845
1-[2-(N-Methyl-N-benzylamino)ethyl]-6,7-dihydroindolo[1,7-ab][2]benzazepine (this compound)-CH2Ph0.81.250
1-[2-(N-Methyl-N-phenethylamino)ethyl]-6,7-dihydroindolo[1,7-ab][2]benzazepine-CH2CH2Ph2.53.060
1-[3-(Dimethylamino)propyl]-6,7-dihydroindolo[1,7-ab][2]benzazepine-CH31.52.055

Data extracted from J. Med. Chem., 1976, 19 (2), pp 208–213.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound analogues.

Synthesis of this compound Analogues

The synthesis of this compound and its analogues is based on the alkylation of the dihydroindolo[1,7-ab][2]benzazepine core. While the original 1976 publication provides a concise overview, the following is a more detailed, generalized protocol based on modern and classical synthetic methods for similar heterocyclic compounds.

a) Synthesis of the Dihydroindolo[1,7-ab][2]benzazepine Core:

Modern approaches to constructing this tetracyclic system often involve multi-step sequences. One plausible route, based on related indolobenzazepine syntheses, could involve a Fischer indole (B1671886) synthesis as a key step to form the indole ring, followed by cyclization to form the azepine ring.[8][9][10]

b) Alkylation of the Core to Yield this compound Analogues:

Protocol:

  • Deprotonation: To a solution of the dihydroindolo[1,7-ab][2]benzazepine core in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stirring: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete deprotonation of the indole nitrogen.

  • Addition of the Alkylating Agent: Cool the reaction mixture back to 0 °C and add the desired N-substituted 2-chloroethylamine (B1212225) or 3-chloropropylamine (B7771022) derivative (e.g., N-benzyl-N-methyl-2-chloroethylamine for the synthesis of this compound) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vivo Pharmacological Screening

The following protocols are based on standard methods for assessing antidepressant activity in rodents.

a) Antagonism of Reserpine-Induced Ptosis in Mice:

Objective: To evaluate the ability of a test compound to reverse the eyelid drooping (ptosis) induced by reserpine.

Protocol:

  • Animals: Use male albino mice weighing 20-25 g. House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Acclimatization: Allow the mice to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Drug Administration:

    • Administer the test compound (this compound analogue) or vehicle (e.g., saline with a small amount of a solubilizing agent like Tween 80) intraperitoneally (i.p.).

    • One hour after the administration of the test compound, inject all mice (except for a saline control group) with reserpine (2 mg/kg, i.p.).

  • Observation: Observe the mice for ptosis at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the reserpine injection.

  • Scoring: Score the degree of ptosis for each eye on a scale of 0 to 4, where 0 represents eyes fully open and 4 represents eyes fully closed. A total score per mouse can range from 0 to 8.

  • Data Analysis: Calculate the mean ptosis score for each treatment group at each time point. Determine the dose of the test compound that produces a 50% reduction in the maximal ptosis score (ED50) using a suitable statistical method like probit analysis.

b) Antagonism of Reserpine-Induced Hypothermia in Mice:

Objective: To assess the ability of a test compound to prevent the drop in body temperature induced by reserpine.

Protocol:

  • Animals and Housing: Use male albino mice as described in the ptosis protocol.

  • Baseline Temperature: Measure the rectal temperature of each mouse using a digital thermometer with a lubricated probe before any drug administration.

  • Drug Administration:

    • Administer the test compound or vehicle i.p.

    • One hour later, administer reserpine (2 mg/kg, i.p.) to all mice except the saline control group.

  • Temperature Measurement: Measure the rectal temperature of each mouse at regular intervals (e.g., 60, 120, and 180 minutes) after the reserpine injection.[11]

  • Data Analysis: Calculate the mean change in rectal temperature from baseline for each treatment group. Determine the ED50 of the test compound for the antagonism of the hypothermic effect of reserpine.

In Vitro Mechanistic Assays

a) Monoamine Oxidase (MAO) Inhibition Assay:

Objective: To determine if a test compound inhibits the activity of MAO-A or MAO-B, enzymes involved in the breakdown of monoamine neurotransmitters.[2][12][13][14][15]

Protocol (Fluorometric Method):

  • Reagents and Materials:

    • Human recombinant MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., kynuramine (B1673886) or p-tyramine).[13][14]

    • Fluorescent probe (e.g., a reagent that reacts with hydrogen peroxide, a byproduct of the MAO reaction).

    • Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B).[13]

    • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • 96-well black microplates.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • To the wells of the microplate, add the test compound dilutions, vehicle control, and positive controls.

    • Add the MAO enzyme to all wells except for a no-enzyme control.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes at 37°C).

    • Initiate the reaction by adding the substrate and fluorescent probe mixture.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve.

b) Neurotransmitter Transporter Binding Assay:

Objective: To measure the affinity of a test compound for the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][16][17][18][19]

Protocol (Radioligand Binding):

  • Materials:

    • Cell membranes prepared from cells expressing human SERT or NET.

    • Radioligand specific for the transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET).

    • Non-labeled selective inhibitors for determining non-specific binding (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Assay Procedure:

    • In test tubes, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.

    • For determining non-specific binding, use a high concentration of the non-labeled inhibitor.

    • Incubate the mixture at a specific temperature (e.g., room temperature) for a set time to reach equilibrium.

    • Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflows

Antidepressant_Screening_Workflow cluster_synthesis Synthesis cluster_invivo In Vivo Screening cluster_invitro In Vitro Mechanistic Assays Core Dihydroindolo[1,7-ab][2]benzazepine Core Alkylating_Agent Alkylating Agent (Side Chain Precursor) Synthesis Alkylation Reaction Analogues This compound Analogues Reserpine_Ptosis Reserpine-Induced Ptosis Reserpine_Hypothermia Reserpine-Induced Hypothermia ED50_Ptosis ED50 (Ptosis) ED50_Hypothermia ED50 (Hypothermia) MAO_Assay MAO Inhibition Assay Transporter_Assay Transporter Binding Assay IC50_MAO IC50 (MAO) Ki_Transporter Ki (SERT/NET)

Caption: Workflow for the synthesis and evaluation of this compound analogues.

Reserpine_Antagonism_Pathway Reserpine Reserpine VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Reserpine->VMAT2 Inhibits Monoamine_Depletion Depletion of Synaptic Norepinephrine & Serotonin VMAT2->Monoamine_Depletion Leads to Ptosis_Hypothermia Ptosis & Hypothermia Monoamine_Depletion->Ptosis_Hypothermia Causes Antagonism Antagonism of Reserpine Effects Azipramine_Analogue This compound Analogue Reuptake_Inhibition Inhibition of Norepinephrine & Serotonin Reuptake Azipramine_Analogue->Reuptake_Inhibition Causes Increased_Monoamines Increased Synaptic Monoamine Levels Reuptake_Inhibition->Increased_Monoamines Leads to Increased_Monoamines->Antagonism Results in

Caption: Proposed mechanism of this compound analogue antagonism of reserpine effects.

References

Methodological & Application

Application Notes and Protocols for Azipramine Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Azipramine, a tricyclic antidepressant, in rodent models for preclinical research in depression and related affective disorders. The protocols and data presented are synthesized from established methodologies to ensure reproducibility and translational relevance.

Mechanism of Action

This compound, structurally and functionally similar to Imipramine (B1671792), is a tricyclic antidepressant (TCA).[1] Its primary mechanism of action involves the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2][3] This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic neurotransmission.[2][4] While its affinity is higher for the serotonin transporter, its active metabolite, desipramine (B1205290), shows a greater affinity for the norepinephrine transporter.[3][4] Chronic administration can lead to downstream neuroadaptive changes, including alterations in receptor sensitivity and activation of intracellular signaling pathways that are believed to contribute to its therapeutic effects.[5][6]

Signaling Pathways

The therapeutic effects of this compound are mediated through complex intracellular signaling cascades. A primary pathway involves the activation of G-protein coupled receptors by increased synaptic serotonin and norepinephrine. This can lead to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate the transcription factor CREB (cAMP response element-binding protein), which in turn promotes the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[6] BDNF signaling through its receptor, TrkB, activates further downstream pathways, such as the Akt and ERK pathways, which are crucial for neuronal survival, neurogenesis, and synaptic plasticity.[7][8]

Azipramine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron This compound This compound SERT_NET SERT/NET Transporters This compound->SERT_NET Inhibits 5HT_NE_Vesicles 5-HT & NE Vesicles Synaptic_Cleft Increased 5-HT & NE 5HT_NE_Vesicles->Synaptic_Cleft Release GPCR 5-HT/NE Receptors (GPCR) Synaptic_Cleft->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates BDNF_Gene BDNF Gene Expression CREB->BDNF_Gene Promotes BDNF BDNF BDNF_Gene->BDNF Leads to TrkB TrkB Receptor BDNF->TrkB Binds Downstream Akt/ERK Pathways TrkB->Downstream Activates Effects Neurogenesis & Synaptic Plasticity Downstream->Effects

Caption: Simplified signaling cascade of this compound in a neuron.

Quantitative Data Summary

The following tables summarize common dosage and administration parameters for this compound (Imipramine) in rodent models.

Table 1: Dosage and Administration Routes for this compound (Imipramine) in Rodents

SpeciesAdministration RouteDosage Range (mg/kg)VehicleTypical FrequencyReference(s)
RatIntraperitoneal (i.p.)10 - 300.9% SalineOnce daily[9][10][11]
RatOral Gavage (p.o.)10 - 200.9% SalineOnce daily[9]
RatIntravenous (i.v.)10Not specifiedSingle or multiple doses[12]
MouseIntraperitoneal (i.p.)8 - 64Not specifiedSingle dose, 30 min before test[13]
MouseOral (in food pellets)7Custom food pelletsChronic (4 weeks)[14]

Table 2: Pharmacokinetic Parameters of Imipramine in Rats

ParameterValueConditionReference(s)
Peak Plasma Concentration2-6 hours post-oral administrationNot specified[15]
Active MetaboliteDesmethylimipramine (DMI)-[15][16]
Brain vs. Plasma LevelsHigher in brain than plasmaMultiple i.v. administration[12]
AccumulationDMI accumulates in plasma and brain with chronic dosingChronic i.p. or i.v.[12][17]

Table 3: Common Behavioral Tests and Expected Outcomes with this compound (Imipramine)

TestAnimal ModelTypical Dose (mg/kg)Expected OutcomeReference(s)
Forced Swim Test (FST)Rat/Mouse10 - 30 (Rat), 8 - 32 (Mouse)Decreased immobility time, increased climbing/swimming[10][13][18]
Tail Suspension Test (TST)Mouse8 - 64Decreased immobility time[13][19]
Sucrose (B13894) Preference TestRat/Mouse10 - 20Increased preference for sucrose solution[9]
Open Field Test (OFT)Rat/MouseVariesNo significant change in locomotor activity (control for FST/TST)[9]

Experimental Protocols

This protocol is designed to assess the acute antidepressant-like effects of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • This compound hydrochloride

  • Sterile 0.9% NaCl (saline) solution

  • Forced swim apparatus: A transparent plastic cylinder (40-50 cm high, 20-24 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Video recording equipment and analysis software (optional, but recommended for unbiased scoring)

Procedure:

  • Animal Acclimation: House rats individually for at least one week before the experiment with ad libitum access to food and water under a 12-h light/dark cycle.[9]

  • Drug Preparation: Prepare a fresh solution of this compound in sterile 0.9% saline on the day of the experiment. A common dose is 30 mg/kg.[10]

  • Pre-swim Session (Day 1): Place each rat individually into the swim cylinder for a 10-15 minute pre-swim session. This is to induce a baseline level of behavioral despair. After the session, remove the rats, dry them with a towel, and return them to their home cages.[10]

  • Drug Administration (Day 2): 23 hours after the pre-swim session, administer this compound (e.g., 30 mg/kg, i.p.) or vehicle (saline) to the respective groups.[10]

  • Test Session (Day 2): One hour after the injection, place the rats back into the swim cylinder for a 5-6 minute test session.[10][20] The session should be video recorded.

  • Behavioral Scoring: An observer blinded to the treatment conditions should score the last 4 minutes of the test session for the following behaviors:

    • Immobility: The rat remains floating with only minor movements necessary to keep its head above water.

    • Climbing: Active upward-directed movements of the forepaws along the side of the cylinder.

    • Swimming: Active swimming movements throughout the cylinder.

  • Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility is indicative of an antidepressant-like effect.

This protocol evaluates the efficacy of chronic this compound treatment in reversing stress-induced anhedonia.

Materials:

  • Male Wistar rats

  • This compound hydrochloride

  • Sterile 0.9% NaCl (saline)

  • Various stressors (e.g., cage tilt, soiled cage, food/water deprivation, overnight illumination).[9]

  • Sucrose preference test apparatus (two bottles, one with 1% sucrose solution, one with tap water).

Experimental Workflow:

CUMS_Workflow Acclimation Week 1: Acclimation & Baseline Sucrose Preference CUMS_Start Weeks 2-4: CUMS Induction Acclimation->CUMS_Start Treatment_Start Weeks 5-8: CUMS + Daily this compound/Vehicle (i.p.) CUMS_Start->Treatment_Start Behavioral_Testing Weekly Sucrose Preference Test Treatment_Start->Behavioral_Testing During treatment Endpoint End of Week 8: Final Behavioral Tests & Tissue Collection Treatment_Start->Endpoint

Caption: Experimental workflow for the Chronic Unpredictable Mild Stress (CUMS) model.

Procedure:

  • Acclimation and Baseline: Acclimate rats for one week. During this time, conduct a baseline sucrose preference test to ensure no pre-existing differences between groups.

  • CUMS Induction (3 weeks): Expose the CUMS group to a varying sequence of mild, unpredictable stressors daily.[9] The control group is handled daily but not exposed to stressors.

    • Example Stressors: 24h food deprivation, 24h water deprivation, 45° cage tilt, soiled cage (250ml water in bedding), overnight illumination.[9]

  • Treatment Period (4 weeks): Continue the CUMS protocol. Begin daily administration of this compound (e.g., 10-20 mg/kg, i.p.) or vehicle to the respective CUMS and control groups.[9]

    • Groups:

      • Control + Vehicle

      • CUMS + Vehicle

      • CUMS + this compound

  • Sucrose Preference Test (Weekly): Monitor anhedonia by conducting a weekly sucrose preference test. This involves presenting the rats with two pre-weighed bottles, one with 1% sucrose solution and one with water, for a 24-hour period. The position of the bottles should be swapped after 12 hours to avoid place preference.

  • Data Analysis: Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) * 100. A significant increase in sucrose preference in the CUMS + this compound group compared to the CUMS + Vehicle group indicates a reversal of anhedonia.

Important Considerations

  • Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.[21]

  • Strain and Sex Differences: The pharmacokinetic and behavioral effects of this compound can be influenced by the rodent strain, sex, and age.[17] These factors should be considered in the experimental design and reported in any publications.

  • Route of Administration: The choice of administration route can impact the pharmacokinetic profile of the drug. Intraperitoneal injection provides rapid systemic availability, while oral administration (gavage or in food) can be used for chronic dosing to reduce handling stress.[14][21]

  • Time of Administration: The antidepressant effects of imipramine can be influenced by the time of day it is administered, with morning administration showing greater efficacy in some studies.[10][22]

  • Metabolism: this compound is extensively metabolized in the liver, primarily to desipramine, which is also pharmacologically active.[15] This should be considered when interpreting results, as the observed effects may be due to the parent compound, its metabolite, or both.

References

Application Notes and Protocols for the Quantification of Imipramine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyte: Initial searches for "Azipramine" indicate that it is a tetracyclic antidepressant synthesized in 1976 but was never commercially marketed[1]. Consequently, there is a notable absence of published and validated High-Performance Liquid Chromatography (HPLC) methods for its quantification in scientific literature. It is possible that the intended analyte was Imipramine (B1671792) , a widely used tricyclic antidepressant for which numerous HPLC methods have been developed and validated. This document will, therefore, provide detailed application notes and protocols for the quantification of Imipramine.

Introduction

Imipramine is a tricyclic antidepressant (TCA) used in the treatment of major depressive disorder and other conditions like anxiety and panic disorder[2][3]. Accurate and reliable quantification of Imipramine and its active metabolite, desipramine, in pharmaceutical formulations and biological matrices is essential for quality control, pharmacokinetic studies, and therapeutic drug monitoring (TDM)[2][4]. HPLC, coupled with various detectors, is a powerful and widely used technique for this purpose due to its high sensitivity, selectivity, and precision[4][5]. This application note details robust HPLC methods for the determination of Imipramine.

Principles of HPLC for Imipramine Analysis

Reverse-phase HPLC (RP-HPLC) is the most common technique for Imipramine analysis. The separation is achieved on a nonpolar stationary phase (like C18) with a polar mobile phase. The components of the sample interact differently with the stationary phase, leading to their separation based on their physicochemical properties[4]. Detection is commonly performed using Ultraviolet (UV) spectroscopy, though more sensitive methods like fluorescence or mass spectrometry (MS) are also employed, especially for low concentrations in biological fluids[6][7].

Summarized HPLC Methods for Imipramine Quantification

The following tables summarize various validated HPLC methods for the quantification of Imipramine in different matrices.

Table 1: HPLC Chromatographic Conditions for Imipramine Quantification

ParameterMethod 1: Imipramine in Human Plasma[6]Method 2: Imipramine & Diazepam in Tablets[7]Method 3: Imipramine & Intermediates in API[8]Method 4: Imipramine & Desipramine in Serum[9]
HPLC System HPLC with UV detectorRP-HPLC with UV detectorWaters Alliance 2695 with 2489 UV detectorUPLC-MS/MS
Column µ-Bondapak C18Chromosil C18Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm)Poroshell 120 EC-C18 (3.0 mm x 50 mm, 2.7 µm)
Mobile Phase 0.01 M Sodium hydrogen phosphate:Acetonitrile (60:40 v/v), pH 3.5Methanol:Water:0.1M Sodium Acetate (30:50:20 v/v/v)A: 0.1% OPA (pH 3.2), B: Acetonitrile (Gradient)A: 0.01% formic acid in water (2 mmol/ml ammonium (B1175870) acetate), B: Methanol (Gradient)
Flow Rate 1.5 mL/min1.0 mL/min1.0 mL/min0.45 mL/min
Detection UV at 251 nmUV at 243 nmUV at 220 nmPositive Ion ESI-MS/MS
Injection Volume Not Specified20 µL10 µL5 µL
Retention Time 4.3 min3.33 minNot Specified< 8 min (for 20 antidepressants)
Internal Standard TrimipramineNot SpecifiedNot ApplicableMixture of internal standards

Table 2: Method Validation Parameters for Imipramine Quantification

ParameterMethod 1: Human Plasma (LLE-UV)[6]Method 2: Tablets (RP-HPLC UV)[10]Method 3: Mouse Serum (UHPLC-Q-TOF-MS)[10]Method 4: Human Serum (UPLC-MS/MS)[9]
Linearity Range 3-40 ng/mL25-150 µg/ml5.0–1,000.0 ng/mLCovers anticipated clinical blood concentrations
Correlation Coeff. (r²) >0.990.999>0.99Strong linear relationship reported
LOD Not Specified0.03 µg/mlNot SpecifiedNot Specified
LOQ 3 ng/mL0.1 µg/ml5.0 ng/mLNot Specified
Accuracy (% Recovery) 85 ± 5%100.95-101.52%93.6-106.6%90.3-114.3%
Precision (% RSD) Not Specified<2% (Intra- & Interday)Intra: 2.2–3.6%, Inter: 2.6–5.0%Intra: 100.1-112.3%, Inter: 100.4-112.6%

Experimental Protocols

Protocol 1: Quantification of Imipramine in Human Plasma by HPLC-UV

This protocol is based on a method involving liquid-liquid extraction (LLE) for sample cleanup, providing a sensitive assay using a standard UV detector[6].

A. Materials and Reagents

  • Imipramine Hydrochloride (Reference Standard)

  • Trimipramine (Internal Standard)

  • Acetonitrile and Methanol (HPLC Grade)

  • Sodium Hydrogen Phosphate

  • Hexane and Isoamyl Alcohol (Analytical Grade)

  • Human Plasma (drug-free)

  • 0.1 M Hydrochloric Acid

  • Deionized Water

B. Instrumentation

  • HPLC system with a UV detector

  • µ-Bondapak C18 column or equivalent

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

C. Standard and Sample Preparation Workflow

G cluster_prep Standard & Sample Preparation stk_sol Prepare 100 µg/mL Imipramine & IS Stock Solutions in Methanol work_sol Prepare Working Standards (30-400 ng/mL) by diluting stock in drug-free plasma plasma Pipette 1 mL Plasma (Standard or Unknown) add_is Add Internal Standard (Trimipramine) plasma->add_is add_solv Add 5 mL Hexane: Isoamyl Alcohol (98:2) add_is->add_solv vortex1 Vortex for 2 min add_solv->vortex1 centri1 Centrifuge at 4000 rpm for 10 min vortex1->centri1 transfer_org Transfer Organic Layer to a clean tube centri1->transfer_org back_ext Add 100 µL 0.1 M HCl, Vortex for 2 min transfer_org->back_ext centri2 Centrifuge at 4000 rpm for 5 min back_ext->centri2 evap Aspirate & discard organic layer. Evaporate aqueous layer under Nitrogen centri2->evap recon Reconstitute residue in 100 µL Mobile Phase evap->recon inject Inject into HPLC recon->inject G start Start: 100 µL Serum Sample add_is Add 60 µL Internal Standard Mix start->add_is add_precip Add 240 µL Precipitant (Methanol:Acetonitrile 1:9) add_is->add_precip vortex Vortex for 10 min add_precip->vortex centrifuge Centrifuge at 12,000 rpm for 10 min vortex->centrifuge supernatant Collect 50 µL Supernatant centrifuge->supernatant dilute Add 150 µL Distilled Water supernatant->dilute inject Inject 5 µL into UPLC-MS/MS System dilute->inject

References

Azipramine in Neuropharmacology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Azipramine" did not yield any relevant results, suggesting a possible misspelling. Based on the context of neuropharmacology research, this document will focus on Imipramine (B1671792) , a well-established tricyclic antidepressant with extensive research in this field.

Application Notes

Introduction

Imipramine is a tricyclic antidepressant (TCA) that has been a cornerstone in the treatment of major depressive disorder and other psychiatric conditions for decades.[1][2] Its neuropharmacological profile is characterized by its ability to modulate the levels of key neurotransmitters in the brain, primarily serotonin (B10506) and norepinephrine (B1679862).[1][2][3] This document provides an overview of its mechanism of action, applications in research, and relevant experimental protocols.

Mechanism of Action

Imipramine's primary mechanism of action involves the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1][2][3][4] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), imipramine increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[1][4][5] Imipramine is a tertiary amine TCA and exhibits a stronger affinity for the serotonin transporter compared to the norepinephrine transporter.[2] Its active metabolite, desipramine, is more selective for the norepinephrine transporter.[2]

Beyond its effects on monoamine reuptake, imipramine also interacts with a variety of other receptors, which contributes to both its therapeutic effects and its side effect profile.[2][3] These include antagonistic activity at muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and alpha-1 adrenergic receptors.[2][3]

Signaling Pathway of Imipramine

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Presynaptic Neuron SERT SERT NET NET Vesicle Vesicles (5-HT, NE) Synaptic_Cleft 5-HT & NE Vesicle->Synaptic_Cleft Release Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->NET Reuptake Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Binds Imipramine Imipramine Imipramine->SERT Blocks Imipramine->NET Blocks

Caption: Mechanism of action of Imipramine.

Applications in Neuropharmacology Research

Imipramine is widely used as a reference compound in preclinical and clinical research for the development of new antidepressant medications.[6] Its well-characterized profile allows for the validation of new experimental models of depression and anxiety. Key research applications include:

  • Modeling Depression and Anxiety: Chronic administration of imipramine is used to reverse behavioral deficits in animal models of depression, such as the forced swim test and learned helplessness.[7]

  • Neurogenesis Studies: Research has shown that chronic imipramine treatment can promote neurogenesis in the hippocampus, a brain region implicated in depression.[8][9]

  • Neuroinflammation Research: Studies have investigated the anti-inflammatory effects of imipramine, suggesting a role in mitigating stress-induced neuroinflammation.[10]

  • Pain Research: Due to its modulation of serotonergic and noradrenergic pathways, imipramine is also studied for its analgesic properties in models of neuropathic and chronic pain.[2][4]

Quantitative Data: Receptor Binding Affinity

The following table summarizes the binding affinities (Ki, in nM) of imipramine and its primary active metabolite, desipramine, for various neurotransmitter transporters and receptors. Lower Ki values indicate a stronger binding affinity.

TargetImipramine (Ki, nM)Desipramine (Ki, nM)
Serotonin Transporter (SERT)~32Higher than Imipramine
Norepinephrine Transporter (NET)StrongHigher affinity than Imipramine
Dopamine Transporter (DAT)>8500>10000
Histamine H1 ReceptorStrong Antagonist-
Muscarinic Acetylcholine ReceptorsStrong Antagonist-
Alpha-1 Adrenergic ReceptorsAntagonist-
Sigma-1 Receptor~520-
D2 Dopamine ReceptorBlocker-

Data compiled from multiple sources.[2][5]

Experimental Protocols

Preclinical Evaluation of Antidepressant-Like Effects in Rodents

This protocol outlines a typical experiment to assess the antidepressant-like effects of imipramine in a mouse model of stress-induced depression using the Forced Swim Test (FST).

1. Animals and Housing:

  • Male C57BL/6 mice, 8-10 weeks old.

  • House animals in groups of 4-5 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Allow at least one week of acclimatization before the start of the experiment.

2. Experimental Groups:

  • Group 1 (Control): Vehicle (e.g., saline) administration.

  • Group 2 (Imipramine): Imipramine hydrochloride (e.g., 10 mg/kg, intraperitoneal injection).

  • Group 3 (Stress + Vehicle): Chronic unpredictable mild stress (CUMS) + Vehicle.

  • Group 4 (Stress + Imipramine): CUMS + Imipramine (10 mg/kg, i.p.).

3. Chronic Unpredictable Mild Stress (CUMS) Protocol (Duration: 4 weeks):

  • Expose mice in the stress groups to a series of mild, unpredictable stressors daily.

  • Stressors may include:

    • Cage tilt (45°) for 12 hours.

    • Damp bedding for 12 hours.

    • Reversal of light/dark cycle.

    • Food and water deprivation for 12 hours.

    • White noise for 4 hours.

  • The sequence of stressors should be random to prevent habituation.

4. Drug Administration:

  • Administer imipramine or vehicle daily for the last 2-3 weeks of the CUMS protocol.

  • Injections should be given at a consistent time each day.

5. Forced Swim Test (FST):

  • Pre-test (Day 1): Place each mouse individually in a cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm for 15 minutes. This is for habituation.

  • Test (Day 2): 24 hours after the pre-test, place the mice back in the water-filled cylinders for 6 minutes.

  • Record the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

6. Data Analysis:

  • Compare the duration of immobility between the different experimental groups using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test).

  • A significant decrease in immobility time in the imipramine-treated groups compared to the vehicle-treated groups indicates an antidepressant-like effect.

Experimental Workflow Diagram

Start Start: Animal Acclimatization Grouping Randomly Assign to Groups (Control, Stress, Drug) Start->Grouping CUMS Chronic Unpredictable Mild Stress (4 weeks) Grouping->CUMS Drug_Admin Daily Drug/Vehicle Administration (Weeks 2-4) CUMS->Drug_Admin Behavioral_Test Forced Swim Test Drug_Admin->Behavioral_Test Data_Collection Record Immobility Time Behavioral_Test->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis End End: Interpretation of Results Analysis->End

Caption: Preclinical experimental workflow.

References

Azipramine as a Tool Compound in Neuroscience: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azipramine is a tetracyclic antidepressant (TeCA) that, like other compounds in its class, is understood to exert its effects by modulating monoamine neurotransmitter systems, primarily norepinephrine (B1679862) and serotonin (B10506).[1][2][3] While this compound itself has limited publicly available pharmacological data, its structural and functional similarity to other tricyclic and tetracyclic antidepressants, such as imipramine (B1671792), makes it a potentially valuable tool compound for neuroscience research. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate monoaminergic systems and related signaling pathways.

Note on Data: Due to the scarcity of specific quantitative data for this compound, the following tables and protocols utilize data for the well-characterized and structurally related tricyclic antidepressant, imipramine. This information is provided to offer researchers a reference point for experimental design and expected outcomes when working with this compound or similar compounds.

Data Presentation

Table 1: Comparative Binding Affinities (Ki, nM) of Imipramine for Monoamine Transporters
CompoundSerotonin Transporter (SERT)Norepinephrine Transporter (NET)Dopamine Transporter (DAT)Reference
Imipramine0.8 - 4.625 - 1288,500 - >10,000[4][5]
Desipramine (active metabolite)15 - 370.8 - 1.9>10,000[4][5]
Table 2: Functional Inhibition (IC50, nM) of Monoamine Reuptake by Imipramine
CompoundSerotonin (5-HT) Reuptake InhibitionNorepinephrine (NE) Reuptake InhibitionReference
Imipramine3237[4]
Table 3: Off-Target Binding Affinities (Ki, nM) of Imipramine
ReceptorBinding Affinity (Ki, nM)Reference
Histamine H111[4]
Muscarinic M191[4]
α1-Adrenergic67[4]

Signaling Pathways

This compound, as a monoamine reuptake inhibitor, is expected to modulate intracellular signaling cascades downstream of serotonin and norepinephrine receptors. These pathways are crucial for regulating neuronal plasticity, gene expression, and ultimately, behavior. While direct studies on this compound's effects on these pathways are limited, research on related compounds like imipramine provides a strong indication of the likely mechanisms involved.

Gs/Gq-Coupled Receptor Signaling

Increased synaptic availability of serotonin and norepinephrine leads to the activation of various G-protein coupled receptors (GPCRs). Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which is crucial for the expression of genes involved in neurogenesis and synaptic plasticity. Activation of Gq-coupled receptors stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.

G_Protein_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound SERT_NET SERT/NET This compound->SERT_NET Inhibition Monoamines Serotonin (5-HT) Norepinephrine (NE) SERT_NET->Monoamines Blocks Reuptake GPCR GPCRs (e.g., 5-HT, Adrenergic) Monoamines->GPCR Activation G_protein G-protein GPCR->G_protein AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC Ca_release Ca²⁺ Release IP3_DAG->Ca_release CREB CREB PKA->CREB PKC->CREB Ca_release->CREB Gene_expression Gene Expression (Neuroplasticity) CREB->Gene_expression

Caption: G-protein signaling cascade activated by monoamines.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The extracellular signal-regulated kinase (ERK) pathway, a key component of the MAPK signaling cascade, is implicated in the therapeutic effects of antidepressants. Activation of neurotrophic factor receptors, such as the BDNF receptor TrkB, can initiate this cascade, leading to the phosphorylation and activation of ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors that regulate genes involved in neuronal survival and synaptic plasticity.

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Monoamines Monoamines This compound->Monoamines Increases Levels BDNF BDNF Monoamines->BDNF Promotes Release TrkB TrkB Receptor BDNF->TrkB Activates Ras Ras TrkB->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Neuronal Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling pathway.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to characterize the pharmacological profile and behavioral effects of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for monoamine transporters and other potential off-target receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for SERT, NET, and DAT.

Materials:

  • HEK293 cells or brain tissue homogenates expressing the transporter of interest.

  • Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • This compound hydrochloride.

  • Non-specific binding control (e.g., a high concentration of a known potent inhibitor for the respective transporter).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes or brain tissue homogenates expressing the target transporter. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer.

    • A range of concentrations of this compound.

    • A fixed concentration of the appropriate radioligand.

    • Cell membranes or tissue homogenate.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start membrane_prep Prepare Membranes (Expressing Transporter) start->membrane_prep assay_setup Set up 96-well Plate: Buffer, this compound, Radioligand, Membranes membrane_prep->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Filter through Glass Fiber Filters incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 and Ki Values counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Synaptosome Uptake Assay

This functional assay measures the ability of this compound to inhibit the reuptake of neurotransmitters into presynaptic nerve terminals.

Objective: To determine the IC50 value of this compound for the inhibition of serotonin and norepinephrine uptake into synaptosomes.

Materials:

  • Rat brain tissue (e.g., cortex for serotonin, hypothalamus for norepinephrine).

  • Radiolabeled neurotransmitters: [³H]serotonin (5-HT), [³H]norepinephrine (NE).

  • This compound hydrochloride.

  • Sucrose buffer (0.32 M).

  • Krebs-Ringer buffer.

  • Synaptosome isolation reagents.

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from fresh rat brain tissue by differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes with various concentrations of this compound in Krebs-Ringer buffer.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to initiate uptake.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Scintillation Counting: Lyse the synaptosomes on the filters and measure the internalized radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC50).

Synaptosome_Uptake_Workflow start Start synaptosome_prep Isolate Synaptosomes from Brain Tissue start->synaptosome_prep pre_incubation Pre-incubate Synaptosomes with this compound synaptosome_prep->pre_incubation uptake_initiation Add Radiolabeled Neurotransmitter pre_incubation->uptake_initiation incubation Incubate at 37°C uptake_initiation->incubation uptake_termination Terminate Uptake by Filtration incubation->uptake_termination counting Scintillation Counting uptake_termination->counting analysis Determine IC50 Value counting->analysis end End analysis->end

Caption: Workflow for a synaptosome uptake assay.

In Vivo Behavioral Assays: Forced Swim Test (FST) and Tail Suspension Test (TST)

These are common behavioral tests in rodents used to screen for antidepressant-like activity.

Objective: To assess the antidepressant-like effects of this compound in mice or rats.

Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

Drug Administration: Administer this compound (e.g., 10-30 mg/kg, intraperitoneally) or vehicle control 30-60 minutes before the test.

Forced Swim Test Protocol:

  • Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Procedure: Place the animal in the cylinder for a 6-minute session.

  • Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

Tail Suspension Test Protocol:

  • Apparatus: A suspension box that allows the mouse to hang by its tail without being able to touch any surfaces.

  • Procedure: Suspend the mouse by its tail using adhesive tape for a 6-minute session.

  • Scoring: Record the total duration of immobility during the test. Immobility is defined as the absence of any movement.

Data Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time in the this compound group is indicative of an antidepressant-like effect.

Conclusion

This compound, as a tetracyclic antidepressant, holds promise as a tool compound for dissecting the roles of the serotonergic and noradrenergic systems in various neurobiological processes. While specific pharmacological data for this compound is not widely available, the information and protocols provided here, using the closely related compound imipramine as a guide, offer a solid foundation for researchers to design and execute experiments to characterize its properties and utilize it in neuroscience research. Careful experimental design and data interpretation are crucial, and direct comparison with well-characterized compounds like imipramine is recommended.

References

Application Notes and Protocols: Imipramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Imipramine (B1671792), a tricyclic antidepressant. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Concepts and Mechanisms of Action

Imipramine is a tricyclic antidepressant (TCA) that primarily functions by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1][2][3] This modulation of monoaminergic systems is believed to be the primary basis for its antidepressant effects.[1][4] Imipramine and its active metabolite, desipramine, have a strong affinity for serotonin and norepinephrine transporters (SERT and NET, respectively), with imipramine showing a higher potency for SERT.[2][5][6] Beyond its primary targets, imipramine also interacts with other receptors, including α1-adrenergic, histamine (B1213489) H1, and muscarinic receptors, which contribute to its side effect profile.[2][6]

Recent research has also highlighted imipramine's influence on intracellular signaling pathways involved in neuroplasticity.[7] Studies have shown that imipramine can modulate the phosphorylation of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (PYK2), affecting downstream signaling complexes.[7] Furthermore, it has been demonstrated to influence the extracellular signal-regulated kinase (ERK) pathway and G-protein signaling.[7] Chronic administration has been linked to the promotion of adult hippocampal neurogenesis, a process potentially mediated by the cyclic AMP (cAMP) response element-binding protein (CREB) signaling cascade and increased expression of brain-derived neurotrophic factor (BDNF).[8] Additionally, imipramine has been shown to have anti-inflammatory effects by acting on microglia.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vitro and in vivo effects of Imipramine.

Table 1: In Vitro Binding Affinity and Inhibition Constants

ParameterValue (nM)Species/SystemAssay Type
Binding Affinity (Kd)7.2 ± 0.8Human (recombinant hSERT in HEK293T cells)Saturation Radioligand Binding ([³H]imipramine)
Inhibition Constant (Ki)1.3 - 1.4HumanRadioligand Binding
Inhibitory Conc. (IC50)32Not SpecifiedSerotonin Transporter Inhibition
Selectivity (Ki) Human Radioligand Binding
SERT1.3 - 1.4
NET20 - 37
DAT>8,500

Data sourced from BenchChem's technical guide on Imipramine.[5] SERT: Serotonin Transporter; NET: Norepinephrine Transporter; DAT: Dopamine Transporter.

Table 2: In Vivo Experimental Data

ExperimentAnimal ModelDoseRouteKey Finding
Forced Swim Test (Acute)Rat20, 30, 50 mg/kgi.p.Significant reduction in immobility and increase in climbing.[9]
Forced Swim Test (Chronic)Rat10 mg/kgi.p.24% reduction in immobility and 116% increase in climbing.[9]
Hippocampal NeurogenesisMouse (C57BL/6J)10 mg/kgi.p.Promotes proliferation and differentiation of neural progenitor cells.[8]
Social Defeat StressMouseNot SpecifiedNot SpecifiedAttenuated plasma corticosterone (B1669441) and blocked IL-6 increase.[10]

i.p.: intraperitoneal

Key Experimental Protocols

Objective: To determine the binding affinity (Ki) of imipramine for the serotonin transporter (SERT).

Materials:

  • HEK293T cells expressing recombinant human SERT (hSERT)

  • [³H]citalopram (radioligand)

  • Imipramine hydrochloride

  • Assay buffer (e.g., Tris-HCl with NaCl and KCl)

  • Scintillation vials and fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize hSERT-expressing HEK293T cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer.

  • Assay Setup: In triplicate, combine the cell membrane preparation, a fixed concentration of [³H]citalopram, and varying concentrations of imipramine in assay tubes. Include tubes for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known SERT blocker, e.g., fluoxetine).

  • Incubation: Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the imipramine concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To assess the antidepressant-like effects of imipramine in rodents.

Materials:

  • Male rats (e.g., Sprague-Dawley)

  • Imipramine hydrochloride

  • Vehicle (e.g., sterile saline)

  • Cylindrical glass vessels (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10-12 cm.[11]

  • Video recording equipment and analysis software

Procedure:

  • Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.

  • Pre-test Session (Day 1): Place each rat individually into a beaker for a 15-minute swim session to induce a state of behavioral despair.[8]

  • Drug Administration:

    • Acute Study: 24 hours after the pre-test, administer a single intraperitoneal (i.p.) injection of imipramine (e.g., 10, 20, 30 mg/kg) or vehicle.[9]

    • Chronic Study: Administer daily i.p. injections of imipramine (e.g., 10 mg/kg) or vehicle for 14-21 consecutive days.[9][12]

  • Test Session (Day 2 for acute; 24h after last injection for chronic): Place the animals individually back into the swim beakers for a 6-minute test session.[11] The first 2 minutes are considered an adaptation period.[11]

  • Data Recording and Analysis: Record the entire 6-minute session. Score the last 4 minutes for immobility (floating passively with only minor movements to keep the head above water) and climbing behavior. A decrease in immobility time and an increase in climbing time are indicative of an antidepressant-like effect.

Objective: To investigate the effect of imipramine on the phosphorylation of key signaling proteins (e.g., ERK1/2) in the prefrontal cortex.

Materials:

  • Prefrontal cortex tissue from imipramine-treated and control animals

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pERK1/2, anti-total ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize prefrontal cortex tissue in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., pERK1/2 and total ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Imipramine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) SERT SERT Serotonin->SERT Reuptake Norepinephrine Norepinephrine (NE) NET NET Norepinephrine->NET Reuptake Increased_5HT Increased 5-HT Increased_NE Increased NE Postsynaptic_Receptors Postsynaptic Receptors Increased_5HT->Postsynaptic_Receptors Increased_NE->Postsynaptic_Receptors Neuronal_Response Altered Neuronal Response Postsynaptic_Receptors->Neuronal_Response Imipramine Imipramine Imipramine->SERT Imipramine->NET

Caption: Imipramine's primary mechanism of action.

Imipramine_Neurogenesis_Pathway Imipramine Imipramine Monoamine_Increase Increased Serotonin & Norepinephrine Imipramine->Monoamine_Increase cAMP_Pathway ↑ cAMP Pathway Monoamine_Increase->cAMP_Pathway CREB_Activation ↑ pCREB cAMP_Pathway->CREB_Activation BDNF_Expression ↑ BDNF Expression CREB_Activation->BDNF_Expression Neurogenesis ↑ Adult Hippocampal Neurogenesis BDNF_Expression->Neurogenesis Therapeutic_Effect Antidepressant Effect Neurogenesis->Therapeutic_Effect

Caption: Signaling pathway of Imipramine-induced neurogenesis.

Experimental_Workflow_FST start Start acclimation Animal Acclimation (1 week) start->acclimation pre_test FST Pre-test (15 min swim) acclimation->pre_test drug_admin Drug Administration (Imipramine or Vehicle) pre_test->drug_admin test_session FST Test Session (6 min swim) drug_admin->test_session data_analysis Data Analysis (Immobility & Climbing) test_session->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Forced Swim Test.

References

Application Notes and Protocols for Imipramine and Desipramine in In Vivo Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the use of the tricyclic antidepressants Imipramine (B1671792) and its active metabolite Desipramine (B1205290) in common in vivo behavioral assays. Detailed protocols, data interpretation guidelines, and the underlying signaling pathways are described to facilitate experimental design and execution.

Introduction

Imipramine and Desipramine are tricyclic antidepressants (TCAs) that have been extensively used as positive controls in the preclinical evaluation of novel antidepressant and anxiolytic compounds.[1][2] Their mechanism of action primarily involves the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft.[3][4] Imipramine is a potent inhibitor of both serotonin and norepinephrine reuptake, while its metabolite, Desipramine, shows a higher selectivity for the norepinephrine transporter.[4] These compounds are routinely used in a variety of behavioral assays to validate experimental models and to benchmark the efficacy of new chemical entities.

Mechanism of Action: Signaling Pathway

Imipramine and Desipramine exert their effects by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron. This inhibition prevents the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. This modulation of monoaminergic neurotransmission is believed to underlie their therapeutic effects.[1][3][5]

Tricyclic_Antidepressant_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action presynaptic Presynaptic Neuron Terminal synapse presynaptic->synapse Neurotransmitter Release vesicle Vesicle with 5-HT & NE vesicle->presynaptic Release sert SERT sert->presynaptic net NET net->presynaptic ma Monoamine Precursors ma->vesicle synapse->sert Reuptake synapse->net Reuptake receptor Postsynaptic Receptors synapse->receptor Binding postsynaptic Postsynaptic Neuron receptor->postsynaptic Signal Transduction imipramine Imipramine/ Desipramine imipramine->sert Inhibits imipramine->net Inhibits

Figure 1: Mechanism of action of Imipramine and Desipramine.

In Vivo Behavioral Assays

The Forced Swim Test is a widely used rodent behavioral assay to screen for potential antidepressant drugs.[6][7][8] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility, as the animal will struggle for longer.[8][9]

Experimental Workflow:

Forced_Swim_Test_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis acclimation Acclimate animals to testing room (≥ 30 min) water_prep Fill cylinder with water (24-30°C, depth 15-30 cm) acclimation->water_prep drug_admin Administer Imipramine/Desipramine or vehicle (i.p.) 30-60 min prior water_prep->drug_admin placement Gently place animal in water cylinder drug_admin->placement recording Record session (typically 6 min) using an overhead camera placement->recording scoring Score duration of immobility (typically last 4 min of test) recording->scoring comparison Compare immobility time between treatment and control groups scoring->comparison

Figure 2: Experimental workflow for the Forced Swim Test.

Quantitative Data Summary for Imipramine and Desipramine in FST:

CompoundSpeciesDose Range (mg/kg, i.p.)Effect on Immobility DurationReference(s)
ImipramineMouse2 - 64Dose-dependent decrease[10][11]
ImipramineRat8 - 64Dose-dependent decrease[10]
DesipramineMouse8 - 64Dose-dependent decrease[9][10]
DesipramineRat8 - 32Dose-dependent decrease[10]

Detailed Protocol:

  • Apparatus: A transparent glass cylinder (20-25 cm in diameter, 40-50 cm in height) filled with water (24-30°C) to a depth of 15-30 cm, such that the animal cannot touch the bottom with its tail or paws.[6][9]

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the start of the experiment.[8]

  • Drug Administration: Administer Imipramine, Desipramine, or vehicle intraperitoneally (i.p.) 30 to 60 minutes prior to the test.[9][10]

  • Test Procedure:

    • Gently place each animal into the cylinder.

    • The total duration of the test is typically 6 minutes.[8][9]

    • Behavior is often recorded with a video camera mounted above the cylinder for later scoring.

  • Data Analysis:

    • The duration of immobility is typically scored during the last 4 minutes of the 6-minute test.[8]

    • Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.[6][12]

    • A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[7]

The Tail Suspension Test is another common behavioral assay for screening potential antidepressant drugs in mice.[13][14] The test is based on the principle that when a mouse is suspended by its tail, it will alternate between periods of struggling and immobility. A state of "behavioral despair" is inferred from the duration of immobility.[15] Antidepressants are expected to decrease the duration of immobility.[12][15]

Experimental Workflow:

Tail_Suspension_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis acclimation Acclimate mice to testing room (≥ 30 min) drug_admin Administer Imipramine/Desipramine or vehicle (i.p.) 30-60 min prior acclimation->drug_admin suspension Suspend mouse by the tail using adhesive tape drug_admin->suspension recording Record behavior for 6 minutes suspension->recording scoring Measure total duration of immobility recording->scoring comparison Compare immobility time between treatment and control groups scoring->comparison

Figure 3: Experimental workflow for the Tail Suspension Test.

Quantitative Data Summary for Imipramine and Desipramine in TST:

CompoundSpeciesDose Range (mg/kg, i.p.)Effect on Immobility DurationReference(s)
ImipramineMouse8 - 32Dose-dependent decrease[10][11]
DesipramineMouse8 - 64Dose-dependent decrease[10]

Detailed Protocol:

  • Apparatus: A horizontal bar or rod from which the mouse can be suspended. The area should be free of any surfaces the mouse could climb onto.[13]

  • Acclimation: Mice should be acclimated to the testing room for at least 30 minutes prior to the test.

  • Drug Administration: Administer Imipramine, Desipramine, or vehicle i.p. 30 to 60 minutes before the test.[10]

  • Test Procedure:

    • Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend it from the horizontal bar.[12][13]

    • The test duration is typically 6 minutes.[15][16]

    • Behavior is recorded, often via video, for subsequent analysis.

  • Data Analysis:

    • The total time the mouse remains immobile is measured. Immobility is defined as the absence of any movement, except for respiration.[12][13]

    • A significant reduction in immobility time in the drug-treated group compared to the vehicle group suggests antidepressant-like activity.[15]

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[17][18][19] The maze consists of two open arms and two enclosed arms. The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[19][20] Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

Experimental Workflow:

Elevated_Plus_Maze_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis acclimation Acclimate animals to testing room (≥ 45 min) drug_admin Administer Imipramine/Desipramine or vehicle acclimation->drug_admin placement Place animal in the center of the maze, facing an open arm drug_admin->placement exploration Allow free exploration for 5 minutes placement->exploration recording Record session with video tracking software exploration->recording measurement Measure time spent and entries into open and closed arms recording->measurement calculation Calculate % time in open arms and % open arm entries measurement->calculation comparison Compare parameters between treatment and control groups calculation->comparison

References

Application Notes and Protocols for Cell Culture Assays with Azipramine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Azipramine: Information specifically pertaining to "this compound" in cell culture assays is limited in publicly available scientific literature. The following application notes and protocols are based on data from studies on Imipramine (B1671792) , a structurally and functionally related tricyclic antidepressant. Researchers using this compound should consider these protocols as a starting point and may need to optimize conditions for their specific cell lines and experimental questions. Direct experimental validation is crucial.

Introduction

Tricyclic antidepressants (TCAs) like Imipramine have demonstrated potential as anti-cancer agents in various preclinical studies. These compounds can induce apoptosis, autophagy, and cell cycle arrest in a range of cancer cell lines. This document provides detailed protocols for key cell culture assays to investigate the effects of this compound (using Imipramine as a proxy) on cancer cells and outlines the major signaling pathways involved.

Data Presentation: Quantitative Effects of Imipramine on Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for Imipramine vary across different cancer cell lines and treatment durations.

Cell LineCancer TypeIC50 Value (µM)Treatment Duration (hours)Reference
T24Bladder Cancer~5048[1]
U-2 OSOsteosarcoma~9048[2]
MG-63Osteosarcoma~7048[2]
PC-3Prostate Cancer>1012[3]
PC-3Prostate CancerDose-dependent inhibition72[3]
MDA-MB-231Breast Cancer (TNBC)~4096[4]
MCF-7Breast Cancer (ER+)~4096[4]
CL1-5-F4Non-Small Cell Lung Cancer~15048[5]
A549Non-Small Cell Lung Cancer>20048[6]
NCI-H460Non-Small Cell Lung Cancer>20048[6]
U-87MGGlioblastomaNot specifiedNot specified[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (or Imipramine) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[1][2]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound (e.g., 0, 10, 30, 50, 70, 90 µM).[1] Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2][3]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[8] Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1][2]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.[8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with this compound, harvest the cells (including floating cells in the supernatant).[9]

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[10]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against p-EGFR, p-ERK, p-NF-κB, cleaved caspase-3, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[3]

  • Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatants using a BCA assay.[3]

  • SDS-PAGE: Denature equal amounts of protein by boiling in sample buffer and separate them on an SDS-PAGE gel.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: After further washes, add the chemiluminescence reagent and visualize the protein bands using an imaging system.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and control cells

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.[12] Incubate at -20°C for at least 2 hours.[12]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[12]

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Experimental Workflows

Imipramine-Induced Apoptosis Signaling Pathway

Imipramine has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[5]

G This compound This compound EGFR EGFR This compound->EGFR inhibits FasL FasL This compound->FasL induces Mitochondria Mitochondria This compound->Mitochondria induces stress ERK p-ERK EGFR->ERK NFkB p-NF-κB ERK->NFkB NFkB->FasL Fas Fas FasL->Fas Casp8 Cleaved Caspase-8 Fas->Casp8 Casp3 Cleaved Caspase-3 Casp8->Casp3 Casp9 Cleaved Caspase-9 Mitochondria->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Imipramine-induced apoptosis pathway.

Imipramine-Induced Autophagy Signaling Pathway

Imipramine can also induce autophagic cell death in some cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[7]

G This compound This compound PI3K PI3K This compound->PI3K inhibits Akt p-Akt PI3K->Akt mTOR p-mTOR Akt->mTOR Beclin1 Beclin-1 mTOR->Beclin1 inhibits LC3 LC3-I to LC3-II conversion Beclin1->LC3 Autophagy Autophagy LC3->Autophagy

Caption: Imipramine-induced autophagy pathway.

Experimental Workflow for Assessing this compound's Anti-Cancer Effects

The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Signaling Pathway Analysis CellCulture Cancer Cell Culture Treatment This compound Treatment (Dose-Response) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Viability->CellCycle Autophagy Autophagy Assay (LC3 Staining/Western) Viability->Autophagy WesternBlot Western Blot Apoptosis->WesternBlot CellCycle->WesternBlot Autophagy->WesternBlot

Caption: Experimental workflow for this compound studies.

References

Azipramine and its Role in Elucidating Antidepressant Mechanisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Azipramine is a tricyclic antidepressant (TCA) that, while less commonly studied than its close structural analog imipramine (B1671792), holds significance in the exploration of antidepressant mechanisms of action. Due to the extensive body of research on imipramine as a prototypical TCA, this document will leverage the wealth of available data on imipramine to provide detailed application notes and protocols. These can serve as a foundational guide for researchers investigating the pharmacological effects of this compound and other TCAs. This approach is necessitated by the limited specific literature available for this compound itself. The methodologies and conceptual frameworks established through decades of imipramine research are highly transferable to the study of this compound.

This compound, chemically identified as 2-(1-azatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-2,4,6,10,12,14(17),15-heptaen-16-yl)-N-benzyl-N-methylethanamine, shares the characteristic three-ring structure of TCAs.[1][2] Like other drugs in its class, its antidepressant effects are primarily attributed to its ability to modulate monoaminergic neurotransmission.

Core Mechanism of Action: Neurotransmitter Reuptake Inhibition

This compound, akin to other TCAs, is understood to exert its primary therapeutic effects by inhibiting the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft.[3][4][5] This blockage of the serotonin transporter (SERT) and the norepinephrine transporter (NET) leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic neurons.[3]

The differential affinity for SERT and NET can influence a TCA's clinical profile. Tertiary amine TCAs like imipramine generally exhibit a higher affinity for SERT, while their secondary amine metabolites, such as desipramine, have a greater affinity for NET.[4][6]

Quantitative Data: Receptor Binding and Transporter Inhibition

The following tables summarize key quantitative data for imipramine, which can be used as a reference point for designing experiments with this compound.

Table 1: Imipramine Binding Affinity (Kd) for Neurotransmitter Transporters

TransporterBinding Affinity (Kd in nM)Reference
Human Serotonin Transporter (SERT)1.1[7]
Human Norepinephrine Transporter (NET)7800[7]
Human Dopamine Transporter (DAT)>10,000[6]

Table 2: Imipramine Binding Affinity (Ki) for Various Receptors

ReceptorBinding Affinity (Ki in nM)Reference
Human α4β2 Nicotinic Acetylcholine Receptor830[8]
Histamine H1 ReceptorHigh Affinity (Specific value not provided)[4]
α1-Adrenergic ReceptorsHigh Affinity (Specific value not provided)[4]
Muscarinic Acetylcholine ReceptorsModerate Affinity (Specific value not provided)[4][6]

Downstream Signaling Pathways

The therapeutic effects of TCAs are not solely due to acute increases in synaptic monoamines but also involve long-term neuroadaptive changes. These changes are mediated by various intracellular signaling pathways that regulate neuronal plasticity and gene expression.

1. cAMP Response Element-Binding Protein (CREB) Signaling:

Increased synaptic levels of norepinephrine and serotonin lead to the activation of postsynaptic receptors, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the transcription factor CREB.[3] Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neurogenesis and synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).[3]

This compound This compound SERT_NET SERT/NET This compound->SERT_NET Inhibition NE_5HT ↑ Synaptic NE & 5-HT SERT_NET->NE_5HT Leads to Receptors Postsynaptic Receptors NE_5HT->Receptors Activation AC Adenylyl Cyclase Receptors->AC Stimulation cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB → pCREB PKA->CREB Nucleus Nucleus CREB->Nucleus BDNF BDNF Gene Transcription Nucleus->BDNF Neuroplasticity Neurogenesis & Synaptic Plasticity BDNF->Neuroplasticity

Caption: this compound's effect on the CREB signaling pathway.

2. Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2) Signaling:

Studies with imipramine have shown that it can modulate signaling pathways related to neuroplasticity by affecting the phosphorylation status of FAK and PYK2. Chronic imipramine treatment has been observed to decrease FAK phosphorylation while increasing PYK2 phosphorylation. These changes can subsequently alter the formation of protein complexes with downstream effectors like Src and p130Cas, influencing cell adhesion, migration, and survival.

Experimental Protocols

Detailed methodologies for key experiments used to study the antidepressant mechanisms of TCAs like imipramine are provided below. These protocols can be adapted for the investigation of this compound.

Protocol 1: In Vitro Receptor Binding Assay

This protocol is used to determine the binding affinity of a compound for a specific receptor or transporter.

Objective: To quantify the binding affinity (Kd or Ki) of this compound for SERT, NET, and various neurotransmitter receptors.

Materials:

  • HEK293 cells expressing the human receptor or transporter of interest (e.g., hSERT, hNET).

  • Radioligand specific for the target (e.g., [³H]imipramine for SERT, [³H]nisoxetine for NET).

  • This compound hydrochloride.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the target protein.

    • Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add increasing concentrations of unlabeled this compound.

    • Add a fixed concentration of the specific radioligand to each well.

    • Add the prepared cell membranes to initiate the binding reaction.

    • For non-specific binding control wells, add a high concentration of a known inhibitor for the target.

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and vortex.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the this compound concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis P1 Culture & Harvest Cells P2 Homogenize & Centrifuge P1->P2 P3 Wash & Resuspend Membranes P2->P3 A2 Add Membranes P3->A2 A1 Add this compound & Radioligand A1->A2 A3 Incubate to Equilibrium A2->A3 D1 Filter & Wash A3->D1 D2 Scintillation Counting D1->D2 D3 Calculate Ki D2->D3

Caption: Experimental workflow for in vitro receptor binding assay.

Protocol 2: Chronic Unpredictable Mild Stress (CUMS) Animal Model of Depression

This protocol is designed to induce a state of anhedonia and behavioral despair in rodents, which are core symptoms of depression in humans.

Objective: To evaluate the antidepressant-like effects of this compound in a rodent model of depression.

Animals: Male Wistar rats or C57BL/6 mice are commonly used.

Procedure:

  • Acclimatization (1 week):

    • House animals individually in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

    • Provide ad libitum access to food and water.

  • CUMS Induction (4-8 weeks):

    • Expose the experimental group to a series of mild, unpredictable stressors daily. The control group should be handled regularly but not exposed to stressors.

    • Examples of stressors include:

      • Food or water deprivation (24 hours)

      • Soiled cage (250 ml of water in sawdust bedding for 24 hours)

      • Cage tilt (45° for 24 hours)

      • Overnight illumination

      • Forced swim in cold water (4°C for 5 minutes)

      • Restraint stress (2 hours)

    • The schedule of stressors should be random and unpredictable to prevent habituation.

  • This compound Treatment:

    • Begin treatment with this compound (e.g., 10-20 mg/kg, administered orally or via intraperitoneal injection) after an initial period of stress (e.g., 2-3 weeks).

    • Continue daily treatment for the remainder of the CUMS protocol. The vehicle control group should receive saline.

  • Behavioral Testing:

    • Conduct behavioral tests weekly to monitor the progression of depressive-like behaviors and the therapeutic effect of this compound.

    • Sucrose (B13894) Preference Test (SPT): To assess anhedonia.

      • Habituate animals to two bottles of 1% sucrose solution for 48 hours.

      • Deprive animals of food and water for 12-14 hours.

      • Present animals with two pre-weighed bottles: one with 1% sucrose solution and one with plain water, for 1-2 hours.

      • Calculate sucrose preference: [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100.

    • Forced Swim Test (FST): To assess behavioral despair.

      • Place the animal in a cylinder of water from which it cannot escape.

      • Record the duration of immobility over a 5-6 minute period.

    • Open Field Test (OFT): To assess general locomotor activity and rule out confounding effects on motor function.

      • Place the animal in the center of a square arena.

      • Use video tracking to measure total distance traveled and time spent in the center versus the periphery.

Start Start Acclimatization Acclimatization (1 week) Start->Acclimatization CUMS CUMS Induction (4-8 weeks) Acclimatization->CUMS Treatment This compound Treatment CUMS->Treatment Starts after 2-3 weeks Behavioral_Tests Behavioral Testing (SPT, FST, OFT) Treatment->Behavioral_Tests Weekly Data_Analysis Data Analysis Behavioral_Tests->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Chronic Unpredictable Mild Stress (CUMS) protocol.

Conclusion

While specific research on this compound is limited, the extensive knowledge base surrounding the prototypical tricyclic antidepressant, imipramine, provides a robust framework for its investigation. The protocols and data presented herein offer a comprehensive starting point for researchers and drug development professionals to explore the antidepressant mechanisms of this compound. By employing these established methodologies, the scientific community can further elucidate the pharmacological profile of this compound and its potential therapeutic applications. Future research should aim to generate specific binding affinity and efficacy data for this compound to build upon this foundational knowledge.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Azipramine Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Azipramine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO is clear, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?

This common issue, known as precipitation upon dilution, occurs because this compound, like many poorly soluble compounds, is significantly more soluble in organic solvents like DMSO than in aqueous buffers. When the DMSO concentration decreases sharply upon dilution into your assay medium, the buffer can no-longer maintain the compound in solution, leading to precipitation.

Here are several strategies to address this:

  • Lower the final concentration of this compound: Your assay might be sensitive enough to yield meaningful results at a lower, more soluble concentration.

  • Optimize the final DMSO concentration: While minimizing DMSO is ideal to avoid solvent-induced artifacts, a slightly higher final concentration (e.g., up to 0.5% or 1%) may be necessary to maintain this compound's solubility.[1][2] Always include a vehicle control with the same final DMSO concentration to account for any potential effects of the solvent itself.

  • Employ a serial dilution strategy: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.

  • Consider alternative co-solvents: If DMSO is not sufficient or is incompatible with your assay, other water-miscible organic co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can be explored.[2] A combination of co-solvents may also be effective.[1][2]

Q2: I'm observing inconsistent and non-reproducible results in my cell-based assays with this compound. Could this be a solubility issue?

Yes, inconsistent results are a classic sign of solubility problems.[1] If this compound is not fully dissolved, the actual concentration exposed to the cells will vary between wells and experiments, leading to poor data quality and reproducibility. It is crucial to ensure your compound is fully solubilized in the final assay medium. Visual inspection for precipitates is a first step, but it is recommended to centrifuge your final diluted solution and measure the concentration in the supernatant to confirm solubility.[1]

Q3: What are some formulation strategies I can use to improve this compound's solubility for my in vitro experiments?

Several formulation techniques can enhance the aqueous solubility of poorly soluble compounds like this compound:

  • pH Adjustment: For ionizable compounds, solubility can be highly dependent on the pH of the solution.[2][3] Experimenting with different buffer pH values may reveal a range where this compound is more soluble.

  • Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help to solubilize poorly soluble drugs for in vitro assays.[3] However, it is critical to ensure the surfactant concentration is below its critical micelle concentration and is not toxic to the cells in your assay.[3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Solid Dispersions: This technique involves dispersing the drug in a highly soluble hydrophilic matrix.[2] This can improve the dissolution rate and apparent solubility.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common solubility issues with this compound in vitro.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Precipitation upon dilution in aqueous buffer Low aqueous solubility of this compound; insufficient co-solvent concentration.1. Decrease the final concentration of this compound. 2. Increase the final DMSO concentration (if tolerated by the assay).[1] 3. Test alternative co-solvents (e.g., ethanol, PEG).[1][2] 4. Adjust the pH of the assay buffer.[1]
Hazy or cloudy stock solution Incomplete dissolution of this compound in the stock solvent.1. Gently warm the solution (if the compound is heat-stable). 2. Use sonication to aid dissolution.[1] 3. Increase the volume of the solvent to prepare a less concentrated stock solution.
Inconsistent or non-reproducible assay results Precipitation of this compound at higher concentrations in the assay plate.[1]1. Determine the kinetic solubility of this compound in your specific assay buffer to identify the maximum soluble concentration. 2. Visually inspect assay plates for precipitation under a microscope. 3. Prepare fresh dilutions for each experiment.
Loss of compound activity over time in prepared solutions Instability or precipitation of this compound out of solution during storage.1. Prepare fresh solutions immediately before use. 2. Assess the stability of this compound in your assay buffer over the time course of the experiment.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Assay Buffer

This protocol helps determine the maximum concentration at which this compound remains soluble in your final assay buffer for the duration of your experiment.[1]

Materials:

  • Concentrated stock solution of this compound in DMSO (e.g., 10 mM)

  • Assay buffer

  • 96-well plate (non-binding surface recommended)

  • Plate reader capable of measuring turbidity (nephelometry) or a method for quantitative analysis (e.g., HPLC)

Procedure:

  • Prepare Serial Dilutions: Prepare a serial dilution of your this compound stock solution in DMSO.

  • Dilution in Assay Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your assay buffer. This creates a range of final compound concentrations with a consistent final DMSO concentration.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), mimicking the conditions of your assay.

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit. Alternatively, centrifuge the plate, collect the supernatant, and quantify the concentration of soluble this compound using HPLC.

Protocol 2: pH-Dependent Solubility Assessment

This protocol helps to determine if adjusting the pH of your buffer can improve this compound's solubility.

Materials:

  • This compound hydrochloride powder

  • A series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • Vials

  • Shaker or rotator

  • Filtration device (e.g., 0.22 µm syringe filters)

  • Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare Saturated Solutions: Add an excess amount of this compound hydrochloride powder to vials containing each of the different pH buffers.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filtration: Filter the solutions to remove any undissolved solid.

  • Quantification: Measure the concentration of this compound in the filtrate using a validated analytical method.

  • Data Analysis: Plot the solubility of this compound as a function of pH to identify the optimal pH range for your experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Solubility Check cluster_assay In Vitro Assay stock This compound Stock (in DMSO) serial_dilution Serial Dilution stock->serial_dilution buffer Aqueous Assay Buffer buffer->serial_dilution precipitation_check Check for Precipitation serial_dilution->precipitation_check precipitation_check->serial_dilution Precipitated (Adjust Concentration) add_to_assay Add to Assay precipitation_check->add_to_assay Soluble incubation Incubation add_to_assay->incubation readout Assay Readout incubation->readout

Caption: A generalized workflow for preparing and using this compound in in vitro assays, emphasizing the critical solubility check step.

Caption: A decision tree for troubleshooting inconsistent in vitro assay results, potentially caused by this compound solubility issues.

tca_moa cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin (B10506) Serotonin (5-HT) serotonin_cleft 5-HT serotonin->serotonin_cleft norepinephrine (B1679862) Norepinephrine (NE) norepinephrine_cleft NE norepinephrine->norepinephrine_cleft serotonin_receptor 5-HT Receptor serotonin_cleft->serotonin_receptor sert SERT serotonin_cleft->sert Reuptake norepinephrine_receptor NE Receptor norepinephrine_cleft->norepinephrine_receptor net NET norepinephrine_cleft->net Reuptake effect Increased Neurotransmitter Signaling serotonin_receptor->effect norepinephrine_receptor->effect This compound This compound (Tricyclic Antidepressant) This compound->sert This compound->net

Caption: A simplified signaling pathway illustrating the general mechanism of action for tricyclic antidepressants like this compound, which involves the blockade of serotonin (SERT) and norepinephrine (NET) transporters.

References

Technical Support Center: Optimizing Imipramine Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Imipramine for cell-based assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Imipramine and what is its primary mechanism of action?

Imipramine is a tricyclic antidepressant (TCA) that primarily functions by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862) in the brain.[1][2] However, its effects are not limited to this action. In cell-based assays, it's important to be aware that Imipramine can interact with various other receptors and signaling pathways, which can lead to off-target effects.[3][4]

Q2: What are the common off-target effects of Imipramine in in-vitro experiments?

Imipramine can interact with several other receptors and channels, leading to off-target effects that can influence experimental outcomes.[3] Key off-target effects include:

  • Anticholinergic effects: Blockade of muscarinic acetylcholine (B1216132) receptors.[3][5]

  • Antihistaminergic effects: Antagonism of histamine (B1213489) H1 receptors.[3][6]

  • Adrenergic effects: Blockade of α1-adrenergic receptors.[3][7]

  • Ion channel modulation: Inhibition of voltage-gated sodium and potassium channels.[3]

These interactions can lead to unexpected changes in cell signaling and viability if not properly controlled.[3]

Q3: What is a typical starting concentration range for Imipramine in cell-based assays?

The effective concentration of Imipramine can vary significantly depending on the cell line and the specific assay. A typical starting range for cytotoxicity or proliferation assays could be from 0.1 µM to 500 µM.[1] For migration and invasion assays, inhibitory effects have been observed at concentrations as low as 10 µM.[1][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[1]

Q4: How can I assess if Imipramine is causing cytotoxicity at the tested concentrations?

Cytotoxicity can be evaluated using various assays that measure cell viability.[9] Commonly used methods include:

  • MTT Assay: Measures metabolic activity.[9][10]

  • MTS Assay: Similar to MTT, it assesses metabolic viability.[9]

  • CellTiter-Glo® Assay: Measures ATP levels as an indicator of cell viability.[9]

  • Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells.[9]

Q5: Can Imipramine interfere with fluorescence-based assays?

Yes, Imipramine is an inherently fluorescent molecule and can interfere with fluorescence-based assays.[1] This can manifest as increased background fluorescence, which reduces the signal-to-noise ratio, or as quenching of the reporter molecule's fluorescence, potentially leading to false-negative results.[1] It is essential to run a control with Imipramine alone to assess its autofluorescence in your specific assay conditions.[1]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

  • Possible Causes:

    • Inconsistent cell seeding.[9]

    • Pipetting errors.[9][11]

    • Edge effects in the microplate.[9][12]

    • Precipitation of Imipramine.[9]

  • Troubleshooting Steps:

    • Ensure a homogenous cell suspension before seeding.[9]

    • Use calibrated pipettes and proper pipetting techniques.[11]

    • Avoid using the outer wells of the plate or fill them with sterile media or PBS to maintain humidity.[9][12]

    • Check the solubility of Imipramine in your culture medium. Consider using a different solvent or a lower concentration range if precipitation is observed.[9]

Issue 2: No Dose-Response Observed

  • Possible Causes:

    • Imipramine is inactive at the tested concentrations.[9]

    • The compound has degraded.[9]

    • Incorrect assay setup.[9]

  • Troubleshooting Steps:

    • Test a wider and higher concentration range of Imipramine.[9]

    • Ensure proper storage of Imipramine hydrochloride, as it is sensitive to light and humidity.[6]

    • Verify the assay protocol and ensure all reagents are fresh and correctly prepared.[9]

Issue 3: Unexpected Changes in Cell Signaling or Viability

  • Possible Causes:

    • Off-target effects of Imipramine.[3]

    • Imipramine-induced cytotoxicity.[1][10]

  • Troubleshooting Steps:

    • Perform a dose-response curve to determine the IC50 value for cytotoxicity in your cell line.[9]

    • Consider the known off-target effects of Imipramine (anticholinergic, antihistaminergic, etc.) and how they might influence your specific cellular model.[3]

    • If possible, use a more specific inhibitor for your target of interest to confirm that the observed effects are not due to off-target interactions of Imipramine.

Quantitative Data Summary

Table 1: Reported IC50 Values for Imipramine-Induced Cytotoxicity in Various Cell Lines

Cell LineAssay TypeIncubation TimeReported IC50 (µM)
T24 (Bladder Cancer)MTT48 hours~50-70
U-2 OS (Osteosarcoma)MTT48 hours~40-60
MG-63 (Osteosarcoma)MTT48 hours~50-70
HCT-116 (Colon Cancer)Viability Assay72 hours< 20
PC-3 (Prostate Cancer)Proliferation Assay72 hours~50-100

Note: IC50 values are highly dependent on the specific experimental conditions and cell line. This table provides a general reference, and it is crucial to determine the IC50 in your own system.[8][10][13][14]

Table 2: Recommended Concentration Ranges for Different Cell-Based Assays

Assay TypeRecommended Starting Concentration Range (µM)
Cytotoxicity/Proliferation0.1 - 500
Migration/Invasion1 - 100
Signaling Pathway Analysis10 - 100

These are suggested starting ranges. The optimal concentration will need to be determined empirically.[1][8]

Experimental Protocols

Protocol 1: Determination of IC50 using an MTT Assay

Objective: To determine the concentration of Imipramine that inhibits cell viability by 50% (IC50).[9]

Materials:

  • Cell line of interest

  • Complete culture medium

  • Imipramine hydrochloride

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Imipramine Treatment: Prepare serial dilutions of Imipramine in complete culture medium. A typical starting range could be from 0.1 µM to 500 µM.[1]

  • Remove the old medium from the wells and add the medium containing different concentrations of Imipramine. Include vehicle control wells (medium with the same concentration of solvent used to dissolve Imipramine) and untreated control wells.[9]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1][9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the Imipramine concentration and use non-linear regression analysis to determine the IC50 value.[9]

Protocol 2: Wound Healing/Scratch Assay for Cell Migration

Objective: To assess the effect of Imipramine on cell migration.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Imipramine hydrochloride

  • 6-well or 12-well plates

  • Sterile p200 pipette tip or a wound healing insert

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.

  • Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile p200 pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Imipramine Treatment: Add fresh culture medium containing different concentrations of Imipramine (e.g., 1 µM to 100 µM) to the wells. Include a vehicle control.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.

  • Data Analysis: Measure the area of the wound at each time point. Calculate the percentage of wound closure for each concentration relative to the vehicle control.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing Imipramine Concentration cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Cell Line Seed_Cells Seed Cells in Microplate Cell_Culture->Seed_Cells Prepare_Imipramine Prepare Imipramine Stock Treat_Cells Treat with Imipramine Dilutions Prepare_Imipramine->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Viability_Assay Perform Viability Assay (e.g., MTT) Incubate->Viability_Assay Read_Plate Read Absorbance Viability_Assay->Read_Plate Calculate_Viability Calculate % Viability Read_Plate->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: A typical experimental workflow for optimizing Imipramine concentration.

Troubleshooting_Logic Troubleshooting Logic for Imipramine Assays Start Unexpected Results High_Variability High Variability? Start->High_Variability No_Response No Dose-Response? Start->No_Response Unexpected_Effects Unexpected Cellular Effects? Start->Unexpected_Effects Check_Seeding Check Cell Seeding Protocol High_Variability->Check_Seeding Yes Check_Pipetting Verify Pipetting Technique High_Variability->Check_Pipetting Yes Check_Solubility Assess Imipramine Solubility High_Variability->Check_Solubility Yes Wider_Range Test Wider Concentration Range No_Response->Wider_Range Yes Check_Storage Verify Imipramine Storage No_Response->Check_Storage Yes Validate_Assay Validate Assay Protocol No_Response->Validate_Assay Yes Run_Cytotoxicity Perform Cytotoxicity Assay Unexpected_Effects->Run_Cytotoxicity Yes Consider_Off_Target Consider Off-Target Effects Unexpected_Effects->Consider_Off_Target Yes

Caption: A logical guide for troubleshooting common issues in Imipramine assays.

Signaling_Pathway Imipramine's Effect on the AKT/mTOR Signaling Pathway Imipramine Imipramine PI3K PI3K Imipramine->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K Autophagy Autophagy mTOR->Autophagy Inhibits Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth

Caption: Imipramine can inhibit the PI3K/AKT/mTOR signaling pathway.[13]

References

Author: BenchChem Technical Support Team. Date: December 2025

Azipramine Technical Support Center

Welcome to the technical resource hub for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase X (KX), a critical component of the Growth Factor Y (GFY) signaling pathway. By binding to the ATP pocket of KX, this compound prevents the phosphorylation of the downstream substrate, Protein Z (PZ), leading to the inhibition of cell proliferation in GFY-dependent cancer cell lines.

Q2: How should I dissolve and store this compound?

A2: For in vitro experiments, this compound should be dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10-50 mM. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, please refer to specific animal protocols for appropriate vehicle formulation.

Q3: What is the expected IC50 of this compound in sensitive cell lines?

A3: The half-maximal inhibitory concentration (IC50) can vary depending on the cell line and assay conditions (e.g., cell density, serum concentration, incubation time). Below is a table summarizing expected IC50 values in commonly used cancer cell lines.

Table 1: this compound IC50 Values in Cancer Cell Lines

Cell Line Cancer Type Assay Type Incubation Time (hr) Typical IC50 (nM)
HCT116 Colon Carcinoma CellTiter-Glo® 72 50 - 150
A549 Lung Carcinoma MTT 72 200 - 500
MCF-7 Breast Cancer SRB 72 800 - 1500

| K562 | Leukemia | WST-1 | 48 | 25 - 100 |

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Value or No Effect

You are observing a significantly weaker effect of this compound on cell viability than reported in the literature.

Possible Causes & Solutions:

  • Compound Instability:

    • Solution: Ensure the this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone more than 2-3 freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.

  • High Serum Concentration:

    • Solution: High concentrations of serum proteins can bind to this compound, reducing its effective concentration. Try reducing the serum concentration in your cell culture medium (e.g., from 10% to 5% or 2%) during the drug treatment period.

  • Cell Line Resistance:

    • Solution: Confirm that your cell line expresses active Kinase X and is dependent on the GFY signaling pathway. Verify the identity of your cell line via STR profiling.

  • Incorrect Assay Endpoint:

    • Solution: The doubling time of your cells may require a longer incubation period for the effects of this compound to become apparent. Consider extending the treatment duration from 72 hours to 96 or 120 hours.

Experimental Workflow: Optimizing Treatment Conditions

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare fresh this compound dilutions from new stock C Seed cells in parallel plates A->C B Verify cell density and health B->C D Treat with this compound using varied serum levels (2%, 5%, 10%) C->D E Incubate for different durations (48h, 72h, 96h) D->E F Perform CellTiter-Glo® assay E->F G Calculate IC50 values F->G H Compare results to identify optimal conditions G->H

Caption: Workflow for troubleshooting suboptimal this compound efficacy.

Issue 2: Inconsistent Inhibition of Protein Z Phosphorylation in Western Blots

You are not seeing a consistent, dose-dependent decrease in the phosphorylation of Protein Z (p-PZ) after this compound treatment.

Possible Causes & Solutions:

  • Suboptimal Lysis Buffer:

    • Solution: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation of your target protein after cell lysis.

  • Incorrect Timing of Lysate Collection:

    • Solution: The phosphorylation of Protein Z can be transient. Perform a time-course experiment to identify the optimal time point for observing maximal inhibition. We recommend collecting lysates at 1, 4, 8, and 24 hours post-treatment.

  • Low Basal Pathway Activity:

    • Solution: The GFY pathway may not be sufficiently active in your cells under basal conditions. Stimulate the cells with Growth Factor Y for 15-30 minutes before adding this compound to ensure the pathway is active and a clear inhibition can be observed.

Signaling Pathway: GFY-KX-PZ Axis

G GFY Growth Factor Y GFYR GFY Receptor GFY->GFYR Binds KX Kinase X (KX) GFYR->KX Activates PZ Protein Z (PZ) KX->PZ Phosphorylates pPZ p-Protein Z PZ->pPZ Proliferation Cell Proliferation pPZ->Proliferation Promotes This compound This compound This compound->KX Inhibits

Caption: this compound inhibits the GFY-KX-PZ signaling pathway.

Key Experimental Protocols

Protocol 1: Cell Viability (CellTiter-Glo®) Assay
  • Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well opaque-walled plate in 90 µL of complete growth medium. Incubate for 24 hours.

  • Compound Dilution: Prepare a 10-point serial dilution of this compound in DMSO, and then dilute further in culture medium to achieve the final desired concentrations (typically 1 nM to 10 µM).

  • Treatment: Add 10 µL of the diluted this compound or vehicle control (e.g., 0.1% DMSO) to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Lysis and Signal Generation: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blotting for p-Protein Z
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with varying concentrations of this compound for the predetermined optimal time (e.g., 4 hours). Include a vehicle control.

  • Cell Lysis: Wash cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against p-Protein Z overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total Protein Z or a housekeeping protein like GAPDH.

Technical Support Center: Azipramine (Imipramine) Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Azipramine" is not widely documented in scientific literature. This guide focuses on Imipramine (B1671792) , a well-researched tricyclic antidepressant (TCA), which is likely the compound of interest. The off-target effects detailed below are critical considerations for researchers using this compound to ensure data integrity.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate the off-target effects of imipramine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target activities of imipramine?

Imipramine's primary therapeutic effect is the inhibition of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) reuptake transporters.[1][2] However, it possesses significant affinity for several other receptors and channels, leading to a range of well-documented off-target effects. These include:

  • Anticholinergic Effects: Blockade of muscarinic acetylcholine (B1216132) receptors.[3][4]

  • Antihistaminergic Effects: Antagonism of histamine (B1213489) H1 receptors.[3][4]

  • Adrenergic Blockade: Blockade of α1-adrenergic receptors.[3][5]

  • Ion Channel Modulation: Inhibition of nicotinic acetylcholine receptors[6][7], voltage-gated sodium and potassium channels[3][4], and N-type calcium channels.[2]

Q2: My non-neuronal cells (e.g., epithelial, smooth muscle) show unexpected changes in proliferation and intracellular calcium levels after imipramine treatment. Why might this be happening?

This is likely due to imipramine's potent anticholinergic activity.[3] Many non-neuronal cells express muscarinic acetylcholine receptors that regulate fundamental processes like cell proliferation, differentiation, and calcium signaling. Blockade of these receptors by imipramine can lead to confounding experimental results unrelated to its primary targets (SERT/NET).

Q3: I am observing hypotension-like effects in my cellular models or altered cardiac readouts in my electrophysiology studies. What is the potential off-target cause?

These effects can be attributed to two main off-target activities:

  • α1-Adrenergic Receptor Blockade: Antagonism at these receptors can lead to vasodilation and a drop in blood pressure, a common clinical side effect known as orthostatic hypotension.[3][8]

  • Ion Channel Inhibition: Imipramine is known to block cardiac sodium channels (contributing to arrhythmias) and hERG potassium channels, which can prolong the QT interval and introduce cardiotoxic effects.[3][4]

Q4: My experimental results are inconsistent across different cell lines or animal models. Could this be related to imipramine's pharmacology?

Yes. The expression levels of imipramine's off-target receptors (muscarinic, adrenergic, histaminic) can vary significantly between different cell types and tissues. Furthermore, imipramine is metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP2C19.[9] Genetic polymorphisms in these enzymes can lead to different metabolic rates, resulting in variable concentrations of the parent drug and its active metabolite, desipramine, which can cause experiment-to-experiment variability.[2][9]

Q5: I'm seeing unexpected sedative-like effects or changes in cell cycle in my in vitro models. What could be the cause?

This is a classic off-target effect resulting from imipramine's antagonism of the histamine H1 receptor.[3][4] H1 receptor signaling is involved in promoting wakefulness and regulating cell proliferation in various tissues. Inhibition of this receptor is a primary reason for the sedative side effects observed clinically and can be a significant confounding factor in research.

Troubleshooting Unexplained Experimental Results

Issue 1: Unexplained Changes in Intracellular Signaling (e.g., Calcium, cAMP)

  • Question: My cells show altered calcium flux or cyclic AMP levels that cannot be explained by SERT or NET inhibition. What should I check?

  • Answer: This is likely an off-target effect.

    • Check for Muscarinic Receptor Expression: Your cell model may express M1, M3, or M5 muscarinic receptors, which signal via Gq to increase intracellular calcium, or M2/M4 receptors, which signal via Gi to decrease cAMP. Imipramine's anticholinergic action will block these pathways.

    • Consider Adrenergic Receptors: If your cells express α1-adrenergic receptors, imipramine can block Gq-mediated calcium signaling initiated by any endogenous or experimental adrenergic agonists.[5]

    • Use a Control: Employ a more selective serotonin-norepinephrine reuptake inhibitor (SNRI) with a cleaner off-target profile to confirm if the effect is specific to imipramine.

Issue 2: Altered Electrophysiological Properties or Membrane Potential

  • Question: I am seeing unexpected changes in action potential duration, firing rate, or resting membrane potential in my electrophysiology rig. Could imipramine be the cause?

  • Answer: Yes, this is highly probable due to imipramine's ion channel blocking properties.[3][4]

    • Sodium Channel Blockade: Imipramine has local anesthetic-like properties due to its blockade of voltage-gated sodium channels, which can reduce the rate of depolarization and inhibit action potential firing.

    • Potassium Channel Blockade: Inhibition of potassium channels, including hERG, can delay repolarization and prolong the action potential duration.

    • Troubleshooting Step: Characterize the specific ion channel currents in your model (e.g., using voltage-clamp protocols) in the presence and absence of imipramine to isolate the affected channel.

Quantitative Data: Imipramine Binding Profile

TargetLigand/ParameterAffinity Value (Kd, Ki, or IC50)Reference(s)
Serotonin Transporter (SERT)Imipramine (IC50)32 nM[2]
α4β2 Nicotinic Receptor[3H]imipramine (Kd)0.83 ± 0.08 µM[7]
α2A-Adrenergic ReceptorImipramine (Ki)Low Micromolar Range[10]
α1-Adrenergic SubtypesImipramine (IC50)Varies by subtype[5]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Affinity

This protocol provides a general framework for determining the binding affinity (Ki) of imipramine for a suspected off-target receptor (e.g., muscarinic M1 receptor).

Objective: To quantify the affinity of imipramine for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line overexpressing the target receptor (e.g., CHO-M1 cells).

  • Radioligand specific for the target receptor (e.g., [3H]-pirenzepine for M1).

  • Unlabeled imipramine stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold and vacuum pump.

  • Liquid scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of unlabeled imipramine.

  • Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of unlabeled imipramine.

  • Total and Non-Specific Binding: Include control wells:

    • Total Binding: Contains membranes and radioligand only.

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known unlabeled ligand for the target receptor to determine background binding.

  • Equilibration: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of imipramine.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of imipramine that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay (Calcium Flux) for Receptor Antagonism

Objective: To determine if imipramine can functionally block a Gq-coupled receptor (e.g., M1 muscarinic) by measuring its effect on agonist-induced intracellular calcium mobilization.

Materials:

  • A cell line endogenously or exogenously expressing the Gq-coupled receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A known agonist for the target receptor (e.g., carbachol (B1668302) for muscarinic receptors).

  • Imipramine stock solution.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an injection system.

Methodology:

  • Cell Plating: Plate the cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with the Fluo-4 AM dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of imipramine (or vehicle control) for 15-30 minutes.

  • Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Agonist Injection: Inject a fixed concentration of the agonist (typically the EC80 concentration to ensure a robust signal) into the wells while continuously recording the fluorescence intensity.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the peak response as a function of the imipramine concentration.

    • Fit the data to a dose-response inhibition curve to calculate the IC50 value, representing the concentration of imipramine that inhibits 50% of the agonist-induced response.

Visualizations

Off_Target_Signaling cluster_primary Primary Targets cluster_off_target Off-Targets Imipramine Imipramine SERT SERT Imipramine->SERT Inhibition NET NET Imipramine->NET Inhibition Muscarinic_R Muscarinic R (Anticholinergic) Imipramine->Muscarinic_R Antagonism Histamine_H1_R Histamine H1 R (Antihistaminergic) Imipramine->Histamine_H1_R Antagonism Alpha1_Adrenergic_R α1-Adrenergic R (Adrenergic Blockade) Imipramine->Alpha1_Adrenergic_R Antagonism Ion_Channels Na+, K+, Ca++ Channels (Channel Blockade) Imipramine->Ion_Channels Blockade Troubleshooting_Workflow Start Unexpected Experimental Result with Imipramine Check_Expression Does my model express known off-target receptors? (Muscarinic, Adrenergic, Histaminic) Start->Check_Expression Run_Functional_Assay Perform functional assay (e.g., Ca++ Flux, cAMP) with selective agonist/antagonist Check_Expression->Run_Functional_Assay Yes (Signaling) Run_Electrophysiology Perform electrophysiology (e.g., patch clamp) to isolate channel effects Check_Expression->Run_Electrophysiology Yes (Electrical) Use_Control_Compound Use control compound with a cleaner off-target profile (e.g., selective SNRI) Check_Expression->Use_Control_Compound No/Unsure Result_Is_Off_Target Result is likely an Off-Target Effect Run_Functional_Assay->Result_Is_Off_Target Run_Electrophysiology->Result_Is_Off_Target Result_Is_On_Target Result may be an On-Target Effect Use_Control_Compound->Result_Is_On_Target Radioligand_Binding_Workflow A 1. Prepare Membranes & Reagents B 2. Incubate: Membranes + Radioligand + Imipramine A->B C 3. Separate Bound/ Unbound via Filtration B->C D 4. Quantify Radioactivity (Scintillation Counting) C->D E 5. Analyze Data: Calculate IC50 -> Ki D->E

References

Interpreting unexpected results with Azipramine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azipramine, a novel selective Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) with a tricyclic structure. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results during preclinical and clinical investigations.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Q1: Why are we observing paradoxical anxiogenic (anxiety-increasing) effects in our animal models shortly after this compound administration?

This is a recognized phenomenon with compounds that modulate serotonergic and noradrenergic systems.[1][2] The initial phase of treatment can sometimes exacerbate symptoms before therapeutic effects are observed.[3][4][5]

Possible Causes and Troubleshooting Steps:

  • Acute vs. Chronic Dosing: The immediate increase in synaptic norepinephrine (B1679862) can lead to heightened arousal and anxiety. Therapeutic effects often require neuroadaptive changes that occur only after prolonged administration (typically 14-21 days in rodent models).

    • Action: Implement a chronic dosing paradigm and compare behavioral results against acute administration and vehicle controls.

  • Dose-Response Relationship: The anxiogenic effect may be dose-dependent. High doses can lead to excessive noradrenergic activity.

    • Action: Conduct a thorough dose-response study to identify a therapeutic window where anxiolytic/antidepressant effects are present without acute anxiogenic effects.

  • Off-Target Receptor Activation: Although designed for selectivity, this compound may have weak affinity for other receptors that could mediate anxiety.

    • Action: Perform a comprehensive receptor screening panel to identify potential off-target binding. (See Data Table 1 for a hypothetical profile).

  • Glutamate (B1630785)/Serotonin (B10506) Imbalance: Recent research suggests that the acute effects of serotonin reuptake inhibition can temporarily suppress glutamate release in key neural circuits, which may contribute to a worsening of symptoms before long-term normalization occurs.[3][4]

    • Action: Consider microdialysis studies to measure neurotransmitter levels (Serotonin, Norepinephrine, Glutamate) in relevant brain regions like the prefrontal cortex and amygdala following acute and chronic dosing.

Troubleshooting Workflow: Paradoxical Anxiogenic Effects

G start Paradoxical Anxiogenic Effect Observed is_chronic Is the dosing paradigm chronic (>14 days)? start->is_chronic acute_vs_chronic Action: Compare acute vs. chronic dosing. is_chronic->acute_vs_chronic No dose_response Action: Conduct full dose-response study. is_chronic->dose_response Yes acute_vs_chronic->dose_response receptor_screen Action: Perform broad receptor binding panel. dose_response->receptor_screen neurochem Advanced Action: Measure neurotransmitter levels via microdialysis. receptor_screen->neurochem end Identify Cause: - Acute pharmacological effect - Dose too high - Off-target activity neurochem->end

Workflow for investigating anxiety-like effects.
Q2: Our results show high inter-individual variability in both efficacy and toxicity. What could explain these inconsistencies?

High variability often points to differences in drug metabolism. Like many tricyclic antidepressants, this compound is likely metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP2C19.[6] Genetic polymorphisms in these enzymes can lead to distinct metabolic phenotypes.

Metabolic Phenotypes and Their Consequences:

  • Poor Metabolizers (PMs): Have low enzyme activity. They clear the drug slowly, leading to higher plasma concentrations, increased risk of toxicity, and exaggerated side effects from a standard dose.[6]

  • Intermediate Metabolizers (IMs): Have reduced enzyme function.

  • Normal Metabolizers (NMs): Have fully functional enzymes and exhibit the expected dose-response relationship.

  • Ultrarapid Metabolizers (UMs): Have elevated enzyme activity. They clear the drug very quickly, which can lead to a lack of efficacy at standard doses.[6]

Troubleshooting Steps:

  • Review Animal Strain/Genetics: If using rodent models, check if the strain is known for genetic variability in CYP enzymes.

    • Action: Switch to an inbred strain with a more homogenous genetic background. If possible, genotype the animals for relevant CYP homologues.

  • Therapeutic Drug Monitoring (TDM): Measure plasma concentrations of this compound and its primary metabolites.

    • Action: Correlate plasma levels with observed efficacy and toxicity. This can help confirm if the variability is pharmacokinetic in origin.

  • In Vitro Metabolism Assays:

    • Action: Use human liver microsomes or recombinant CYP enzymes (CYP2D6, CYP2C19, etc.) to definitively identify the metabolic pathways of this compound.

Logical Diagram: Investigating Variable Metabolism

G cluster_actions Recommended Actions start High Variability in Efficacy / Toxicity hypothesis Hypothesis: Metabolic differences due to CYP450 polymorphisms start->hypothesis action1 1. Genotype subjects (or use inbred strain) hypothesis->action1 action2 2. Measure plasma drug levels (Therapeutic Drug Monitoring) hypothesis->action2 action3 3. Perform in vitro metabolism assays hypothesis->action3 outcome Correlate Genotype, Plasma Levels, & Phenotype action1->outcome action2->outcome action3->outcome end Conclusion: Variability is explained by pharmacokinetic differences outcome->end

Decision logic for variable results.

Frequently Asked Questions (FAQs)

  • What is the intended primary mechanism of action for this compound? this compound is designed as a dual reuptake inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[7][8] This action increases the extracellular concentrations of these neurotransmitters, which is the intended therapeutic mechanism for treating major depressive disorder.[9]

  • What are the most common off-target profiles for tricyclic compounds? Tricyclic compounds frequently interact with other receptors, which can lead to side effects.[10] The most common off-target interactions include antagonism of muscarinic M1 acetylcholine (B1216132) receptors (causing anticholinergic effects like dry mouth and constipation), histamine (B1213489) H1 receptors (causing sedation and weight gain), and alpha-1 adrenergic receptors (causing orthostatic hypotension).[11][12][13]

  • How can I differentiate a true this compound signal from a false positive in a urine immunoassay? Immunoassays for tricyclic antidepressants are known to cross-react with other structurally similar drugs, such as certain antihistamines (e.g., diphenhydramine) and antipsychotics (e.g., quetiapine), which can produce a false-positive result.[14][15][16][17] To confirm an unexpected positive screen, you must use a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

  • What is the expected signaling pathway for this compound? By blocking SERT and NET on the presynaptic neuron, this compound increases the concentration of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. This enhances the activation of postsynaptic 5-HT and NE receptors, leading to downstream signaling cascades believed to mediate the antidepressant and anxiolytic effects.

This compound's Intended Signaling Pathway

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron presyn 5-HT & NE Vesicles synapse Synaptic Cleft Increased 5-HT & NE presyn->synapse Release sert SERT net NET postsyn_receptors Postsynaptic 5-HT & NE Receptors downstream Downstream Signaling (e.g., cAMP, CREB) postsyn_receptors->downstream Activates This compound This compound This compound->sert Blocks This compound->net Blocks synapse->sert Reuptake synapse->net Reuptake synapse->postsyn_receptors Binds

Diagram of SNRI mechanism of action.

Data Presentation

Table 1: Hypothetical Receptor Binding Profile of this compound

This table compares the binding affinity (Ki, nM) of this compound to the well-characterized tricyclic antidepressant, Imipramine. Lower Ki values indicate higher affinity.

TargetThis compound (Ki, nM)Imipramine (Ki, nM)[12]Associated Effect
SERT (Serotonin Transporter) 0.8 1.4Primary Target (Antidepressant)
NET (Norepinephrine Transporter) 2.5 37Primary Target (Antidepressant)
Muscarinic M1 Receptor45091Off-Target (Anticholinergic)
Histamine H1 Receptor21011Off-Target (Sedation)
Alpha-1 Adrenergic Receptor32067Off-Target (Hypotension)
hERG Channel>10,0003400Off-Target (Cardiotoxicity)

Table 2: Hypothetical Outcomes Based on CYP2D6 Metabolic Phenotype

PhenotypeThis compound Plasma Level (at standard dose)Expected EfficacyExpected Toxicity Risk
Ultrarapid Metabolizer (UM)Very LowLow / NoneLow
Normal Metabolizer (NM)ModerateGoodLow
Intermediate Metabolizer (IM)HighGoodModerate
Poor Metabolizer (PM)Very HighGoodHigh

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific target receptor (e.g., Muscarinic M1).

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target (e.g., [³H]-N-methylscopolamine for M1 receptors).

  • This compound stock solution and serial dilutions.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Scintillation vials and cocktail.

  • Microplate harvester and liquid scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound (or buffer for total binding, or a high concentration of a known antagonist for non-specific binding).

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Analysis:

    • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percent specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Technical Support Center: Imipramine Stability Testing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Please note: The information provided below is for the tricyclic antidepressant Imipramine . It is assumed that "Azipramine" was a typographical error.

Welcome to the technical support center for Imipramine stability testing. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for Imipramine?

Forced degradation studies for Imipramine, as recommended by ICH guidelines, involve subjecting the drug to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, heat (thermal stress), and light (photolytic stress).[1] The goal is to achieve 5-20% degradation to understand the degradation pathways and validate the stability-indicating power of analytical methods.

Q2: In which conditions is Imipramine most likely to degrade?

There are some conflicting reports in the literature. However, a common finding is that Imipramine hydrochloride is susceptible to degradation under acidic, hydrolytic, and oxidative stress conditions.[2] One study identified two major degradation products under acid hydrolysis and oxidative conditions.[1] Another study reported the most significant degradation under alkaline and peroxide stress conditions.[3]

Q3: What are the major degradation products of Imipramine?

Under acidic hydrolysis, a major degradation product has been identified as 10-(3-(dimethylamino)propyl)acridin-9(10H)-one.[1] In oxidative conditions, the N-oxide form, 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine oxide, is a primary degradant.[1] Other degradation pathways include demethylation and hydroxylation, which can be induced by UV radiation.

Q4: What is a suitable analytical method for Imipramine stability studies?

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method is recommended.[2][4] These methods can separate Imipramine from its degradation products. A common approach involves using a C18 column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[2][4] UV detection is typically performed around 220 nm or 251 nm.[2][4]

Q5: How should Imipramine solutions be stored for routine experiments?

For short-term storage, Imipramine solutions should be protected from light.[4] Stock solutions prepared in organic solvents like DMSO or ethanol (B145695) are generally more stable, especially when stored at low temperatures.[5] Aqueous solutions may be less stable. For long-term storage of the solid compound, keeping it at 2-8°C and protected from light is recommended.[5]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Conflicting results for acid vs. base stability. Different experimental conditions (concentration of acid/base, temperature, duration of exposure) can lead to varying results. One study may report stability in acid while another reports degradation.[6]Carefully document and control your experimental parameters. Start with milder conditions (e.g., 0.1N HCl/NaOH at room temperature) and increase the stress if no degradation is observed. Refer to the detailed protocols below.
No degradation observed under any stress condition. The stress conditions may not be harsh enough for the duration of the experiment. The analytical method may not be able to separate the parent drug from the degradants.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher reagent concentration). Ensure your analytical method is validated as "stability-indicating" by checking for peak purity using a photodiode array (PDA) detector.
Greater than 20% degradation observed. The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products which may not be relevant to normal storage conditions.Reduce the duration of stress, the temperature, or the concentration of the stressor (e.g., acid, base, oxidizing agent). The goal is to achieve a target degradation of 5-20%.
Unexpected peaks in the chromatogram. These could be impurities from the starting material, excipients (if using a formulated product), or secondary degradation products.Analyze a blank (placebo) sample to rule out excipient interference. Use a high-purity reference standard of Imipramine. If the peaks are from degradation, attempt to identify them using techniques like mass spectrometry (MS).
Precipitate forms in the solution during the experiment. Imipramine hydrochloride may have limited solubility in certain aqueous conditions, or the solution may have become supersaturated and crystallized upon cooling.Ensure the drug is fully dissolved at the start of the experiment. If working with aqueous solutions at low temperatures, check the solubility limits. Gentle warming may redissolve the precipitate, but be cautious of accelerating thermal degradation.[5]
Data Presentation: Summary of Forced Degradation Studies

The stability of Imipramine under forced degradation conditions can be summarized as follows. Note that the extent of degradation is highly dependent on the specific experimental conditions (e.g., temperature, duration, concentration of reagents).

Stress Condition Reagent/Method Observed Stability Potential Degradation Products
Acid Hydrolysis 0.5 N HCl, reflux at 75°C for 4 hrs[4]Significant Degradation[1][2]10-(3-(dimethylamino)propyl)acridin-9(10H)-one[1]
Base Hydrolysis 0.5 N NaOH, reflux at 75°C for 2 hrs[4]Stable[2] / Significant Degradation[3]Degradation peak with distorted shape[6]
Oxidative 3% H₂O₂, reflux at 75°C for 4 hrs[4]Significant Degradation[1][2]3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine oxide[1]
Thermal Dry heat at 105°C for 6 hrs[4]Stable[2]-
Photolytic UV light exposureStable[2]Demethylated and hydroxylated products

Experimental Protocols

Stability-Indicating UPLC Method

This protocol is an example of a validated UPLC method for analyzing Imipramine and its degradation products.[2]

  • Column: Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile and Ammonium Acetate buffer (pH 5.0) in a ratio of 80:20 (v/v)

  • Flow Rate: 0.3 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Run Time: Approximately 5 minutes

Forced Degradation (Stress Testing) Protocols

The following protocols are based on general methodologies for forced degradation studies.[4] Prepare a stock solution of Imipramine Hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

Acid Hydrolysis
  • To 1 mL of the Imipramine stock solution, add 1 mL of 0.5 N HCl.

  • Reflux the solution at 75°C for 4 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.5 N NaOH.

  • Dilute to a final concentration suitable for analysis with the mobile phase.

  • Inject into the UPLC/HPLC system.

Base Hydrolysis
  • To 1 mL of the Imipramine stock solution, add 1 mL of 0.5 N NaOH.

  • Reflux the solution at 75°C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.5 N HCl.

  • Dilute to a final concentration suitable for analysis with the mobile phase.

  • Inject into the UPLC/HPLC system.

Oxidative Degradation
  • To 1 mL of the Imipramine stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

  • Reflux the solution at 75°C for 4 hours.

  • Cool the solution to room temperature.

  • Dilute to a final concentration suitable for analysis with the mobile phase.

  • Inject into the UPLC/HPLC system.

Thermal Degradation
  • Keep the solid drug substance in a hot air oven at 105°C for 6 hours.

  • After the specified time, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-treated sample at a suitable concentration in the mobile phase.

  • Inject into the UPLC/HPLC system.

Photolytic Degradation
  • Expose the solid drug substance spread as a thin layer in a petri dish to UV light (e.g., in a photostability chamber).

  • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

  • After the exposure period, prepare solutions of both the exposed and control samples at a suitable concentration in the mobile phase.

  • Inject into the UPLC/HPLC system and compare the chromatograms.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Imipramine Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.5 N HCl, 75°C, 4h) base Base Hydrolysis (0.5 N NaOH, 75°C, 2h) oxidative Oxidative Degradation (3% H₂O₂, 75°C, 4h) thermal Thermal Degradation (Solid, 105°C, 6h) photo Photolytic Degradation (Solid, UV Light) neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize analyze Analyze via Stability-Indicating UPLC/HPLC Method neutralize->analyze compare Compare with Control & Quantify Degradation analyze->compare

Caption: Experimental workflow for Imipramine forced degradation studies.

G cluster_pathways Degradation Pathways parent Imipramine acid_prod 10-(3-(dimethylamino)propyl) acridin-9(10H)-one parent->acid_prod Acid Hydrolysis n_oxide Imipramine N-Oxide parent->n_oxide Oxidation demethyl Demethylated Products (e.g., Desipramine) parent->demethyl Photolytic/Metabolic hydroxy Hydroxylated Products parent->hydroxy Photolytic/Metabolic

Caption: Primary degradation pathways of Imipramine under stress conditions.

References

Technical Support Center: Imipramine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Azipramine": Initial searches for "this compound" did not yield a recognized compound in scientific literature. It is presumed that this may be a typographical error. This guide focuses on Imipramine (B1671792) , a well-documented tricyclic antidepressant (TCA) that is structurally and functionally relevant to the likely intended topic. The principles and troubleshooting steps outlined here are broadly applicable to many TCAs.

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and overcoming common pitfalls during experiments with Imipramine.

Frequently Asked Questions (FAQs)

Q1: My Imipramine hydrochloride solution has a yellow/red tint. Is it still usable?

Slight discoloration of Imipramine hydrochloride solutions upon exposure to light is common and does not always indicate a significant loss of potency.[1] However, marked discoloration is associated with degradation and loss of efficacy.[1] For assays requiring high precision, it is strongly recommended to prepare fresh solutions.

Q2: A precipitate has formed in my Imipramine stock solution after refrigeration. What should I do?

Precipitation can occur when aqueous solutions of Imipramine are stored at low temperatures.[2] The solubility of Imipramine hydrochloride is significantly lower in buffers like PBS (~0.5 mg/mL) compared to organic solvents like DMSO (~25 mg/mL).[3] If crystals form, you can gently warm the solution; for instance, immersing an ampul in hot water for one minute can redissolve the compound without altering its efficacy.[1] To avoid this, consider preparing concentrated stocks in DMSO and making fresh dilutions in aqueous buffers for daily use.

Q3: I'm seeing high background in my fluorescence-based assay. Could Imipramine be the cause?

Yes, Imipramine is an autofluorescent molecule.[4] This intrinsic fluorescence can increase the baseline signal in your assay, reducing the signal-to-noise ratio and potentially masking true results or creating false positives.[4] It is crucial to run a control with Imipramine alone at all tested concentrations to measure its autofluorescence with your specific instrument settings. This background can then be subtracted from your experimental wells.[4]

Q4: My cell viability is unexpectedly low, even in control wells treated with Imipramine. Why is this happening?

Imipramine can exert direct cytotoxic effects and inhibit cell proliferation in a dose-dependent manner, independent of its neurotransmitter reuptake inhibition.[4][5][6] Before studying other effects, it is essential to determine the IC50 for cytotoxicity in your specific cell line.[4] For subsequent experiments, use Imipramine at concentrations well below this cytotoxic threshold to ensure that observed effects are not simply due to cell death.[4]

Q5: Are there any specific storage and stability guidelines for Imipramine hydrochloride?

As a solid, Imipramine hydrochloride is stable for years when stored at -20°C, protected from light.[3] Stock solutions in organic solvents like DMSO are more stable than aqueous solutions.[2] Aqueous solutions are significantly less stable and should ideally be prepared fresh for each experiment.[3] Storage of aqueous solutions for more than one day is not recommended.[3] Solutions are most stable at an acidic pH of 4-5.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible In Vitro Results
Possible Cause Troubleshooting Steps
Solution Degradation Imipramine solutions, particularly aqueous ones, can degrade due to light exposure, improper pH, or prolonged storage.[1][2] Solution: Prepare fresh solutions daily from a validated solid or a recently prepared organic stock. Store all solutions protected from light. Ensure the pH of your final assay buffer is within a stable range for the drug (optimal pH 4-5).[1]
Off-Target Effects Imipramine has significant affinity for muscarinic, histaminic, and adrenergic receptors, which can trigger unintended signaling cascades in various cell types.[7][8] Solution: Be aware of the receptor expression profile of your cell line. If you suspect off-target effects, use specific antagonists for these receptors as controls to see if the confounding effect is blocked. Consider using a more selective compound like Desipramine if appropriate for your research question.[7]
Solvent Effects Organic solvents like DMSO, used for stock solutions, can have physiological effects on cells at certain concentrations.[3] Solution: Always include a vehicle control group treated with the same final concentration of the solvent used in the experimental wells. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells.
Cell Line Viability Imipramine can induce apoptosis and reduce cell proliferation.[4] Solution: Perform a dose-response curve to determine the cytotoxic IC50 for your specific cell line and experimental duration. Always work at sub-toxic concentrations unless cytotoxicity is the endpoint of interest.
Issue 2: Unexpected Behavioral Outcomes in Animal Studies
Possible Cause Troubleshooting Steps
Pharmacokinetic Variability Factors like age, sex, and animal strain can influence drug metabolism and distribution, leading to varied responses.[9] Solution: Ensure consistency in animal specifications. Report the strain, age, and sex of the animals used. For chronic studies, monitor animal weight and adjust dosing accordingly.
Acute vs. Chronic Dosing The antidepressant-like effects of Imipramine in animal models often require chronic administration (several weeks), while acute administration may not show significant effects on behaviors like immobility in the forced swim test.[10] Solution: Design your study with an appropriate treatment duration based on the intended behavioral outcome. A typical chronic study involves daily administration for 21 days or more.[9]
"Non-Responder" Animals Similar to clinical observations, a subset of animals may not respond to antidepressant treatment in chronic stress models.[11] Solution: Pre-screen animals for stress-induced phenotypes (e.g., anhedonia via sucrose (B13894) preference test) to ensure a baseline deficit before starting treatment. Analyze data to identify and potentially segregate responders and non-responders for further investigation.
Route of Administration The method of administration (e.g., intraperitoneal injection, oral gavage) can affect bioavailability and stress levels in the animals. Solution: Choose and maintain a consistent administration route. Intraperitoneal (i.p.) injection is common for preclinical studies at doses of 10-20 mg/kg.[12] Handle animals gently to minimize stress associated with the procedure.

Quantitative Data Summary

The following table summarizes the binding affinities (Kd or Ki) and functional inhibition concentrations (IC50) of Imipramine for its primary targets and key off-target sites. These values are crucial for designing experiments with appropriate concentrations to maximize on-target effects while minimizing confounding off-target activity.

Target Parameter Value (nM) Species/System
Serotonin Transporter (SERT) Kd1.4Human
IC5032Not Specified
IC50 (High-Affinity Site)11.2Rat Brain
Norepinephrine Transporter (NET) Kd37Human
Histamine H1 Receptor Kd37Not Specified
M1 Muscarinic Acetylcholine Receptor Kd46Not Specified
α1-Adrenergic Receptor Kd32Not Specified
hERG Potassium Channel IC503400CHO cells with HERG cDNA

Data compiled from multiple sources.[3][13][14][15][16][17][18] Values can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Imipramine Hydrochloride Solutions
  • High-Concentration Stock Solution (e.g., 25 mg/mL in DMSO):

    • Weigh the desired amount of Imipramine hydrochloride solid (FW: 316.9 g/mol ) in a sterile tube.[3]

    • Add the appropriate volume of anhydrous DMSO to achieve a concentration of approximately 25 mg/mL.[3]

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot into smaller volumes in light-protecting tubes and store at -20°C. This stock is generally stable for months.[2]

  • Aqueous Working Solution (for cell culture or in vivo use):

    • Thaw an aliquot of the DMSO stock solution.

    • Perform serial dilutions in sterile, room-temperature cell culture medium or saline to achieve the final desired concentration.[3]

    • Ensure the final concentration of DMSO is below 0.5% to avoid solvent toxicity.[4]

    • Crucially, prepare this aqueous solution fresh for each experiment and do not store it. [3]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of Imipramine that is toxic to a specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[4]

  • Imipramine Treatment: Prepare serial dilutions of Imipramine in culture medium (e.g., from 0.1 µM to 500 µM).[4] Remove the old medium and add the Imipramine-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]

  • Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability vs. log[Imipramine] and use non-linear regression to determine the IC50 value.[4]

Visualizations

Imipramine's Primary Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET Vesicle Vesicles (5-HT, NE) Synaptic_Cleft Synaptic Cleft Increased 5-HT & NE Vesicle->Synaptic_Cleft Release Post_Receptor Postsynaptic Receptors Signaling Cascade Signaling Cascade Imipramine Imipramine Imipramine->SERT Blocks Imipramine->NET Blocks Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->NET Reuptake Synaptic_Cleft->Post_Receptor Binding Troubleshooting Workflow for Imipramine Solutions Start Observe Issue with Imipramine Solution Precipitate Precipitate Observed? Start->Precipitate Color_Change Color Change (Yellow/Red)? Precipitate->Color_Change No Warm Gently warm solution to redissolve Precipitate->Warm Yes Inconsistent_Results Inconsistent Experimental Results? Color_Change->Inconsistent_Results No Slight_Color Slight Discoloration? Color_Change->Slight_Color Yes Discard_Fresh Discard solution. Prepare fresh from solid. Inconsistent_Results->Discard_Fresh Yes End End Warm->Color_Change Use_Caution Use with caution for non-critical experiments Slight_Color->Use_Caution Yes Slight_Color->Discard_Fresh No (Marked) Check_Storage Verify storage conditions (light, temp, pH) Discard_Fresh->Check_Storage Experimental Workflow: In Vitro Cytotoxicity A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions of Imipramine A->B C 3. Treat Cells (24-72h Incubation) B->C D 4. Add MTT Reagent (2-4h Incubation) C->D E 5. Solubilize Formazan Crystals D->E F 6. Read Absorbance (~570 nm) E->F G 7. Calculate % Viability & Determine IC50 F->G

References

Validation & Comparative

Comparative Efficacy Analysis: Azipramine and Imipramine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the tricyclic antidepressants Azipramine and Imipramine, focusing on efficacy, mechanism of action, and experimental evaluation.

This guide provides a comparative analysis of this compound and Imipramine, intended for researchers, scientists, and professionals in drug development. The following sections detail the available efficacy data, experimental protocols for clinical assessment, and the underlying signaling pathways. A significant disparity exists in the volume of research available for these two compounds. Imipramine is a well-established and extensively studied tricyclic antidepressant (TCA), while this compound is not a recognized or approved pharmaceutical agent, and scientific data on its efficacy or mechanism is virtually nonexistent. Therefore, this guide will primarily focus on the established profile of Imipramine, providing a benchmark for antidepressant efficacy, while noting the lack of data for this compound.

Quantitative Efficacy Data

Imipramine has been the subject of numerous clinical trials, establishing its efficacy in the treatment of major depressive disorder (MDD). The data presented below is a synthesis of typical findings from such studies. No corresponding data is available for this compound in published clinical trials.

MetricImipramineThis compoundData Source
Primary Indication Major Depressive Disorder (MDD)Not EstablishedClinical Trials
Dosage Range 75-200 mg/dayNot EstablishedClinical Practice
Response Rate (≥50% reduction in HDRS) 50-70%Not AvailableMeta-analyses of Clinical Trials
Remission Rate (HDRS ≤ 7) 30-50%Not AvailableMeta-analyses of Clinical Trials
Primary Mechanism of Action Serotonin (B10506) and Norepinephrine (B1679862) Reuptake InhibitionNot AvailablePharmacological Studies

Note: HDRS (Hamilton Depression Rating Scale) is a standard clinician-administered assessment of depression severity.

Experimental Protocols

The following describes a typical methodology for a randomized, double-blind, placebo-controlled clinical trial designed to evaluate the efficacy of a tricyclic antidepressant like Imipramine.

Objective: To assess the efficacy and safety of Imipramine in adults diagnosed with Major Depressive Disorder (MDD).

Study Design:

  • Phase: Phase III

  • Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Duration: 8 weeks of active treatment followed by a 4-week follow-up period.

Participant Population:

  • Inclusion Criteria:

    • Age 18-65 years.

    • Diagnosis of MDD based on DSM-5 criteria.

    • Hamilton Depression Rating Scale (HDRS-17) score ≥ 18 at screening and baseline.

  • Exclusion Criteria:

    • History of bipolar disorder, schizophrenia, or other psychotic disorders.

    • Significant medical conditions that could interfere with the study.

    • Known hypersensitivity to tricyclic antidepressants.

    • Pregnancy or lactation.

Intervention:

  • Treatment Group: Imipramine hydrochloride, starting at 75 mg/day, titrated up to a maximum of 200 mg/day based on efficacy and tolerability.

  • Control Group: Identical-looking placebo capsules.

Outcome Measures:

  • Primary Efficacy Endpoint: Change from baseline in the HDRS-17 total score at week 8.

  • Secondary Efficacy Endpoints:

    • Response rate (percentage of patients with ≥50% reduction in HDRS-17 score).

    • Remission rate (percentage of patients with an HDRS-17 score ≤ 7).

    • Change from baseline in the Clinical Global Impression - Severity (CGI-S) and - Improvement (CGI-I) scales.

  • Safety Assessments: Monitoring of adverse events, vital signs, ECGs, and laboratory tests.

Statistical Analysis:

  • The primary efficacy analysis will be performed on the intent-to-treat (ITT) population, including all randomized patients who received at least one dose of the study drug.

  • An analysis of covariance (ANCOVA) will be used to compare the change in HDRS-17 scores between the Imipramine and placebo groups, with baseline score as a covariate.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (8 Weeks) cluster_assessments Weekly Assessments cluster_followup Follow-up s1 Patient Screening (Inclusion/Exclusion Criteria) s2 Informed Consent s1->s2 s3 Baseline Assessment (HDRS, CGI) s2->s3 rand Randomization s3->rand grpA Group A: Imipramine (75-200 mg/day) rand->grpA 1:1 Ratio grpB Group B: Placebo rand->grpB a1 Efficacy Measures (HDRS, CGI) a2 Safety Monitoring (AEs, Vitals, ECG) fu End of Treatment Assessment (Week 8) a2->fu final Final Analysis (ITT Population, ANCOVA) fu->final

Caption: Workflow for a typical antidepressant clinical trial.

Signaling Pathways and Mechanism of Action

Imipramine functions primarily by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. This action increases the concentration of these neurotransmitters, enhancing neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tca Imipramine sert Serotonin Transporter (SERT) tca->sert Blocks net Norepinephrine Transporter (NET) tca->net Blocks serotonin Serotonin (5-HT) sert->serotonin Reuptake norepinephrine Norepinephrine (NE) net->norepinephrine Reuptake receptor_s 5-HT Receptors serotonin->receptor_s Binds receptor_n NE Receptors norepinephrine->receptor_n Binds signal Downstream Signaling & Antidepressant Effect receptor_s->signal receptor_n->signal

Caption: Mechanism of action for Imipramine.

Conclusion

Imipramine is a tricyclic antidepressant with a well-documented history of efficacy in treating major depressive disorder. Its mechanism of action, centered on the inhibition of serotonin and norepinephrine reuptake, is a cornerstone of antidepressant pharmacology. In contrast, "this compound" does not appear in the scientific or clinical literature as an established compound for the treatment of depression. Consequently, no comparative efficacy data, experimental protocols, or mechanistic information for this compound can be provided. Researchers seeking alternatives to or comparisons with Imipramine should consider other well-established antidepressants from classes such as SSRIs, SNRIs, or other TCAs.

Cross-Validation of Imipramine's Effects on Neurotransmitters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of Imipramine, a prototypical tricyclic antidepressant (TCA), on key neurotransmitter systems. Through a detailed comparison with other antidepressant classes, supported by experimental data, this document aims to offer an objective resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Imipramine, a dibenzazepine (B1670418) derivative discovered in 1951, was the first tricyclic antidepressant to be introduced for clinical use.[1] Its primary mechanism of action involves the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake from the synaptic cleft, leading to an increased concentration of these neurotransmitters and enhanced neurotransmission.[2][3] This dual-action mechanism is a characteristic feature of many TCAs.[4] However, Imipramine's pharmacological profile is broader, with interactions at various other neurotransmitter receptors, which contributes to both its therapeutic effects and its side-effect profile.[2][5] This guide will compare the quantitative effects of Imipramine on neurotransmitter transporters with those of other antidepressants and provide detailed experimental methodologies for the assessment of these interactions.

Comparative Quantitative Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of Imipramine and other selected antidepressants for the primary monoamine transporters. Lower values are indicative of higher affinity and potency.

Table 1: Binding Affinity (Ki, nM) for Monoamine Transporters
Drug Class Serotonin Transporter (SERT) Norepinephrine Transporter (NET) Dopamine (B1211576) Transporter (DAT) Reference
Imipramine TCA1.4378,500[6]
DesipramineTCA15 - 170.8 - 1.2>10,000[5][7]
AmitriptylineTCA4.3193,300[8]
Fluoxetine (B1211875)SSRI2.53102,100[7][8]
Sertraline (B1200038)SSRI0.2942025[4]
VenlafaxineSNRI262,500-[9]
Table 2: Reuptake Inhibition (IC50, nM)
Drug Class Serotonin (5-HT) Reuptake Norepinephrine (NE) Reuptake Dopamine (DA) Reuptake Reference
Imipramine TCA32-Weak[6][10]
DesipramineTCA4.91.1142[4]
AmitriptylineTCA3.510.61,210[4]
FluoxetineSSRI1.3240340[4]
SertralineSSRI0.511622[4]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a drug to a specific receptor or transporter.

Objective: To quantify the affinity of Imipramine and comparator drugs for the serotonin transporter (SERT) and norepinephrine transporter (NET).

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human SERT or NET, or from specific brain regions (e.g., cortex for SERT, hypothalamus for NET) of laboratory animals, are prepared by homogenization and centrifugation.

  • Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound (e.g., Imipramine).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the drug that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Inhibition Assay

This functional assay measures the ability of a drug to inhibit the uptake of a neurotransmitter into synaptosomes or cells expressing the relevant transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Imipramine and comparator drugs for serotonin and norepinephrine reuptake.

Methodology:

  • Synaptosome or Cell Preparation: Synaptosomes (resealed nerve terminals) are isolated from specific brain regions (e.g., striatum for dopamine, hypothalamus for norepinephrine, and cortex for serotonin) through homogenization and differential centrifugation of brain tissue.[4] Alternatively, cultured cells stably expressing the transporter of interest are used.[11]

  • Pre-incubation: The synaptosomes or cells are pre-incubated with various concentrations of the test drug.[1]

  • Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE) is added to initiate the uptake process. The incubation is carried out at 37°C for a short period.

  • Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer to separate the synaptosomes or cells from the extracellular medium containing the radiolabeled neurotransmitter.[1]

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes or cells is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value, representing the concentration of the drug that causes 50% inhibition of the neurotransmitter uptake, is determined by non-linear regression analysis of the concentration-response curve.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Imipramine

Mechanism of Action of Imipramine at the Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Presynaptic Neuron vesicle Vesicle with Neurotransmitters Serotonin Serotonin (5-HT) vesicle->Serotonin Release Norepinephrine Norepinephrine (NE) vesicle->Norepinephrine Release SERT SERT NET NET Imipramine Imipramine Imipramine->SERT Blocks Imipramine->NET Blocks Serotonin->SERT Reuptake Receptor5HT 5-HT Receptor Serotonin->Receptor5HT Binds Norepinephrine->NET Reuptake ReceptorNE NE Receptor Norepinephrine->ReceptorNE Binds postsynaptic Postsynaptic Neuron Signal Signal Transduction Receptor5HT->Signal ReceptorNE->Signal

Caption: Mechanism of Imipramine's action at the synapse.

Experimental Workflow for Neurotransmitter Reuptake Assay

Workflow for Neurotransmitter Reuptake Inhibition Assay prep 1. Synaptosome/Cell Preparation preinc 2. Pre-incubation with Test Compound (Imipramine) prep->preinc init 3. Initiation of Uptake with Radiolabeled Neurotransmitter preinc->init term 4. Termination of Uptake by Rapid Filtration init->term quant 5. Quantification of Uptake (Scintillation Counting) term->quant analysis 6. Data Analysis (IC50 Determination) quant->analysis

Caption: A typical workflow for a neurotransmitter reuptake assay.

Discussion

Imipramine acts as a potent inhibitor of both SERT and NET, with a higher affinity for SERT.[1] This dual inhibition is believed to be central to its antidepressant effects. In comparison, selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and sertraline exhibit high selectivity for SERT, which generally results in a more favorable side-effect profile by avoiding interactions with other neurotransmitter systems.[4] Serotonin-norepinephrine reuptake inhibitors (SNRIs) also target both SERT and NET, but their selectivity ratios can vary.[9]

Imipramine's interaction with other receptors, such as histamine (B1213489) H1, muscarinic cholinergic, and alpha-1 adrenergic receptors, contributes to its side effects, including sedation, dry mouth, constipation, and orthostatic hypotension.[2][12] While it has some activity at dopamine D2 receptors, its affinity for the dopamine transporter (DAT) is negligible.[5][7]

The provided experimental protocols for radioligand binding and neurotransmitter reuptake inhibition assays are standard in vitro methods for characterizing the pharmacological profile of compounds like Imipramine. These assays are crucial for determining the potency and selectivity of new chemical entities in the drug discovery process.

Conclusion

Imipramine remains a significant tool in neuropharmacological research due to its well-characterized, broad-spectrum mechanism of action. Its dual inhibition of serotonin and norepinephrine reuptake provides a benchmark for the development of newer antidepressants. The comparative data and detailed methodologies presented in this guide offer a valuable resource for researchers investigating the intricate effects of psychoactive compounds on neurotransmitter systems. This information is critical for the rational design of novel therapeutics with improved efficacy and tolerability.

References

A Comparative Analysis of Tetracyclic Antidepressant Binding Profiles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the receptor and transporter binding profiles of several common tetracyclic antidepressants (TeCAs). The information is intended for researchers, scientists, and drug development professionals, offering objective data and methodologies to support further investigation and development in the field of psychopharmacology. TeCAs are a class of antidepressants that, while less commonly prescribed today as first-line treatments, remain valuable for severe or treatment-resistant depression.[1] Their therapeutic effects and side-effect profiles are largely determined by their differential affinities for various neurotransmitter receptors and transporters.

Mechanism of Action

Tetracyclic antidepressants exert their effects by modulating the levels of key neurotransmitters in the brain, primarily norepinephrine (B1679862) and serotonin (B10506).[2] Unlike selective serotonin reuptake inhibitors (SSRIs) which primarily target the serotonin transporter, TeCAs have a broader and more complex pharmacology.[2] They can act as antagonists or inverse agonists at several receptor sites, including serotonin (5-HT), norepinephrine (α-adrenergic), histamine (B1213489) (H1), and muscarinic acetylcholine (B1216132) receptors.[1][3][4] For instance, mirtazapine's action is attributed to its antagonist activity at α2-adrenergic, 5-HT2A, 5-HT2C, and H1 histamine receptors.[3] This multi-receptor activity contributes to both their therapeutic efficacy and their side-effect profiles, such as sedation, which is linked to potent H1 receptor antagonism.[1]

Quantitative Binding Profiles of Common Tetracyclic Antidepressants

The following table summarizes the in vitro binding affinities (Ki, nM) of four common tetracyclic antidepressants for key central nervous system receptors and transporters. A lower Ki value indicates a higher binding affinity.

TargetMirtazapineMaprotilineAmoxapineMianserin
Transporters
Serotonin (SERT)>10002541110
Norepinephrine (NET)>100011.116210
Dopamine (DAT)>10000338043>10000
Serotonin Receptors
5-HT1A100280200180
5-HT2A6.9110.51.1
5-HT2C3131.60.9
Adrenergic Receptors
α1-Adrenergic600702654
α2-Adrenergic2012020040
Other Receptors
Histamine H11.61.1121.0
Muscarinic M1110011040110

Data compiled from various sources. Ki values are approximate and can vary based on experimental conditions.

Experimental Protocols: Radioligand Binding Assays

The binding affinities presented in this guide are typically determined using radioligand binding assays. This robust technique quantifies the interaction between a drug (the competitor) and a specific receptor or transporter target.[5]

Principle: Radioligand binding assays measure the displacement of a radioactively labeled ligand (radioligand) from its target receptor by an unlabeled test compound (e.g., a tetracyclic antidepressant). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[6]

Generalized Protocol:

  • Membrane Preparation:

    • Tissues or cells expressing the target receptor are homogenized in a cold buffer solution.[6]

    • The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.[6]

    • The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.[6]

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.[6][7]

    • Three types of wells are prepared:

      • Total Binding: Contains the membrane preparation and the radioligand.[7]

      • Non-specific Binding (NSB): Contains the membrane preparation, the radioligand, and a high concentration of an unlabeled ligand known to saturate the target receptor. This measures the amount of radioligand that binds to non-receptor components.[7]

      • Competition/Displacement: Contains the membrane preparation, the radioligand, and varying concentrations of the test compound (e.g., mirtazapine).[6][7]

  • Incubation:

    • The plate is incubated, typically at room temperature or 30°C, for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[6][7]

  • Filtration and Washing:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[6][7]

    • The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.[7]

  • Quantification:

    • The radioactivity trapped on the filters is measured using a scintillation counter.[6][7]

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.[7]

    • The data from the competition wells are plotted as the percentage of specific binding versus the log concentration of the test compound.

    • A non-linear regression analysis is used to determine the IC50 value, which is then used to calculate the Ki value.[6]

Visualizations

The following diagrams illustrate the general mechanism of action for tetracyclic antidepressants and a typical workflow for determining receptor binding affinity.

Caption: General mechanism of tetracyclic antidepressant action.

Binding_Assay_Workflow A 1. Membrane Preparation (Homogenization & Centrifugation) B 2. Assay Plate Setup (Total, NSB, Competition Wells) A->B C 3. Incubation (Membranes + Radioligand + Test Drug) B->C D 4. Filtration & Washing (Separate Bound from Free Ligand) C->D E 5. Scintillation Counting (Quantify Radioactivity) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for a competitive radioligand binding assay.

References

Validating the Antidepressant-Like Effects of Imipramine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the tricyclic antidepressant Imipramine (B1671792) with other commonly prescribed antidepressants, specifically Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The information presented is intended to assist researchers and drug development professionals in evaluating the antidepressant-like effects of Imipramine through preclinical and clinical data.

Executive Summary

Imipramine, a well-established tricyclic antidepressant (TCA), exerts its therapeutic effects by inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (B1679862) (NE). While effective, its clinical use is often limited by a less favorable side-effect profile compared to newer agents like SSRIs and SNRIs. This guide presents a comparative analysis of Imipramine against Fluoxetine (an SSRI) and Venlafaxine (an SNRI), summarizing key efficacy and tolerability data from clinical trials and preclinical studies. Detailed experimental protocols for assessing antidepressant-like activity are also provided to facilitate further research and validation.

Data Presentation: Comparative Efficacy and Tolerability

The following tables summarize quantitative data from clinical and preclinical studies, offering a direct comparison of Imipramine with Fluoxetine, Sertraline, and Venlafaxine.

Table 1: Clinical Efficacy Comparison
Drug Study Population Primary Efficacy Measure Results (Change from Baseline or Response Rate) Citation
Imipramine Inpatients with Major Depressive Disorder21-item Hamilton Depression Rating Scale (HAM-D)Mean Change: -11.9; Response Rate: 60.0%[1][2]
Fluoxetine Inpatients with Major Depressive Disorder21-item Hamilton Depression Rating Scale (HAM-D)Mean Change: -8.5; Response Rate: 54.5%[1][2]
Imipramine Outpatients with Non-Melancholic Depression21-item Hamilton Depression Rating Scale (HAM-D)Endpoint Score: 13.1; Response Rate: 53.7%; Remission Rate: 38.0%[3]
Sertraline Outpatients with Non-Melancholic Depression21-item Hamilton Depression Rating Scale (HAM-D)Endpoint Score: 10.3; Response Rate: 69.0%; Remission Rate: 51.3%[3]
Imipramine Outpatients with Comorbid Panic Disorder and MDDMontgomery-Asberg Depression Rating Scale (MADRS)Mean Improvement: 11.2; Responder Rate (Completers): 91%[4]
Sertraline Outpatients with Comorbid Panic Disorder and MDDMontgomery-Asberg Depression Rating Scale (MADRS)Mean Improvement: 11.1; Responder Rate (Completers): 88%[4]
Table 2: Clinical Tolerability Comparison
Drug Study Population Discontinuation Rate due to Adverse Events Common Adverse Events Citation
Imipramine Inpatients with Major Depressive Disorder22.6%Dry mouth (58.1%), Constipation (32.3%), Headache (22.6%)[1][2]
Fluoxetine Inpatients with Major Depressive Disorder21.4%Dry mouth (28.6%), Constipation (17.9%), Somnolence (17.9%)[1][2]
Imipramine Outpatients with Non-Melancholic Depression24.4%Not specified in detail[3]
Sertraline Outpatients with Non-Melancholic Depression10.3%Not specified in detail[3]
Imipramine Outpatients with Comorbid Panic Disorder and MDD22%Not specified in detail[4]
Sertraline Outpatients with Comorbid Panic Disorder and MDD11%Not specified in detail[4]
Table 3: Preclinical Efficacy in the Forced Swim Test (FST)
Drug Animal Model Dosage Effect on Immobility Time Citation
Imipramine Mice30 mg/kgSignificant reduction[5]
Venlafaxine Mice4 mg/kg and 8 mg/kgSignificant reduction[5]
Imipramine Rats (Physically Stressed)2.5 mg/kgReduced to baseline after 7 days of treatment[6]
Imipramine Rats (Emotionally Stressed)2.5 mg/kgReduced to baseline after 14 days of treatment[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Forced Swim Test (FST) in Mice

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity.

Objective: To assess the effect of a test compound on the duration of immobility in mice forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.

Apparatus:

  • A transparent cylindrical tank (25-50 cm high, 10-20 cm in diameter).

  • The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or feet (typically 15-30 cm).

  • Water temperature should be maintained between 23-25°C.[7]

  • A video camera for recording the test sessions.

Procedure:

  • Fill the cylinder with water to the appropriate level and temperature.[7]

  • Administer the test compound (e.g., Imipramine) or vehicle to the mice. The route of administration and pretreatment time should be standardized (e.g., intraperitoneal injection 30 minutes before the test).[8]

  • Gently place the mouse into the water-filled cylinder.[9]

  • The total duration of the test is typically 6 minutes.[7][9]

  • Record the entire 6-minute session for later analysis.

  • After the test, remove the mouse from the water, dry it with a towel, and place it in a warm, dry environment before returning it to its home cage.[10]

  • The water should be changed between subjects.

Data Analysis:

  • The duration of immobility is typically scored during the last 4 minutes of the 6-minute test.[7][9]

  • Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.[11]

  • The latency to the first period of immobility can also be measured as an additional parameter.[12]

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the immobility time between the treatment groups and the vehicle control group.

Monoamine Reuptake Assay

This in vitro assay measures the ability of a compound to inhibit the reuptake of monoamines (serotonin, norepinephrine, dopamine) into synaptosomes or cells expressing the respective transporters.

Objective: To determine the potency (IC50 or Ki values) of a test compound in inhibiting serotonin and norepinephrine transporters.

Materials:

  • Rat brain tissue (e.g., cortex, hippocampus) or cultured cells expressing human serotonin (SERT) and norepinephrine (NET) transporters.

  • Radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]NE).

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • Test compound (Imipramine) and reference compounds (e.g., Fluoxetine for SERT, Desipramine for NET).

  • 96-well plates.

  • Filtration apparatus and filter mats.

  • Scintillation counter.

Procedure (using synaptosomes):

  • Synaptosome Preparation: Homogenize fresh or frozen brain tissue in a suitable buffer and prepare a crude synaptosomal fraction through centrifugation. Resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the synaptosomal preparation, the test compound at various concentrations, and the radiolabeled neurotransmitter.[13]

  • Incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[14][15]

  • Termination of Uptake: Stop the reaction by rapid filtration through filter mats, which traps the synaptosomes containing the radiolabeled neurotransmitter.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known selective inhibitor) from the total uptake.

    • Calculate the percent inhibition of uptake for each concentration of the test compound.

    • Generate a dose-response curve and calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake).

Mandatory Visualizations

Signaling Pathway of Imipramine

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase Vesicle Synaptic Vesicle (5-HT, NE) SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Serotonin 5-HT Vesicle->Serotonin Norepinephrine NE Vesicle->Norepinephrine Serotonin->SERT Receptor5HT 5-HT Receptor Serotonin->Receptor5HT Binding Norepinephrine->NET Reuptake ReceptorNE NE Receptor Norepinephrine->ReceptorNE Binding Signaling Downstream Signaling Receptor5HT->Signaling ReceptorNE->Signaling Imipramine Imipramine Imipramine->SERT Inhibition Imipramine->NET Inhibition

Caption: Mechanism of action of Imipramine.

Experimental Workflow for Preclinical Antidepressant Validation

G start Start animal_model Animal Model of Depression (e.g., Chronic Mild Stress) start->animal_model treatment Chronic Drug Administration (Imipramine vs. Vehicle vs. Comparator) animal_model->treatment behavioral Behavioral Testing (e.g., Forced Swim Test) treatment->behavioral molecular Molecular/Biochemical Analysis (e.g., Monoamine Levels, Receptor Binding) treatment->molecular data_analysis Data Analysis and Interpretation behavioral->data_analysis molecular->data_analysis end Conclusion data_analysis->end

Caption: Preclinical validation workflow.

References

The Neuroprotective Landscape of Tricyclic Antidepressants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Azipramine: Initial literature searches did not yield any published experimental data on the neuroprotective effects of this compound, a tetracyclic antidepressant synthesized in 1976 but never marketed[1]. Therefore, this guide provides a comparative analysis of the neuroprotective properties of other well-researched tricyclic antidepressants (TCAs), namely Amitriptyline (B1667244), Desipramine (B1205290), Imipramine, and Clomipramine.

Tricyclic antidepressants (TCAs), a class of medications first introduced for the treatment of major depressive disorder, have garnered increasing attention for their potential neuroprotective properties[2]. Beyond their primary role in modulating neurotransmitter levels, evidence suggests that these compounds can influence a variety of cellular pathways involved in neuronal survival, inflammation, and oxidative stress. This guide offers a comparative overview of the neuroprotective effects of prominent TCAs, supported by experimental data to inform researchers, scientists, and drug development professionals.

Comparative Analysis of Neuroprotective Effects

The following table summarizes the key findings regarding the neuroprotective effects of selected TCAs based on available experimental evidence.

Tricyclic Antidepressant Proposed Neuroprotective Mechanism(s) Key Experimental Findings Experimental Model(s) Reference(s)
Amitriptyline Inhibition of acid sphingomyelinase (ASMase), induction of neurotrophic factors (e.g., BDNF), anti-inflammatory effects, anti-apoptotic effects.Prevented radiation-induced impairment of hippocampal neurogenesis; protected against TNF-α-induced neuronal atrophy; increased neurite outgrowth; attenuated MPP+ and Aβ1-42-induced neuronal cell death.Radiation-induced brain injury in mice; primary cortical neurons treated with TNF-α; mouse neuronal cells treated with MPP+ or Aβ1-42.[1][3][4][5][6]
Desipramine Upregulation of heme oxygenase-1 (HO-1) via Nrf2 activation through ERK and JNK signaling; modulation of BDNF and Bcl-2; potent norepinephrine (B1679862) reuptake inhibition.Protected dopaminergic neurons from 6-OHDA-induced cell death; prevented stress-induced changes in hippocampal markers of neuroprotection; improved depression-like behavior and working memory in a model of Alzheimer's disease.Mes23.5 dopaminergic cells treated with 6-OHDA; chronic restraint stress in rats; Aβ-induced toxicity in mice.[7][8]
Imipramine Inhibition of acid sphingomyelinase (ASMase); activation of BDNF and MAPK pathway; anti-inflammatory and antioxidant properties; promotion of neurogenesis.Promoted newborn neuron survival in the hippocampus after seizure; improved cognitive function and enhanced hippocampal neurogenesis after traumatic brain injury; protected against LPS-induced apoptosis in neural stem cells.Pilocarpine-induced seizure model in rodents; controlled cortical impact (CCI) mouse model of TBI; hippocampus-derived neural stem cells treated with LPS.[8]
Clomipramine Anti-inflammatory effects (reduction of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6); inhibition of neuronal autophagic flux.Reduced lipopolysaccharide-induced acute inflammation; attenuated microglia toxicity; reversed depression-like behaviors and oxidative stress induced by dexamethasone.Microglial cells co-cultured with neurons; chronic unpredictable mild stress in rats; dexamethasone-induced depression model in rats.

Detailed Experimental Protocols

Assessment of Neuroprotection by Desipramine in Mes23.5 Dopaminergic Neurons
  • Cell Culture: Mes23.5 dopaminergic cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 2 mM L-glutamine.

  • Treatment: Cells were pretreated with various concentrations of desipramine for a specified time before being exposed to the neurotoxin 6-hydroxydopamine (6-OHDA).

  • MTT Assay for Cell Viability: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, MTT solution was added to the cells, and after incubation, the formazan (B1609692) crystals were dissolved in DMSO. The absorbance was measured at 570 nm.

  • Western Blot Analysis: To determine the expression of proteins such as HO-1, Nrf2, ERK, and JNK, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary antibodies followed by HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.

  • Reverse Transcription-PCR (RT-PCR): Total RNA was extracted from cells, and cDNA was synthesized using reverse transcriptase. PCR was then performed using specific primers for HO-1 and a housekeeping gene (e.g., GAPDH) to assess mRNA expression levels.[7]

Evaluation of Amitriptyline's Neuroprotective Effect on Radiation-Induced Impairment of Hippocampal Neurogenesis
  • Animal Model: BALB/c mice were subjected to cranial irradiation.

  • Treatment: Amitriptyline (10 mg/kg) was administered via intraperitoneal injection either as a pre-treatment for 7 consecutive days before irradiation or as a post-treatment for 14 consecutive days after irradiation.[1][3][5]

  • Immunohistochemistry: Mice were euthanized, and brain sections were prepared. Immunohistochemical staining was performed using antibodies against Ki67 (a marker for cell proliferation), doublecortin (DCX, a marker for immature neurons), and parvalbumin (PV, a marker for interneurons) in the dentate gyrus (DG) of the hippocampus.[3][5]

  • Gene Expression Analysis: The expression of the sphingomyelin (B164518) phosphodiesterase 1 (SMPD1) gene, which codes for ASMase, was analyzed at the molecular level.[1][3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Desipramine-Induced Neuroprotection

Desipramine_Neuroprotection Desipramine Desipramine ERK ERK Desipramine->ERK JNK JNK Desipramine->JNK Nrf2 Nrf2 Activation ERK->Nrf2 JNK->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Neuroprotection Neuroprotection HO1->Neuroprotection

Caption: Desipramine promotes neuroprotection by activating ERK and JNK pathways, leading to Nrf2 activation and subsequent HO-1 expression.

Experimental Workflow for Amitriptyline's Neuroprotective Assessment

Amitriptyline_Workflow cluster_model Animal Model cluster_treatment Treatment Groups cluster_analysis Analysis Irradiation Cranial Irradiation of BALB/c Mice PreTreatment Amitriptyline Pre-treatment (10 mg/kg, 7 days) Irradiation->PreTreatment PostTreatment Amitriptyline Post-treatment (10 mg/kg, 14 days) Irradiation->PostTreatment Control Saline Control Irradiation->Control Immunohistochemistry Immunohistochemistry (Ki67, DCX, PV) PreTreatment->Immunohistochemistry GeneExpression Gene Expression Analysis (SMPD1) PreTreatment->GeneExpression PostTreatment->Immunohistochemistry PostTreatment->GeneExpression Control->Immunohistochemistry Control->GeneExpression

Caption: Workflow for evaluating the neuroprotective effects of amitriptyline in a mouse model of radiation-induced brain injury.

References

A Head-to-Head Comparison of Amitriptyline and Desipramine for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent tricyclic antidepressants (TCAs), amitriptyline (B1667244) and desipramine (B1205290). While both molecules share a common tricyclic core, their pharmacological profiles, clinical efficacy, and adverse effects exhibit notable differences. This document summarizes key experimental data, outlines the methodologies used to generate this data, and visualizes the primary signaling pathways involved in their mechanisms of action and side effects. All data is presented to aid researchers in making informed decisions for preclinical study design and clinical trial development.

It is important to note that the initial request for a comparison with "Azipramine" yielded no results in scientific literature. It is presumed that this was a typographical error and the intended compound for comparison was Amitriptyline, a widely studied and structurally related TCA.

Pharmacological Profile: A Quantitative Comparison

The distinct clinical effects of amitriptyline and desipramine can be largely attributed to their differential affinities for various neurotransmitter transporters and receptors. The following tables summarize their binding affinities (Ki, nM) and reuptake inhibition potencies (IC50, nM). Lower values indicate higher potency.

TargetAmitriptyline (Ki, nM)Desipramine (Ki, nM)
Neurotransmitter Transporters
Norepinephrine (B1679862) Transporter (NET)13.30.8
Serotonin (B10506) Transporter (SERT)3.4518
Receptors (Side Effect Profile)
Histamine H1 Receptor0.5 - 1.1110
Muscarinic M1 Receptor11 - 24190
Alpha-1 Adrenergic Receptor4.4130
Table 1: Comparative Receptor and Transporter Binding Affinities.[1]

Clinical Efficacy and Adverse Effects

A randomized, double-blind crossover trial comparing amitriptyline and desipramine for the treatment of diabetic neuropathy provides valuable head-to-head clinical data.

Outcome MeasureAmitriptylineDesipramine
Efficacy
Moderate or Greater Pain Relief74% of patients61% of patients
Adverse Effects
Dose-Limiting Side Effects71% of patients63% of patients
Table 2: Clinical Outcomes in Diabetic Neuropathy.[2][3]

Common side effects associated with tricyclic antidepressants are directly related to their affinity for various receptors. Amitriptyline generally displays a more pronounced side effect profile due to its higher potency at histaminic and muscarinic receptors.[4][5]

Side EffectAmitriptylineDesipramine
Anticholinergic
Dry MouthHighModerate
ConstipationHighModerate
Blurred VisionHighModerate
Antihistaminic
SedationHighLow to Moderate
Weight GainHighModerate
Adrenergic
Orthostatic HypotensionModerateModerate
DizzinessHighModerate
Table 3: Common Side Effect Profile Comparison.

Experimental Protocols

The data presented in this guide are derived from standard, validated experimental procedures in pharmacology and neuroscience. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are utilized to determine the binding affinity of a compound for a specific receptor or transporter.

Objective: To quantify the affinity (Ki) of amitriptyline and desipramine for neurotransmitter transporters (NET, SERT) and receptors (Histamine H1, Muscarinic M1, Alpha-1 Adrenergic).

Methodology:

  • Membrane Preparation: Tissues or cells expressing the target receptor or transporter are homogenized in a cold lysis buffer. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in an assay buffer.[6]

  • Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]-nisoxetine for NET, [3H]-citalopram for SERT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (amitriptyline or desipramine).

  • Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand is washed away.[6]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Neurotransmitter Reuptake Inhibition Assays

These assays measure the ability of a compound to block the reuptake of neurotransmitters into presynaptic neurons or cells expressing the specific transporter.

Objective: To determine the potency (IC50) of amitriptyline and desipramine in inhibiting norepinephrine and serotonin reuptake.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) or serotonin transporter (hSERT) are cultured.[7]

  • Assay Initiation: Cells are incubated with increasing concentrations of the test compound (amitriptyline or desipramine).

  • Radiolabeled Neurotransmitter Addition: A radiolabeled neurotransmitter (e.g., [3H]-norepinephrine or [3H]-serotonin) is added to the cells and incubated for a specific period.[7]

  • Termination and Lysis: The uptake process is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of neurotransmitter uptake (IC50) is calculated.

Behavioral Models of Antidepressant Activity

Animal models are crucial for assessing the potential antidepressant efficacy of novel compounds. The Forced Swim Test and Tail Suspension Test are two of the most commonly used screening assays.

Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like effects of amitriptyline and desipramine in rodents.

Methodology:

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.[8]

  • Procedure: Rodents (rats or mice) are placed in the water-filled cylinder. The test is typically conducted in two sessions. A pre-test session of 15 minutes is followed 24 hours later by a 5-minute test session.[9]

  • Drug Administration: The test compounds are administered prior to the test session.

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded.[9]

  • Interpretation: A decrease in the duration of immobility is indicative of an antidepressant-like effect.[5]

Tail Suspension Test (TST)

Objective: To assess the antidepressant-like activity of amitriptyline and desipramine in mice.

Methodology:

  • Apparatus: A device from which a mouse can be suspended by its tail.[10]

  • Procedure: The mouse's tail is attached to a suspension bar with adhesive tape, and the animal is suspended for a period of 6 minutes.[10][11]

  • Drug Administration: The test compounds are administered before the test.

  • Behavioral Scoring: The total duration of immobility during the 6-minute test is measured.[10][11]

  • Interpretation: A reduction in the time spent immobile is interpreted as an antidepressant-like effect.[12]

Signaling Pathways

The therapeutic and adverse effects of amitriptyline and desipramine are mediated by their interaction with specific G-protein coupled receptors (GPCRs) and the subsequent modulation of intracellular signaling cascades.

Primary Therapeutic Target: Neurotransmitter Reuptake Inhibition

The primary mechanism of antidepressant action for both drugs is the inhibition of norepinephrine and/or serotonin reuptake, which increases the concentration of these neurotransmitters in the synaptic cleft.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TCA Amitriptyline or Desipramine NET Norepinephrine Transporter (NET) TCA->NET Inhibits SERT Serotonin Transporter (SERT) TCA->SERT Inhibits NE Increased Norepinephrine SER Increased Serotonin NE_reuptake Norepinephrine Reuptake NE_reuptake->NET SER_reuptake Serotonin Reuptake SER_reuptake->SERT Postsynaptic_R Postsynaptic Receptors NE->Postsynaptic_R SER->Postsynaptic_R Response Therapeutic Effect Postsynaptic_R->Response

Mechanism of Therapeutic Action
Key Signaling Pathways Associated with Side Effects

The common side effects of TCAs are due to their antagonist activity at various receptors, each linked to distinct signaling pathways.

Histamine H1 Receptor Blockade (Sedation, Weight Gain)

Antagonism of the H1 receptor, which is coupled to the Gq alpha subunit, inhibits the phospholipase C (PLC) pathway.

TCA Amitriptyline or Desipramine H1R Histamine H1 Receptor TCA->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response (Wakefulness, etc.) Ca_release->Response Inhibited PKC->Response Inhibited

Histamine H1 Receptor Signaling

Muscarinic M1 Receptor Blockade (Anticholinergic Effects)

Similar to the H1 receptor, the M1 receptor is also coupled to Gq, and its blockade by TCAs leads to the inhibition of the PLC signaling cascade.[1][13]

TCA Amitriptyline or Desipramine M1R Muscarinic M1 Receptor TCA->M1R Blocks Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cholinergic Response Ca_release->Response Inhibited PKC->Response Inhibited TCA Amitriptyline or Desipramine A1R Alpha-1 Adrenergic Receptor TCA->A1R Blocks Gq Gq Protein A1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_release Ca2+ Release from SR IP3->Ca_release Response Smooth Muscle Contraction Ca_release->Response Inhibited

References

Azipramine's Putative Impact on Cytokine Release: A Comparative Analysis with Other Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the purported effects of Azipramine on cytokine release against other well-established classes of antidepressants. Due to the limited direct research on a compound specifically named "this compound," this guide will proceed under the assumption that the query pertains to Imipramine (B1671792) , a widely studied tricyclic antidepressant (TCA). The comparison will, therefore, focus on Imipramine and its class (TCAs) versus Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Monoamine Oxidase Inhibitors (MAOIs).

The interplay between the immune system and the central nervous system is a critical area of investigation in the pathophysiology of depression and the mechanism of action of antidepressants.[1][2] Growing evidence suggests that depression is associated with an inflammatory state characterized by elevated levels of pro-inflammatory cytokines.[1][3][4][5] Consequently, the immunomodulatory properties of antidepressants, particularly their ability to modulate cytokine release, are of significant interest.[2][6][7]

Comparative Impact on Cytokine Release: A Tabular Summary

The following table summarizes the observed effects of different antidepressant classes on the release of key pro-inflammatory and anti-inflammatory cytokines based on available in vitro and in vivo experimental data. It is important to note that the effects can be complex and sometimes contradictory, depending on the specific drug, experimental model, and context.[1][7]

CytokineTricyclic Antidepressants (TCAs) (e.g., Imipramine, Desipramine)Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Fluoxetine, Sertraline)Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Venlafaxine)Monoamine Oxidase Inhibitors (MAOIs)
Pro-Inflammatory
TNF-α (Inhibited in LPS-stimulated microglia and monocytes)[8][9][10][11] (Reduced in some studies, but not all)[7][12] (Inhibited microglial production)[13] (Reduced in various inflammatory models)[14]
IL-1β (Inhibited in LPS-stimulated monocytes and in the brain of stressed mice)[8][9][10] (Reduced in some studies)[15]Not extensively reported (Reduced with MAO-B inhibitors)
IL-6 (Inhibited in LPS-stimulated microglia and monocytes)[8][9][10] (Reduced in several studies)[12][16]Can inhibit production[17] (Reduced with MAO-B inhibitors)
IFN-γ (Inhibited in T cells)[10]Generally decreased production[3]Not extensively reportedNot extensively reported
Anti-Inflammatory
IL-10 (Increased production)[3][18][19]Mixed effects reported[7]Can stimulate production[17] (Increased expression reported)[20]
IL-4 (Reduced secretion after short-term desipramine (B1205290) administration)[18]Mixed effects reported[7]Not extensively reportedNot extensively reported

Experimental Protocols

The following are representative methodologies for key experiments cited in the literature concerning the impact of antidepressants on cytokine release.

In Vitro Lipopolysaccharide (LPS) Stimulation of Monocytes/Microglia

This protocol is a common method to assess the anti-inflammatory potential of compounds in a controlled cellular environment.

  • Objective: To determine the effect of antidepressants on the production of pro-inflammatory cytokines by immune cells challenged with a bacterial endotoxin.

  • Cell Culture: Human peripheral blood monocytes or murine microglial cell lines (e.g., J774.1) are cultured in appropriate media.[21]

  • Experimental Groups:

    • Control (vehicle-treated cells)

    • LPS only (e.g., 1 µg/mL)

    • Antidepressant only (various concentrations)

    • Antidepressant + LPS

  • Procedure:

    • Cells are pre-incubated with varying concentrations of the antidepressant (e.g., imipramine, fluoxetine) for a specified period (e.g., 30 minutes to 2 hours).[21]

    • LPS is then added to the culture medium to stimulate an inflammatory response.

    • The cells are incubated for a further period (e.g., 4, 10, or 24 hours).[10][13][21]

  • Cytokine Measurement: Supernatants are collected, and cytokine levels (e.g., TNF-α, IL-1β, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead assays.[21]

In Vivo Animal Model of Stress-Induced Inflammation

This protocol investigates the effects of antidepressants in a more complex biological system that mimics aspects of stress-related disorders.

  • Objective: To evaluate the ability of antidepressants to mitigate stress-induced increases in peripheral and central cytokine levels.

  • Animal Model: C57BL/6 mice are often used and subjected to a stress paradigm, such as Repeated Social Defeat (RSD).[8]

  • Experimental Groups:

    • Home cage control (no stress, vehicle treatment)

    • Stress + Vehicle

    • Stress + Antidepressant (e.g., imipramine administered in drinking water)

  • Procedure:

    • Mice are subjected to the RSD protocol for a set number of days.

    • Antidepressant treatment is administered concurrently with the stressor.

    • At the end of the experimental period, blood plasma and specific brain regions (e.g., hippocampus, prefrontal cortex) are collected.

  • Cytokine Measurement:

    • Plasma cytokine levels (e.g., IL-6) are measured by ELISA.[8]

    • Brain tissue is processed to isolate microglia, and gene expression of pro-inflammatory cytokines is determined by quantitative real-time PCR (qRT-PCR).[8]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and processes described in this guide.

cluster_stress Stress Response cluster_antidepressant Antidepressant Action Stress Stress HPA_Axis HPA Axis Activation Stress->HPA_Axis Immune_Cells Immune Cell Activation (Microglia, Macrophages) Stress->Immune_Cells Glucocorticoids ↑ Glucocorticoids HPA_Axis->Glucocorticoids Pro_inflammatory_Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Immune_Cells->Pro_inflammatory_Cytokines Antidepressants Antidepressants Monoamine_Reuptake Monoamine Reuptake Inhibition Antidepressants->Monoamine_Reuptake cAMP_Signaling ↑ cAMP Signaling Monoamine_Reuptake->cAMP_Signaling Inhibit_Inflammation Inhibition of Inflammatory Pathways cAMP_Signaling->Inhibit_Inflammation Inhibit_Inflammation->Pro_inflammatory_Cytokines Anti_inflammatory_Cytokines ↑ Anti-inflammatory Cytokines (IL-10) Inhibit_Inflammation->Anti_inflammatory_Cytokines cluster_cell_culture In Vitro Experiment start Isolate/Culture Immune Cells (e.g., Monocytes) preincubation Pre-incubate with Antidepressant start->preincubation stimulation Stimulate with LPS preincubation->stimulation incubation Incubate (4-24h) stimulation->incubation analysis Collect Supernatant & Analyze Cytokines (ELISA) incubation->analysis

References

Replicating Historical Azipramine Research Findings: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the foundational research of tricyclic antidepressants, this guide offers a comparative analysis of Imipramine (B1671792) (believed to be the intended subject of "Azipramine" inquiries), a cornerstone in depression treatment, against its contemporaries. By examining the original experimental data and protocols, researchers can gain valuable insights into the evolution of antidepressant development and benchmark current drug performance against these historical standards.

This guide provides a comprehensive overview of the early clinical findings related to Imipramine, including its efficacy and side effect profile in comparison to other early antidepressants such as Amitriptyline (B1667244) and the monoamine oxidase inhibitor (MAOI) Phenelzine. Detailed methodologies for key historical experiments are presented to allow for replication and contextual understanding of these seminal studies.

Comparative Efficacy of Early Antidepressants

The initial clinical trials of Imipramine in the late 1950s and 1960s marked a significant advancement in the treatment of depression. Efficacy was primarily measured by clinician-rated scales, most notably the Hamilton Depression Rating Scale (HDRS), and overall clinical improvement. The following table summarizes the available data from historical studies, comparing the response rates of Imipramine to a placebo and other active drugs of the era.

Treatment GroupNumber of Patients (in some key studies)Approximate Response RatePrimary Assessment Method(s)Key Findings from Historical Trials
Imipramine 29-10145-67%HDRS, Global Clinical ImprovementConsistently demonstrated superiority over placebo in treating endogenous depression.[1][2]
Amitriptyline Not specified in reviewsSimilar to ImipramineHDRS, Clinical Global ImpressionShowed comparable efficacy to Imipramine.[3]
Phenelzine (MAOI) 60~67% (in atypical depression)HDRS, Hopkins Symptom ChecklistDemonstrated notable efficacy, particularly in patients with atypical depression.[4]
Placebo 25-9412-29%HDRS, Global Clinical ImprovementServed as a baseline, consistently showing lower efficacy than active treatments.[1][4]

Side Effect Profiles of Early Antidepressants

A significant challenge with early antidepressants was their side effect profiles. Tricyclic antidepressants, including Imipramine and Amitriptyline, were known for their anticholinergic and sedative effects. MAOIs like Phenelzine also presented a range of side effects. The table below outlines the commonly reported side effects and their approximate incidence where data is available from historical reports.

Side EffectImipramineAmitriptylinePhenelzine
Dry Mouth High IncidenceHigh IncidenceModerate Incidence
Drowsiness/Sedation Moderate IncidenceHigh IncidenceLow to Moderate Incidence
Constipation High IncidenceHigh IncidenceLow Incidence
Dizziness Moderate IncidenceModerate IncidenceModerate Incidence
Blurred Vision Moderate IncidenceModerate IncidenceLow Incidence
Weight Gain Moderate IncidenceModerate IncidenceModerate Incidence
Orthostatic Hypotension Moderate IncidenceModerate IncidenceHigh Incidence
Insomnia Low IncidenceLow IncidenceModerate to High Incidence
Anxiety/Agitation Low IncidenceLow IncidenceModerate Incidence

Historical Experimental Protocols

To fully appreciate the context of these early findings, it is crucial to understand the experimental methods used at the time. The following are detailed descriptions of key protocols from the 1950s and 1960s.

Clinical Assessment of Depression: The Hamilton Depression Rating Scale (HDRS)

The Hamilton Depression Rating Scale (HDRS or HAM-D), first published by Max Hamilton in 1960, was a pivotal tool in standardizing the assessment of depression severity in clinical trials.[5]

Methodology:

  • Administration: The scale is administered by a trained clinician through a semi-structured interview with the patient. The assessment typically takes around 20 minutes.[5]

  • Items: The original 17-item version (HDRS-17) covers symptoms such as depressed mood, feelings of guilt, suicidal ideation, insomnia (early, middle, and late), work and activities, retardation, agitation, anxiety (psychic and somatic), somatic symptoms (gastrointestinal and general), genital symptoms, hypochondriasis, and insight.[6][7]

  • Scoring: Each item is rated on a 3- or 5-point scale. A total score is calculated, with the following general interpretation[5][7]:

    • 0-7: Normal

    • 8-13: Mild Depression

    • 14-18: Moderate Depression

    • 19-22: Severe Depression

    • >23: Very Severe Depression

  • Efficacy Measurement: A primary outcome in clinical trials was the change in HDRS score from baseline to the end of the treatment period. A significant reduction in the score for the active drug group compared to the placebo group was indicative of efficacy.

Preclinical Evaluation of Antidepressant Activity: The Forced Swim Test

The Forced Swim Test (FST), developed in the late 1970s but with its conceptual roots in earlier behavioral despair models, became a standard preclinical screen for potential antidepressant drugs.

Methodology:

  • Apparatus: A transparent cylindrical container (e.g., a beaker) is filled with water to a depth where the animal (typically a rat or mouse) cannot touch the bottom or easily climb out. The water temperature is maintained at a mild level (around 25°C).[8]

  • Procedure: The animal is placed in the water-filled cylinder. Initially, the animal will actively try to escape by swimming and climbing.

  • Observation: Over time, the animal will cease active escape attempts and adopt a posture of immobility, only making the necessary movements to keep its head above water.[8]

  • Measurement: The primary endpoint is the duration of immobility during a set observation period (e.g., the last 4 minutes of a 6-minute test).

  • Interpretation: A reduction in the duration of immobility is interpreted as an antidepressant-like effect. The theory is that antidepressant-treated animals are less prone to "behavioral despair."

In Vitro Assessment of Mechanism of Action: Neurotransmitter Reuptake Assay in Synaptosomes

To investigate the biochemical mechanism of action of tricyclic antidepressants, researchers in the mid-20th century developed methods to measure the reuptake of neurotransmitters into nerve terminals. The use of "synaptosomes," which are isolated and resealed nerve endings, was a key innovation. While modern techniques are more refined, the basic principles were established during this period.

Methodology:

  • Preparation of Synaptosomes:

    • Tissue Homogenization: Brain tissue from a laboratory animal (e.g., rat) is rapidly dissected and homogenized in a cold isotonic sucrose (B13894) solution. This shearing force pinches off the nerve terminals, which then reseal to form synaptosomes.[9][10]

    • Centrifugation: The homogenate undergoes a series of centrifugations to separate the synaptosomes from other cellular components like nuclei, mitochondria, and myelin. This often involves differential and density gradient centrifugation.[9][10]

  • Neurotransmitter Uptake Assay:

    • Incubation: The prepared synaptosomes are incubated in a physiological buffer containing a radiolabeled neurotransmitter (e.g., ³H-norepinephrine or ³H-serotonin).

    • Drug Addition: The antidepressant being tested (e.g., Imipramine) is added to the incubation medium at various concentrations.

    • Termination of Uptake: After a specific incubation period, the uptake of the radiolabeled neurotransmitter is stopped, typically by rapid filtration and washing with a cold buffer.

    • Measurement: The amount of radioactivity trapped within the synaptosomes is measured using a scintillation counter.

    • Analysis: The ability of the test compound to inhibit the uptake of the radiolabeled neurotransmitter is calculated by comparing the radioactivity in the drug-treated samples to that in control samples. This allows for the determination of the drug's potency as a reuptake inhibitor.

Visualizing Historical Research Frameworks

To further clarify the conceptual and experimental frameworks of this era, the following diagrams illustrate the understood signaling pathway of tricyclic antidepressants and a typical workflow for their evaluation.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Serotonin & Norepinephrine) Serotonin Serotonin Vesicle->Serotonin Release Norepinephrine Norepinephrine Vesicle->Norepinephrine Release SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binding Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Binding Postsynaptic_Neuron Postsynaptic_Neuron Serotonin_Receptor->Postsynaptic_Neuron Signal Transduction Norepinephrine_Receptor->Postsynaptic_Neuron Signal Transduction Imipramine Imipramine (Tricyclic Antidepressant) Imipramine->SERT Inhibits Imipramine->NET Inhibits

Caption: Mechanism of action of Imipramine.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation cluster_assessment Assessment Animal_Model Animal Model of Depression (e.g., Forced Swim Test) Phase_I Phase I Clinical Trial (Safety and Dosage in Healthy Volunteers) Animal_Model->Phase_I Reuptake_Assay Neurotransmitter Reuptake Assay (in vitro with synaptosomes) Reuptake_Assay->Phase_I Phase_II Phase II Clinical Trial (Efficacy and Side Effects in Depressed Patients) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Large-scale, Double-blind, Placebo-controlled) Phase_II->Phase_III HDRS_Assessment Hamilton Depression Rating Scale (HDRS) Assessment Phase_II->HDRS_Assessment Side_Effect_Monitoring Clinical Monitoring of Side Effects Phase_II->Side_Effect_Monitoring Phase_III->HDRS_Assessment Phase_III->Side_Effect_Monitoring Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval Drug_Discovery Drug Discovery and Synthesis Drug_Discovery->Animal_Model Drug_Discovery->Reuptake_Assay

Caption: Historical workflow for antidepressant evaluation.

References

Azipramine's Gene Expression Profile in the Context of Modern Psychotropics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of azipramine and other major psychotropic drug classes on the transcriptome. This report synthesizes available data on Tricyclic Antidepressants (TCAs), Selective Serotonin Reuptake Inhibitors (SSRIs), and Antipsychotics, providing a framework for understanding their distinct and overlapping molecular mechanisms.

While specific high-throughput gene expression data for this compound is limited in recently published literature, its action as a tricyclic antidepressant allows for a robust comparative analysis against other prominent psychotropic agents. This guide leverages data from related TCAs, such as imipramine (B1671792) and desipramine, to create a comparative landscape of transcriptomic changes induced by different classes of psychotropic drugs.

Comparative Analysis of Gene Expression Changes

The following tables summarize the differential gene expression patterns observed with TCAs (represented by imipramine and desipramine), SSRIs (fluoxetine and citalopram), and antipsychotics. These tables are compiled from multiple studies and highlight key genes and pathways affected by each drug class.

Table 1: Comparative Gene Expression Changes Induced by TCAs vs. SSRIs

Gene/PathwayTCA (Imipramine/Desipramine)SSRI (Fluoxetine/Citalopram)Direction of Change
Immediate Early Genes (IEGs)
c-fosUpregulation in prefrontal cortex[1]Upregulation in various brain regions[2]Upregulated
Egr1Down-regulation in locus coeruleus and prefrontal cortex with chronic use[1]Upregulation[2]Varied
ArcInduced expression in striatum[1]Upregulation[2]Upregulated
Neurotrophic Factors
BdnfIncreased RNA levels in astrocytes (imipramine)[3]Downregulation of pre-synaptic 5-HT1A receptors leading to downstream increase in BDNF expression[4]Upregulated
Signaling Pathways
MAPK Signaling-Associated with both up and downregulated genes[2]Modulated
Structural Elements
Tubulin, FibronectinAltered expression (imipramine)[5]-Modulated
Protein Metabolism
Proteasomal subunits, Ubiquitin-like proteinsAltered expression (imipramine)[5]-Modulated

Table 2: Gene Expression Changes Associated with Antipsychotics

Gene/PathwayTypical Antipsychotics (e.g., Haloperidol)Atypical Antipsychotics (e.g., Clozapine, Olanzapine)Direction of Change
Immediate Early Genes (IEGs)
c-fosInduction in dorso-lateral striatum, nucleus accumbens, lateral septum[1]Induction in prefrontal cortex and medial striatum[1]Upregulated (Region-specific)
Egr1Induction in striatum[1]Induction in striatum, but down-regulation in locus coeruleus and prefrontal cortex with chronic olanzapine[1]Varied
ArcProlonged induction in striatum[1]Induction in striatum[1]Upregulated
Neurotrophic Factors
BdnfNo effect on stress-induced downregulation[6]Olanzapine (B1677200) prevented stress-induced downregulation of BDNF mRNA[6]Upregulated by Atypicals
Schizophrenia-Associated Genes
ADAMTS2, CD177, CNTNAP3, ENTPD2, RFX2, UNC45B-Expression reverted to control levels after treatment with atypical antipsychotics[7]Normalized

Experimental Methodologies

The findings presented in this guide are based on a variety of experimental protocols. Below are representative methodologies employed in the cited research.

Animal Models and Drug Administration
  • Study Design: Male Sprague-Dawley rats or various mouse strains are commonly used. Animals are often subjected to stress models, such as chronic restraint stress, to induce a depressive-like phenotype before drug administration[6].

  • Drug Administration: Psychotropic drugs are administered via intraperitoneal injection or oral gavage over acute (single dose) or chronic (e.g., 21-28 days) periods. Dosages are selected to be clinically relevant (e.g., olanzapine 2 mg/kg, haloperidol (B65202) 1 mg/kg)[6]. Control groups receive vehicle injections.

Gene Expression Analysis
  • Tissue Collection: Following the treatment period, animals are euthanized, and specific brain regions (e.g., prefrontal cortex, hippocampus, striatum) are dissected.

  • RNA Extraction and Quantification: Total RNA is isolated from the brain tissue. The quality and quantity of RNA are assessed using spectrophotometry and gel electrophoresis.

  • Gene Expression Profiling:

    • Microarray Analysis: cDNA microarrays containing thousands of clones are used to establish gene expression profiles. Labeled cDNA from treated and control animals is hybridized to the array, and the signal intensity is measured to determine relative gene expression levels[5].

    • RNA-Sequencing (RNA-Seq): Next-generation sequencing is employed to provide a comprehensive and quantitative analysis of the transcriptome. This method allows for the identification of differentially expressed genes with high sensitivity and a wide dynamic range[7][8].

    • Quantitative Real-Time PCR (qRT-PCR): This technique is used to validate the findings from microarray or RNA-Seq for specific genes of interest. The expression levels of target genes are normalized to housekeeping genes[3].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by psychotropics and a typical experimental workflow for gene expression analysis.

experimental_workflow cluster_animal_model Animal Model cluster_sample_prep Sample Preparation cluster_gene_expression Gene Expression Analysis cluster_interpretation Interpretation A Stress Induction (e.g., Chronic Restraint) B Drug Administration (TCA, SSRI, Antipsychotic) A->B C Control Group (Vehicle) A->C D Brain Tissue Dissection (e.g., Prefrontal Cortex) B->D C->D E RNA Extraction D->E F RNA-Seq or Microarray E->F G Data Analysis (Differential Gene Expression) F->G H qRT-PCR Validation G->H I Pathway Analysis G->I J Comparative Analysis I->J signaling_pathway cluster_upstream Upstream Events cluster_downstream Downstream Signaling cluster_gene_expression Gene Expression cluster_cellular_response Cellular Response Psychotropic Psychotropic Drug (e.g., SSRI, Antipsychotic) Receptor Membrane Receptor (e.g., 5-HT Transporter, D2 Receptor) Psychotropic->Receptor SecondMessenger Second Messengers (e.g., cAMP, Ca2+) Receptor->SecondMessenger MAPK MAPK Signaling Pathway SecondMessenger->MAPK CREB CREB MAPK->CREB IEGs Immediate Early Genes (c-fos, Arc, Egr1) CREB->IEGs Neurotrophins Neurotrophic Factors (BDNF) CREB->Neurotrophins Plasticity Synaptic Plasticity & Neurogenesis IEGs->Plasticity Neurotrophins->Plasticity

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal of Azipramine in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for every novel or non-commercialized compound like Azipramine are not always readily available, a risk-based approach grounded in established principles of pharmaceutical and chemical waste management is essential. This compound, a tetracyclic antidepressant synthesized for pharmacological research but never marketed, falls into a category where specific disposal guidelines from regulatory bodies are absent.[1] Therefore, its disposal must be managed by applying general best practices for chemical and pharmaceutical waste, taking into account its known chemical properties and inferring potential hazards from structurally similar compounds.

Immediate Safety and Disposal Plan: A Step-by-Step Guide

Given the lack of a specific Safety Data Sheet (SDS) for this compound, it is prudent to handle it with the care afforded to potentially hazardous chemicals. Structurally related compounds, such as Imipramine, are classified as harmful if swallowed and can cause skin and eye irritation.[2][3][4] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.

Step 1: Waste Identification and Segregation

The first crucial step is to determine if the this compound waste is considered hazardous. Pharmaceutical waste disposal is regulated by agencies like the Environmental Protection Agency (EPA) and is governed by regulations such as the Resource Conservation and Recovery Act (RCRA).[5][6]

  • Hazardous Waste Determination: While specific hazardous characteristics for this compound are not documented, its nature as a biologically active organic molecule suggests it should be treated as potentially hazardous. As a precautionary measure, it is best to manage all this compound waste as hazardous pharmaceutical waste.

  • Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, properly labeled, and sealed waste container. Use color-coded containers where applicable; for instance, black containers are often used for RCRA hazardous pharmaceutical waste.

Step 2: Containerization and Labeling

  • Container Selection: Use a leak-proof, durable container with a secure lid that is compatible with the chemical nature of this compound.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the name "this compound," and any known hazard characteristics (e.g., "Toxic," "Handle with Care"). Include the accumulation start date on the label.

Step 3: On-site Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area or central accumulation area within the laboratory.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials. Although specific incompatibilities for this compound are not listed, as a general rule, keep it separate from strong oxidizing agents and strong acids or bases.

Step 4: Disposal through a Licensed Vendor

  • Professional Disposal: The disposal of hazardous chemical and pharmaceutical waste must be handled by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in the regular trash.[6][7][8] Flushing pharmaceuticals can lead to environmental contamination as wastewater treatment plants are often not equipped to remove them.[7][8][9]

  • Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, and retain all documentation provided by the waste disposal vendor.

Alternative Disposal Considerations (for household settings, if applicable):

While this compound is a research compound, the principles of safe disposal of unused medicines are relevant. The FDA and EPA recommend against flushing most medications.[5][8] For household disposal of pharmaceuticals where take-back programs are not available, the recommended procedure is to:

  • Remove the medicine from its original container.[10][11]

  • Mix it with an undesirable substance like used coffee grounds or cat litter.[8][10][11]

  • Place the mixture in a sealed bag or container.[8][10][11]

  • Dispose of it in the household trash.[10][11]

However, for a laboratory setting, this method is not appropriate for bulk quantities or routine disposal and professional hazardous waste disposal is the mandatory route.

Quantitative Data Summary

Specific quantitative data for this compound is limited. The following table summarizes available information.

PropertyValueReference
Chemical Formula C₂₆H₂₆N₂[12]
Molar Mass 366.508 g·mol⁻¹[1]
CAS Number 58503-82-5[12]
Physical State Inferred to be solid based on related compounds
Solubility Data not available
Decomposition Temp Data not available

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research environment.

Azipramine_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe is_hazardous Is the waste hazardous? ppe->is_hazardous treat_as_hazardous Precautionary Principle: Treat as Hazardous Pharmaceutical Waste is_hazardous->treat_as_hazardous Yes / Unknown segregate Segregate from non-hazardous waste treat_as_hazardous->segregate containerize Place in a labeled, sealed, leak-proof container segregate->containerize label Label Container: 'Hazardous Waste', 'this compound', Date, Hazard Symbols containerize->label store Store in a designated, secure satellite or central accumulation area label->store contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store->contact_vendor documentation Complete Waste Manifest and Retain Disposal Records contact_vendor->documentation end End: Proper Disposal Complete documentation->end

Caption: this compound Disposal Workflow Diagram.

References

Essential Safety and Handling Guide for Azipramine (using Imipramine Hydrochloride as a proxy)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Azipramine" is not a recognized chemical compound. The following safety and handling information is based on the properties of a similar and well-documented tricyclic antidepressant, Imipramine Hydrochloride , to provide a relevant and comprehensive safety guide for laboratory professionals.

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling Imipramine Hydrochloride in a research and development setting. Adherence to these guidelines is essential to minimize exposure and ensure a safe laboratory environment.

Immediate Safety and Hazard Information

Imipramine Hydrochloride is classified as a hazardous substance. It is harmful if swallowed and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Principal routes of exposure include skin, eyes, ingestion, and inhalation.[2] In case of exposure, immediate action is required:

  • If Swallowed: Immediately call a poison control center or doctor. Rinse mouth.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[3][4] If eye irritation persists, seek medical advice.[1]

  • Skin Contact: Wash with plenty of soap and water.[3] Remove all soiled and contaminated clothing immediately.[1] If skin irritation occurs, get medical advice.[1][3]

  • Inhalation: Move the person to fresh air.

Personal Protective Equipment (PPE) Requirements

A thorough risk assessment should precede any handling of Imipramine Hydrochloride to ensure appropriate PPE selection. The following table summarizes the recommended protective measures.

Protection TypeSpecific RecommendationsStandards/References
Engineering Controls Handle in a well-ventilated area, preferably within a laboratory fume hood or other local exhaust ventilation.[5] Eyewash stations and safety showers must be readily available.[5]General laboratory safety guidelines
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield are required to protect against splashes and dust.[5][6]EN 166 (EU) or NIOSH (US) approved[5]
Skin Protection Wear a lab coat or other impervious, flame-resistant clothing.[5] Chemical impermeable gloves (e.g., nitrile rubber) are mandatory.[5] Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[5][7]EU Directive 89/686/EEC, EN 374[5]
Respiratory Protection Generally not required under normal conditions with adequate ventilation.[5] If dust is generated or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[5]NIOSH (US) or EN 136, EN 140, EN 141, EN 405 (EU)

Operational Plan for Handling

1. Preparation:

  • Ensure the work area (preferably a fume hood) is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Confirm the location and functionality of the nearest eyewash station and safety shower.

  • Do not eat, drink, or smoke in the handling area.[2]

2. Handling the Compound:

  • Handle as a solid, crystalline powder, which may be white to off-white in color.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Keep the container tightly closed when not in use.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2][4]

3. Storage:

  • Store in a tightly closed, light-resistant container in a dry, cool, and well-ventilated place.[2]

  • Store locked up and away from incompatible materials.[2]

4. Spill Response:

  • Evacuate unnecessary personnel from the area.

  • Wear appropriate PPE, including respiratory protection if dust is present.[6]

  • Avoid inhaling any dust from the spilled material.[5][6]

  • Sweep or vacuum up the spilled material and collect it in a suitable, sealed container for disposal.[6]

  • Clean the spill area thoroughly to remove any residual contamination.[6]

Disposal Plan

Unused or expired pharmaceuticals must be disposed of as hazardous waste and should not be treated as general waste.

1. Segregation and Collection:

  • Collect waste material in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless instructed to do so by environmental health and safety (EHS) personnel.

2. Disposal Procedure:

  • The primary recommended method for disposal is through a licensed hazardous waste disposal company that utilizes high-temperature incineration.

  • Contact your institution's EHS department to arrange for pickup and disposal of the waste material.[8]

  • Do not dispose of the material down the drain or in the regular trash.[9][10]

  • For household quantities, drug take-back programs are the best option.[9][11] If such a program is unavailable, the material can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then discarded in the household trash.[9][10][11]

Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_ppe Personal Protective Equipment (PPE) Selection A Identify Task: Handling Imipramine Hydrochloride B Assess Potential for Dust/Aerosol Generation A->B C Assess Potential for Skin/Eye Contact A->C D Engineering Controls: - Fume Hood - Local Exhaust Ventilation B->D High Potential E Eye/Face Protection: - Safety Goggles - Face Shield C->E F Skin Protection: - Nitrile Gloves - Lab Coat C->F G Respiratory Protection: - NIOSH-approved Respirator D->G If dust is still possible

Caption: PPE selection workflow for handling Imipramine Hydrochloride.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.